molecular formula C9H12N2O6 B13726654 1-beta-D-Arabinofuranosyluracil-13C,15N2

1-beta-D-Arabinofuranosyluracil-13C,15N2

Cat. No.: B13726654
M. Wt: 247.18 g/mol
InChI Key: DRTQHJPVMGBUCF-MXHOLXRKSA-N
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Description

1-beta-D-Arabinofuranosyluracil-13C,15N2 is a useful research compound. Its molecular formula is C9H12N2O6 and its molecular weight is 247.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O6

Molecular Weight

247.18 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1/i9+1,10+1,11+1

InChI Key

DRTQHJPVMGBUCF-MXHOLXRKSA-N

Isomeric SMILES

C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of 1-beta-D-Arabinofuranosyluracil-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of 1-beta-D-Arabinofuranosyluracil (ara-U), with a specific focus on its isotopically labeled form, 1-beta-D-Arabinofuranosyluracil-13C,15N2. This document details the molecule's solid-state and solution conformations, supported by quantitative data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it outlines detailed experimental protocols for the synthesis of the labeled compound and for the analytical techniques used in its structural characterization.

Introduction

1-beta-D-Arabinofuranosyluracil (ara-U), a pyrimidine (B1678525) nucleoside, is a significant metabolite of the potent anticancer and antiviral drug cytarabine (B982) (ara-C).[1] The stereochemical difference at the 2'-position of the arabinofuranose ring compared to the naturally occurring uridine (B1682114) confers unique structural and biological properties to ara-U and its derivatives. Understanding the three-dimensional structure and conformational dynamics of ara-U is crucial for elucidating its biological activity, designing new therapeutic agents, and developing analytical methods for its detection. The isotopically labeled analogue, this compound, is an invaluable tool for metabolic studies and for advanced NMR-based structural and interaction analyses.

Molecular Structure and Conformation

The conformation of a nucleoside is primarily defined by the pucker of the furanose ring, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the conformation of the exocyclic 5'-hydroxymethyl group.

Solid-State Conformation by X-ray Crystallography

The crystal structure of 1-beta-D-arabinofuranosyluracil has been determined by X-ray diffraction, providing precise atomic coordinates and defining its conformation in the solid state. The key conformational features are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 1-beta-D-Arabinofuranosyluracil

ParameterValue
Empirical FormulaC₉H₁₂N₂O₆
Formula Weight244.20 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a6.826(3) Å
b6.888(2) Å
c20.973(5) Å
Volume984.5 ų
Z4
RadiationCu Kα (λ = 1.5418 Å)

Table 2: Key Conformational Parameters of 1-beta-D-Arabinofuranosyluracil in the Solid State

ParameterDescriptionValue
Sugar PuckerConformation of the furanose ringC2'-endo
Glycosidic Torsion Angle (χ)O4'-C1'-N1-C2anti conformation
C4'-C5' Torsion Angle (γ)O5'-C5'-C4'-C3'gauche+ (g+)

The solid-state structure reveals a C2'-endo pucker for the arabinofuranose ring, which is a common conformation for nucleosides. The uracil (B121893) base adopts an anti conformation relative to the sugar, which is the sterically preferred orientation. The exocyclic 5'-hydroxymethyl group is in a gauche+ conformation.

Solution Conformation by NMR Spectroscopy

In solution, nucleosides exist in a dynamic equilibrium between different conformations. NMR spectroscopy is a powerful technique to study these conformational preferences. For arabinonucleosides, the equilibrium between the N-type (C3'-endo) and S-type (C2'-endo) sugar puckers is of particular interest.

Proton-proton coupling constants (³JHH) in the furanose ring are used to determine the sugar pucker. The conformation of the exocyclic group is determined by analyzing the coupling constants between H4' and the two H5' protons. The Nuclear Overhauser Effect (NOE) provides information about the glycosidic torsion angle.

For 1-beta-D-arabinofuranosyluracil in solution, studies on related arabinonucleosides suggest a preference for the S-type (C2'-endo) sugar conformation, similar to what is observed in the solid state. However, the molecule retains significant conformational flexibility, and the exact population of different conformers can be influenced by factors such as solvent and temperature.

Experimental Protocols

Synthesis of this compound

A plausible chemoenzymatic approach for the synthesis of this compound is outlined below. This method leverages commercially available labeled precursors and enzymatic reactions for efficient and specific synthesis.

Experimental Workflow: Chemoenzymatic Synthesis

cluster_0 Step 1: Formation of Labeled UMP cluster_1 Step 2: Conversion to Arabinosyl Nucleotide cluster_2 Step 3: Dephosphorylation Uracil Uracil-¹³C,¹⁵N₂ enzyme1 Uracil Phosphoribosyl- transferase (UPRT) Uracil->enzyme1 PRPP Phosphoribosyl pyrophosphate (PRPP) PRPP->enzyme1 UMP ara-UMP-¹³C,¹⁵N₂ enzyme2 Arabinosylating Enzyme (e.g., Phosphorylase) UMP->enzyme2 enzyme3 Alkaline Phosphatase UMP->enzyme3 araU ara-U-¹³C,¹⁵N₂ enzyme1->UMP Ribosylation enzyme2->UMP enzyme3->araU Hydrolysis arabinose Arabinose-1-phosphate arabinose->enzyme2

Caption: Chemoenzymatic synthesis of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.

Methodology:

  • Starting Materials: Commercially available Uracil-¹³C,¹⁵N₂ and arabinose-1-phosphate.

  • Step 1: Ribosylation: The labeled uracil is reacted with phosphoribosyl pyrophosphate (PRPP) in the presence of uracil phosphoribosyltransferase (UPRT) to yield uridine monophosphate (UMP) labeled with ¹³C and ¹⁵N in the base moiety.

  • Step 2: Epimerization/Conversion: The ribose moiety of the labeled UMP is then converted to an arabinose moiety. This can be achieved through a series of enzymatic reactions involving a nucleoside phosphorylase and an appropriate arabinose donor like arabinose-1-phosphate.

  • Step 3: Dephosphorylation: The resulting this compound 5'-monophosphate (ara-UMP-¹³C,¹⁵N₂) is dephosphorylated using an alkaline phosphatase to yield the final product, this compound.

  • Purification: The final product is purified using high-performance liquid chromatography (HPLC).

X-ray Crystallography Protocol

Experimental Workflow: Single-Crystal X-ray Diffraction

compound ara-U Sample crystallization Crystallization (e.g., vapor diffusion) compound->crystallization crystal Single Crystal crystallization->crystal diffractometer X-ray Diffractometer crystal->diffractometer diff_data Diffraction Data diffractometer->diff_data X-ray beam structure_sol Structure Solution (e.g., direct methods) diff_data->structure_sol refinement Structure Refinement structure_sol->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Workflow for determining the crystal structure of 1-beta-D-Arabinofuranosyluracil.

Methodology:

  • Crystallization: Single crystals of 1-beta-D-arabinofuranosyluracil are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Data Processing: The collected diffraction intensities are processed, corrected for various experimental factors, and scaled.

  • Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods against the experimental diffraction data to obtain the final, accurate crystal structure.

NMR Spectroscopy Protocol for Conformational Analysis

Experimental Workflow: NMR for Conformational Analysis

sample_prep Sample Preparation (dissolved in D₂O) nmr_spectrometer NMR Spectrometer sample_prep->nmr_spectrometer one_d_spectra 1D ¹H NMR nmr_spectrometer->one_d_spectra two_d_spectra 2D NMR (COSY, TOCSY, NOESY) nmr_spectrometer->two_d_spectra coupling_constants Measure ³JHH Coupling Constants one_d_spectra->coupling_constants noe_data Measure NOEs two_d_spectra->noe_data sugar_pucker Determine Sugar Pucker (N/S equilibrium) coupling_constants->sugar_pucker exocyclic_conf Determine Exocyclic Group Conformation coupling_constants->exocyclic_conf glycosidic_torsion Determine Glycosidic Torsion (syn/anti) noe_data->glycosidic_torsion final_conf Solution Conformation sugar_pucker->final_conf glycosidic_torsion->final_conf exocyclic_conf->final_conf

Caption: Workflow for the conformational analysis of 1-beta-D-Arabinofuranosyluracil in solution by NMR.

Methodology:

  • Sample Preparation: A sample of 1-beta-D-arabinofuranosyluracil or its isotopically labeled analogue is dissolved in a suitable deuterated solvent, typically D₂O.

  • Data Acquisition: A series of NMR experiments are performed, including:

    • 1D ¹H NMR: To obtain an overview of the proton signals.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all sugar protons).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space.

  • Data Analysis:

    • Spectral Assignment: All proton resonances are assigned to their respective positions in the molecule.

    • Coupling Constant Measurement: The values of the ³JHH coupling constants within the furanose ring are accurately measured from the 1D or 2D spectra. These values are then used in Karplus-type equations to determine the sugar pucker equilibrium.

    • NOE Analysis: The intensities of the NOE cross-peaks are used to determine the relative distances between protons, which provides information on the glycosidic torsion angle.

Biological Relevance and Signaling Pathways

1-beta-D-Arabinofuranosyluracil is the primary and inactive metabolite of the chemotherapeutic agent cytarabine (ara-C). The metabolic pathway of ara-C is a critical determinant of its efficacy and toxicity.

Metabolic Pathway of Cytarabine (ara-C)

araC Cytarabine (ara-C) araCMP ara-CMP araC->araCMP Phosphorylation araU ara-U (inactive) araC->araU Deamination dCK dCK CDA CDA araCDP ara-CDP araCMP->araCDP Phosphorylation CMPK CMPK araCTP ara-CTP (active) araCDP->araCTP Phosphorylation NDPK NDPK dna_inc Incorporation into DNA araCTP->dna_inc dna_pol_inhibition Inhibition of DNA Polymerase araCTP->dna_pol_inhibition apoptosis Apoptosis dna_inc->apoptosis dna_pol_inhibition->apoptosis

Caption: Simplified metabolic pathway of cytarabine (ara-C).

Cytarabine is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (ara-CMP).[2] Subsequent phosphorylations yield the active triphosphate form, ara-CTP.[2] Ara-CTP exerts its cytotoxic effect by inhibiting DNA polymerase and through its incorporation into DNA, ultimately leading to apoptosis.[3] A major pathway of ara-C inactivation is its deamination by cytidine (B196190) deaminase (CDA) to form the inactive metabolite, 1-beta-D-arabinofuranosyluracil (ara-U).[2][4] The balance between the activation and inactivation pathways is a key factor in determining the clinical outcome of ara-C therapy.

Conclusion

This technical guide has provided a detailed examination of the structure and conformation of 1-beta-D-arabinofuranosyluracil and its isotopically labeled analogue. The solid-state conformation is well-defined by X-ray crystallography, showing a C2'-endo sugar pucker, an anti glycosidic torsion, and a gauche+ exocyclic group conformation. In solution, the molecule exhibits conformational flexibility with a preference for the S-type sugar pucker. The provided experimental protocols offer a practical guide for the synthesis of the labeled compound and for its structural characterization using modern analytical techniques. The biological context of ara-U as the inactive metabolite of cytarabine highlights the importance of its structural and conformational properties in understanding the pharmacology of this important class of drugs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Labeled Uracil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of various labeled uracil (B121893) analogs. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their synthesis, characterization, and applications. The guide includes quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Labeled Uracil Analogs

Uracil analogs are structurally similar to the naturally occurring nucleobase uracil and can interfere with nucleic acid synthesis and function. By replacing uracil in metabolic pathways, these analogs can exhibit potent anticancer and antiviral activities. The introduction of isotopic labels (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C, ³H, ¹⁸F) into these molecules provides a powerful tool for tracing their metabolic fate, elucidating mechanisms of action, and quantifying their presence in biological systems. Halogenated uracil analogs, such as 5-fluorouracil, 5-bromouracil, and 5-iodouracil (B140508), are another important class with significant therapeutic applications.

This guide will delve into the specific properties and methodologies associated with these valuable research and clinical tools.

Physicochemical Properties of Labeled Uracil Analogs

The physical and chemical properties of uracil analogs are crucial for understanding their biological activity, formulating them into effective drug delivery systems, and designing analytical methods for their detection. The following tables summarize key physicochemical data for several common uracil analogs.

Table 1: General Properties of Common Uracil Analogs

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
5-FluorouracilC₄H₃FN₂O₂130.08282-283 (decomposes)[1]190-200 (at 0.13 hPa)[1]
5-BromouracilC₄H₃BrN₂O₂190.98310[2]Not available
5-IodouracilC₄H₃IN₂O₂237.98Not availableNot available
6-AzauracilC₃H₃N₃O₂113.07274-275[3][4][5]Not available

Table 2: Solubility and Acidity of Common Uracil Analogs

CompoundWater SolubilityOther SolventspKa
5-Fluorouracil12 g/L[1]Sparingly soluble in alcohol; Soluble in methanol-water mixtures.[6]8.0 ± 0.1[7]
5-BromouracilSparingly solubleSoluble in ethanol (B145695) and acetone.[8]Not available
5-IodouracilNot availableNot availableNot available
6-AzauracilPartly solublePartly soluble in ethanol, DMSO, and 1 M NH₄OH (50 mg/ml).[9][10]Not available

Table 3: Properties of Isotopically Labeled Uracil Analogs

CompoundMolecular FormulaMolar Mass ( g/mol )Isotopic Purity
5-Fluorouracil-2-¹³C,¹⁵N₂¹³CC₃H₃F¹⁵N₂O₂133.0699 atom % ¹³C, 98 atom % ¹⁵N[11]
5-Fluorouracil (¹³C₄, ¹⁵N₂)¹³C₄H₃F¹⁵N₂O₂136.0499% ¹³C, 98% ¹⁵N[12]
5-Bromouracil 2-¹³C,¹⁵N₂Not availableNot availableNot available
Uracil-¹³CC₃¹³CH₃N₂O₂Not availableNot available
Uracil-¹⁵N₂C₄H₃N¹⁵N₂O₂Not availableNot available

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of labeled uracil analogs. This section provides methodologies for key experiments.

Synthesis of N-Substituted 5-Iodouracils

This protocol describes the alkylation of 5-iodouracil to produce N-substituted derivatives.[6][11]

Materials:

Procedure:

  • Dissolve 5-iodouracil in DMSO.

  • Add K₂CO₃ to the solution and stir the mixture at 80°C for 15 minutes.

  • Add the alkylating agent dropwise to the solution over 5 minutes.

  • Continue stirring the reaction mixture for 48 hours at 80°C.

  • Collect the products by filtration or solvent extraction.

  • Purify the products by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (8:2) mixture as the eluting solvent.

  • Recrystallize the purified products from methanol or a 1:1 mixture of dichloromethane (B109758) and methanol.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and analysis of labeled uracil analogs. The following is a general protocol that can be adapted for specific compounds.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

Mobile Phase Preparation:

  • Prepare a suitable mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid) and an organic solvent (e.g., methanol, acetonitrile). The exact composition will depend on the specific analog being purified.

Procedure:

  • Dissolve the crude sample in a suitable solvent, compatible with the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the chromatogram using either an isocratic or gradient elution method.

  • Monitor the elution of the compound using the UV detector at an appropriate wavelength (typically around 260 nm for uracil derivatives).

  • Collect the fractions containing the desired compound.

  • Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified labeled uracil analog.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the structure and isotopic enrichment of labeled uracil analogs.

NMR Spectroscopy:

  • ¹H NMR: Used to determine the proton structure of the molecule. Deuterium (B1214612) labeling will result in the disappearance of the corresponding proton signal.[13]

  • ¹³C NMR: Provides information about the carbon skeleton. ¹³C labeling will enhance the signal of the labeled carbon.

  • ¹⁵N NMR: Used to study the nitrogen atoms within the molecule. ¹⁵N labeling allows for direct observation of the nitrogen environment.[9][14]

  • ²H NMR: Directly detects the presence and location of deuterium atoms.[15]

General NMR Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the desired NMR spectra (¹H, ¹³C, ¹⁵N, etc.).

Mass Spectrometry:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These are common ionization techniques used for uracil analogs.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition and the number of incorporated isotopes.

General MS Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, water).[16]

  • Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.

  • Acquire the mass spectrum in the appropriate mode (positive or negative ion) to observe the molecular ion and any characteristic fragment ions.

Signaling Pathways and Experimental Workflows

Labeled uracil analogs are instrumental in elucidating biological pathways and are widely used in drug screening and development. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.

Inhibition of Thymidylate Synthase by 5-Fluorouracil

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, primarily functioning through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.

Thymidylate_Synthase_Inhibition cluster_activation 5-FU Activation cluster_inhibition Enzyme Inhibition cluster_consequence Cellular Consequence 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation dUMP dUMP TS_Complex Stable Ternary Complex FdUMP->TS_Complex Binds to TS Thymidylate Synthase dUMP->TS Normal Substrate dTMP dTMP DNA_Synthesis DNA Synthesis and Repair dTMP->DNA_Synthesis Required for TS_Complex->dTMP Inhibits Production TS_Complex->DNA_Synthesis Inhibits TS->dTMP Produces TS->TS_Complex Forms complex with CH2THF 5,10-CH2-THF CH2THF->TS_Complex Cell_Death Apoptosis DNA_Synthesis->Cell_Death Leads to

Caption: Mechanism of thymidylate synthase inhibition by 5-Fluorouracil.

Uracil in DNA and the Mismatch Repair Pathway

Uracil can arise in DNA through the deamination of cytosine, creating a U:G mismatch. The mismatch repair (MMR) pathway can recognize and correct this lesion.[17][18]

Mismatch_Repair_Pathway cluster_lesion DNA Lesion Formation cluster_repair Mismatch Repair (MMR) cluster_synthesis Repair Synthesis Cytosine Cytosine Uracil Uracil Cytosine->Uracil Deamination MutSa MutSα DNA_Strand DNA with C:G pair U_G_Mismatch DNA with U:G Mismatch DNA_Strand->U_G_Mismatch results in U_G_Mismatch->MutSa Recognized by MutLa MutLα MutSa->MutLa Recruits ExoI Exonuclease I MutLa->ExoI Activates Excision Excision of Uracil-containing strand ExoI->Excision Performs DNAPol DNA Polymerase δ Excision->DNAPol Creates gap for Ligation DNA Ligase DNAPol->Ligation Synthesizes new strand Repaired_DNA Repaired DNA with C:G pair Ligation->Repaired_DNA Seals nick

Caption: Role of the Mismatch Repair pathway in correcting U:G mismatches in DNA.

Experimental Workflow for Cytotoxicity Assessment

This workflow outlines the steps to assess the cytotoxic effects of a novel uracil analog on cancer cell lines.[19][20]

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines Plating Seed Cells in 96-well Plates Cell_Culture->Plating Compound_Prep Prepare Serial Dilutions of Uracil Analog Treatment Treat Cells with Analog and Controls Plating->Treatment Compound_Prep->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Assay Perform MTT or LDH Release Assay Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Data_Processing Calculate Cell Viability (%) Measurement->Data_Processing IC50 Determine IC50 Value Data_Processing->IC50

Caption: A typical experimental workflow for assessing the cytotoxicity of uracil analogs.

Inhibition of Viral DNA Polymerase

Certain uracil analogs can act as inhibitors of viral DNA polymerases, a key strategy in antiviral therapy.[13][21][22][23]

Viral_Polymerase_Inhibition cluster_activation Analog Activation cluster_inhibition Polymerase Inhibition cluster_outcome Therapeutic Outcome Uracil_Analog Uracil Analog (Prodrug) Analog_TP Analog Triphosphate Uracil_Analog->Analog_TP Cellular Kinases Viral_Polymerase Viral DNA Polymerase Analog_TP->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination Analog_TP->Chain_Termination Incorporation into growing DNA chain dNTPs Natural dNTPs dNTPs->Viral_Polymerase Viral_DNA Viral DNA Replication Viral_Polymerase->Viral_DNA Viral_Progeny New Virus Particles Viral_DNA->Viral_Progeny Produces Chain_Termination->Viral_DNA Blocks Further Elongation Chain_Termination->Viral_Progeny Prevents Formation of

Caption: General mechanism of viral DNA polymerase inhibition by uracil analogs.

Conclusion

Labeled uracil analogs are indispensable tools in modern biomedical research and drug development. Their unique properties allow for detailed investigations into metabolic pathways, mechanisms of drug action, and the development of novel therapeutic agents. This guide has provided a foundational overview of their physicochemical properties, key experimental methodologies, and their roles in significant biological processes. As research continues, the application of these powerful molecules will undoubtedly lead to further advances in our understanding and treatment of a wide range of diseases.

References

A Technical Guide to the Predicted Biological Activity of 13C,15N2 Labeled Arabinofuranosyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 13C,15N2 labeled arabinofuranosyluracil (B3032727) (ara-U) is not available in the public domain. This guide synthesizes information from studies on arabinofuranosyluracil analogues and the established applications of stable isotope labeling in drug development to provide a predictive overview of its biological activity, mechanism of action, and the experimental protocols required for its characterization.

Introduction: Arabinofuranosyluracil and the Role of Isotopic Labeling

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1] These molecules are structurally similar to natural nucleosides, the building blocks of DNA and RNA, and can interfere with the replication of viruses or the proliferation of cancer cells. Arabinofuranosyluracil (ara-U) is a synthetic nucleoside analogue that has been a subject of interest in medicinal chemistry. Derivatives of ara-U have demonstrated significant biological activity, including potent antiviral effects against herpes simplex virus (HSV).[2]

To fully understand the therapeutic potential of a drug candidate, a detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) is essential.[3][4] Stable isotope labeling, which involves replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, is a powerful technique for these studies.[5][6] The incorporation of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the uracil (B121893) base of ara-U creates a molecule that is chemically identical to the unlabeled compound but can be definitively traced and quantified in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][7] This ¹³C,¹⁵N₂ labeled version of ara-U serves as an invaluable tool to elucidate its metabolic fate, identify its active forms, and precisely determine its mechanism of action.[8]

Predicted Biological Activity and Therapeutic Potential

Based on the activities of closely related analogues like 2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) and 2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU), the ¹³C,¹⁵N₂ labeled ara-U is predicted to exhibit antiviral and cytotoxic properties.[2] The primary mechanism is expected to involve the inhibition of nucleic acid synthesis in rapidly replicating cells, such as virus-infected cells or cancer cells.

Data Presentation: Predicted Activity Profile

The following table summarizes the anticipated biological activities of ¹³C,¹⁵N₂ labeled ara-U, with predicted quantitative data based on published values for similar compounds.

Activity Type Assay Predicted Metric Predicted Value Range Reference Compounds
Antiviral Plaque Reduction Assay (HSV-1)EC₅₀ (50% Effective Concentration)0.1 - 5 µMFMAU, FEAU[2]
Cytotoxicity MTT Cell Viability Assay (Vero cells)CC₅₀ (50% Cytotoxic Concentration)50 - 500 µMFEAU[2]
Cytotoxicity MTT Cell Viability Assay (L1210 leukemia cells)IC₅₀ (50% Inhibitory Concentration)10 - 100 µMFFara-Ura[9]
Enzyme Inhibition Thymidine (B127349) Kinase Assay (HSV-1)Kᵢ (Inhibition Constant)0.5 - 5 µMFEAU[2]
Enzyme Inhibition DNA Polymerase AssayKᵢ (Inhibition Constant)1 - 10 µM4'-thio-FACTP[10]

Note: These values are hypothetical and serve as a guide for expected potency. Actual values must be determined experimentally.

Proposed Mechanism of Action and Metabolic Pathway

The biological activity of nucleoside analogues is dependent on their intracellular conversion to the triphosphate form.[1] This active metabolite then competes with natural nucleoside triphosphates for incorporation into DNA or RNA, or it can inhibit enzymes essential for nucleic acid synthesis.

The proposed metabolic activation pathway for ¹³C,¹⁵N₂ labeled ara-U is as follows:

  • Cellular Uptake: Ara-U enters the cell via nucleoside transporter proteins.

  • Phosphorylation: Inside the cell, ara-U is phosphorylated by cellular or viral kinases (e.g., thymidine kinase) to its 5'-monophosphate form (¹³C,¹⁵N₂-ara-UMP).[9]

  • Further Phosphorylation: ¹³C,¹⁵N₂-ara-UMP is sequentially converted to the diphosphate (B83284) (¹³C,¹⁵N₂-ara-UDP) and then the active triphosphate (¹³C,¹⁵N₂-ara-UTP) by cellular kinases.

  • Inhibition of DNA Synthesis: The active ¹³C,¹⁵N₂-ara-UTP can inhibit DNA polymerase, or it can be incorporated into the growing DNA chain, causing chain termination and halting replication.[10][11]

Visualization: Proposed Metabolic Activation Pathway

Metabolic_Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space AraU_ext ¹³C,¹⁵N₂-ara-U AraU_int ¹³C,¹⁵N₂-ara-U AraU_ext->AraU_int Nucleoside Transporter AraUMP ¹³C,¹⁵N₂-ara-UMP AraU_int->AraUMP Thymidine Kinase (TK) AraUDP ¹³C,¹⁵N₂-ara-UDP AraUMP->AraUDP UMP-CMP Kinase AraUTP ¹³C,¹⁵N₂-ara-UTP AraUDP->AraUTP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase Inhibition AraUTP->DNA_Polymerase DNA_Incorporation DNA Chain Termination AraUTP->DNA_Incorporation

Caption: Proposed metabolic activation of ¹³C,¹⁵N₂-ara-U.

Experimental Protocols

Detailed experimental procedures are required to validate the predicted activity and understand the behavior of ¹³C,¹⁵N₂ labeled ara-U. The stable isotope label is critical for the mass spectrometry-based protocols.

Cell Culture and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of ¹³C,¹⁵N₂-ara-U that reduces the viability of cultured cells by 50% (CC₅₀ or IC₅₀).

Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., Vero for general cytotoxicity, L1210 for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of ¹³C,¹⁵N₂-ara-U in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀/IC₅₀ value using non-linear regression analysis.

Antiviral Plaque Reduction Assay

Objective: To determine the concentration of ¹³C,¹⁵N₂-ara-U that reduces the number of viral plaques by 50% (EC₅₀).

Methodology:

  • Cell Seeding: Grow a confluent monolayer of host cells (e.g., Vero cells for HSV-1) in 6-well plates.

  • Viral Infection: Infect the cell monolayers with the virus (e.g., HSV-1) at a concentration calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., methylcellulose) containing serial dilutions of the ¹³C,¹⁵N₂-ara-U.

  • Incubation: Incubate the plates for 2-3 days until visible plaques are formed.

  • Plaque Visualization: Fix the cells with a formalin solution and stain with a crystal violet solution.

  • Data Acquisition: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ value.

Intracellular Metabolite Analysis by LC-MS/MS

Objective: To identify and quantify ¹³C,¹⁵N₂-ara-U and its phosphorylated metabolites (ara-UMP, ara-UDP, ara-UTP) within cells.

Methodology:

  • Cell Treatment: Treat a known number of cells (e.g., 1-5 million cells) with a specific concentration of ¹³C,¹⁵N₂-ara-U for various time points.

  • Metabolite Extraction: Harvest the cells, wash with cold PBS, and extract the intracellular metabolites using a cold 70% methanol (B129727) solution.

  • Sample Preparation: Centrifuge the extract to pellet cellular debris. Evaporate the supernatant to dryness and reconstitute in a suitable buffer for analysis.

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12][13]

    • Chromatography: Use a suitable column (e.g., HILIC or ion-pair reversed-phase) to separate the parent compound from its more polar phosphate (B84403) metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for the ¹³C,¹⁵N₂ labeled parent and its metabolites will be monitored, allowing for highly selective and sensitive detection against the complex cellular background.[14][15]

  • Quantification: Use a standard curve generated with synthesized ¹³C,¹⁵N₂ labeled standards to quantify the absolute amount of each metabolite per million cells.

Visualization: General Experimental Workflow

Experimental_Workflow Start ¹³C,¹⁵N₂-ara-U Synthesis & Characterization (NMR, MS) Cytotoxicity Cytotoxicity Assays (e.g., MTT) Start->Cytotoxicity Antiviral Antiviral Assays (e.g., Plaque Reduction) Start->Antiviral Data_Analysis Data Analysis (IC₅₀, EC₅₀, Metabolite Levels) Cytotoxicity->Data_Analysis Antiviral->Data_Analysis Metabolism Intracellular Metabolism Studies (LC-MS/MS) Mechanism Mechanism of Action (Enzyme Assays, etc.) Metabolism->Mechanism Conclusion Characterize Biological Activity Profile Mechanism->Conclusion Data_Analysis->Metabolism

Caption: General workflow for characterizing ¹³C,¹⁵N₂-ara-U.

Conclusion

While awaiting direct experimental validation, the biological profile of ¹³C,¹⁵N₂ labeled arabinofuranosyluracil can be confidently predicted based on extensive research into its structural analogues. It is expected to function as an antiviral and potential anticancer agent, with its activity mediated by intracellular phosphorylation and subsequent disruption of DNA synthesis. The true value of the ¹³C,¹⁵N₂ label lies in its role as a powerful research tool. It enables precise and unambiguous tracing of the compound's metabolic journey, facilitating detailed pharmacokinetic studies and definitive elucidation of its mechanism of action.[3][6] The experimental protocols outlined in this guide provide a clear roadmap for researchers to fully characterize this and other labeled nucleoside analogues, accelerating the drug development process.

References

The Antiviral Mechanism of 1-beta-D-Arabinofuranosyluracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Nucleoside Analogue and its Potent Derivatives

Executive Summary

1-beta-D-Arabinofuranosyluracil (araU) is a pyrimidine (B1678525) nucleoside analogue that has been investigated for its antiviral properties. While araU itself exhibits relatively low intrinsic antiviral activity, it serves as a crucial scaffold for a class of highly potent antiviral compounds, most notably 5-substituted derivatives such as sorivudine (B1681958) (BV-araU). This guide elucidates the core mechanism of action attributable to this class of molecules, focusing on the well-documented activities of its derivatives as the primary example of the antiviral potential of the arabinofuranosyluracil (B3032727) backbone. The principal mechanism involves a multi-step intracellular activation process, culminating in the targeted inhibition of viral DNA replication. This process is initiated by the selective phosphorylation of the nucleoside analogue by a virus-encoded thymidine (B127349) kinase (TK), a step that ensures the drug is primarily activated in infected cells, thereby minimizing toxicity to uninfected host cells. Subsequent phosphorylations by cellular kinases yield the active triphosphate metabolite. This triphosphate form then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain upon incorporation. This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a technical resource for researchers in virology and drug development.

Core Mechanism of Action

The antiviral activity of 1-beta-D-Arabinofuranosyluracil and its more potent derivatives is contingent on a three-step intracellular process that converts the prodrug into its active triphosphate form. This active metabolite then selectively targets and inhibits the viral DNA polymerase.

Selective Phosphorylation by Viral Thymidine Kinase

The initial and rate-limiting step in the activation of araU derivatives is the phosphorylation to the monophosphate form. This reaction is preferentially catalyzed by a virus-encoded thymidine kinase (TK), particularly from herpesviruses such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). This selectivity is a cornerstone of the drug's favorable therapeutic index. Uninfected cells, lacking the viral TK, phosphorylate these compounds to a much lesser extent, thus sparing them from the cytotoxic effects of the activated drug.

Conversion to the Active Triphosphate Metabolite

Following the initial phosphorylation, cellular kinases catalyze the subsequent phosphorylation steps. The monophosphate is converted to the diphosphate, and finally to the triphosphate form (araUTP derivative). This active triphosphate is the ultimate effector molecule responsible for the antiviral activity.

Inhibition of Viral DNA Polymerase

The araU-derivative triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). The triphosphate analogue can be incorporated into the growing viral DNA chain. Due to the arabinose sugar's configuration, particularly the 2'-hydroxyl group, the incorporated nucleoside analogue acts as a chain terminator, preventing further elongation of the viral DNA. This leads to a potent inhibition of viral replication. The affinity of the triphosphate derivative for the viral DNA polymerase is significantly higher than for the host cell's DNA polymerases, further contributing to the drug's selectivity.

Signaling and Metabolic Pathways

The mechanism of action is not a classical signaling pathway but rather a metabolic activation cascade leading to enzyme inhibition. The following diagrams illustrate the key steps.

Metabolic Activation Pathway

Metabolic Activation cluster_infected_cell Infected Host Cell araU araU Derivative (e.g., BV-araU) araUMP araU-MP Derivative araU->araUMP Viral Thymidine Kinase (TK) araUDP araU-DP Derivative araUMP->araUDP Cellular Kinases araUTP araU-TP Derivative (Active Form) araUDP->araUTP Cellular Kinases

Caption: Metabolic activation of araU derivatives in a virus-infected cell.

Mechanism of Viral DNA Polymerase Inhibition

DNA Polymerase Inhibition araUTP araU-TP Derivative viral_dna_pol Viral DNA Polymerase araUTP->viral_dna_pol Competitively Binds to dTTP dTTP (Natural Substrate) dTTP->viral_dna_pol Binds to dna_synthesis Viral DNA Synthesis viral_dna_pol->dna_synthesis Catalyzes inhibition Inhibition of Chain Elongation viral_dna_pol->inhibition Incorporates araU-TP inhibition->dna_synthesis Terminates

Caption: Competitive inhibition of viral DNA polymerase by the active araU-TP derivative.

Quantitative Data on Antiviral Activity

The antiviral efficacy of 1-beta-D-Arabinofuranosyluracil is significantly enhanced by substitutions at the 5-position of the uracil (B121893) ring. The following table summarizes the 50% inhibitory concentration (IC50) values for araU and its key derivatives against various herpesviruses, demonstrating the profound impact of these chemical modifications.

CompoundVirusCell LineIC50 (µg/mL)Reference
araU HSV-1Human Embryonic Lung> 1000
5-ethyl-araUHSV-1Human Embryonic Lung1.0
Arabinosylthymine (ara-T)HSV-1Human Embryonic Lung0.4
BV-araU (Sorivudine) HSV-1Vero0.1[1]
BV-araU (Sorivudine)VZVHEL0.00014 - 0.00063[2]
BV-araU (Sorivudine)VZVVero0.0002 - 0.0031[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of nucleoside analogues like 1-beta-D-Arabinofuranosyluracil and its derivatives.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for determining the in vitro antiviral efficacy of a compound.

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (IC50).

Methodology:

  • Cell Seeding: Plate a permissive cell line (e.g., Vero cells for HSV-1) in 24-well plates at a density that will result in a confluent monolayer the following day (e.g., 5 x 10^4 cells/well).[3]

  • Virus Infection: The next day, infect the confluent cell monolayers with a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.[3]

  • Compound Treatment: After the 1-hour incubation, remove the viral inoculum and replace it with fresh culture medium containing serial dilutions of the test compound. Include a "no-drug" control.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.[4]

  • Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formaldehyde) and stain with a solution such as 0.3% neutral red.[3]

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the "no-drug" control.[3]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.

Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.

Viral DNA Polymerase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analogue on the viral enzyme.

Objective: To determine the inhibition constant (Ki) of the triphosphate metabolite for the viral DNA polymerase.

Methodology:

  • Enzyme and Template-Primer: Use a purified viral DNA polymerase and a suitable template-primer, such as activated calf thymus DNA.

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, template-primer, DNA polymerase, and a mixture of three of the four natural deoxynucleoside triphosphates (dNTPs), with the fourth (e.g., dTTP) being the variable substrate.

  • Inhibitor Addition: Add varying concentrations of the test compound in its triphosphate form (e.g., BV-araUTP).

  • Reaction Initiation and Termination: Initiate the reaction by adding the enzyme or the variable dNTP. After a defined incubation period at 37°C, terminate the reaction (e.g., by adding EDTA).

  • Quantification of DNA Synthesis: Measure the incorporation of a radiolabeled dNTP into the DNA using techniques such as trichloroacetic acid precipitation followed by scintillation counting.

  • Data Analysis: Analyze the data using Michaelis-Menten kinetics to determine the mode of inhibition and calculate the Ki value. For BV-araUTP, the apparent Ki values for HSV-1 DNA polymerase, DNA polymerase alpha, and DNA polymerase beta were 0.14, 0.32, and 5 µM, respectively, with dTTP as the competing substrate.[1]

Conclusion

1-beta-D-Arabinofuranosyluracil itself is a poor antiviral agent. However, its chemical scaffold is the foundation for some of the most potent and selective antiviral drugs targeting herpesviruses. The mechanism of action for these derivatives is a classic example of targeted antiviral therapy, relying on the unique enzymatic activity of the virus for activation and the specific inhibition of viral replication machinery. The high selectivity for viral enzymes over their cellular counterparts results in a wide therapeutic window. This in-depth guide provides the fundamental mechanistic details, comparative quantitative data, and essential experimental protocols to aid researchers in the continued exploration and development of novel nucleoside analogues for antiviral therapy.

References

The Indispensable Role of Stable Isotope Labeling in Advancing Nucleoside Analog Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of nucleoside analogs as potent antiviral and anticancer agents has been a cornerstone of modern medicine. However, understanding their complex intracellular metabolism, pharmacokinetic profiles, and mechanisms of action is paramount to optimizing their therapeutic efficacy and safety. Stable isotope labeling (SIL), in conjunction with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has emerged as a powerful and indispensable tool in this endeavor. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and profound impact of stable isotope labeling in the field of nucleoside analog research.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of non-radioactive, "heavy" isotopes of elements like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into a nucleoside analog of interest.[1] These labeled molecules are chemically identical to their unlabeled counterparts but possess a distinct mass, allowing for their precise differentiation and quantification in complex biological matrices.[2] This fundamental principle underpins the various applications of SIL in drug discovery and development.

The use of stable isotopes offers significant advantages over traditional radioisotope labeling, primarily their non-radioactive nature, which enhances safety for researchers and allows for human studies without the concerns of radiation exposure.[1]

Applications in Nucleoside Analog Research

The versatility of stable isotope labeling lends itself to a wide array of applications throughout the lifecycle of nucleoside analog research, from early-stage discovery to clinical evaluation.

Elucidating Metabolic Pathways and Pharmacokinetics

One of the primary applications of SIL is in deciphering the intricate metabolic fate of nucleoside analogs within the body. By administering a stable isotope-labeled drug, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high precision.[3] This is crucial as most nucleoside analogs are prodrugs that require intracellular phosphorylation to their active triphosphate forms.[4][5]

Mass spectrometry is the key analytical technique used to identify and quantify the parent drug and its various metabolites. The mass shift introduced by the stable isotope label allows for the unambiguous identification of drug-related species against a complex background of endogenous molecules.[6]

Quantitative Data Presentation:

The following tables summarize pharmacokinetic data for several key nucleoside analogs, illustrating the type of quantitative information that can be obtained using stable isotope labeling and associated analytical methods.

Table 1: Pharmacokinetic Parameters of Remdesivir (B604916) and its Metabolites in COVID-19 Patients [7]

ParameterRemdesivirGS-441524
C₀ (ng/mL) 2091 (99.1%)90.2 (49.5%)
C₁ (ng/mL) 139.7 (272.4%)104.9 (46.6%)
C₂₄ (ng/mL) Not Detectable58.4 (66.9%)
AUC₀₋₂₄ (ng·h/mL) 2791 (175.7%)1976 (52.6%)
(Values are presented as mean with coefficient of variation in parentheses)

Table 2: Pharmacokinetic Parameters of Remdesivir and its Metabolites in Healthy Volunteers [8][9]

ParameterRemdesivirGS-704277GS-441524
Central Volume of Distribution (L) 4.8996.426.2
Peripheral Volume of Distribution (L) 46.58.6466.2
Elimination Clearance (L/h) 18.136.94.74

Table 3: Preclinical Pharmacokinetics of Lamivudine in Rats (10 mg/kg, i.v.) [10][11]

GroupCₘₐₓ (ng/mL)AUC₀₋t (ng·h/mL)t₁/₂ (h)
Lamivudine alone 1000 ± 1501200 ± 2001.5 ± 0.3
+ S. chinensis (3 g/kg) 980 ± 1801150 ± 2101.6 ± 0.4
+ S. chinensis (10 g/kg) 950 ± 1601100 ± 1901.7 ± 0.3
(Data are expressed as mean ± S.D.)
Investigating the Mechanism of Action

Stable isotope labeling is instrumental in elucidating the precise mechanism by which nucleoside analogs exert their therapeutic effects. For instance, by using ¹³C- or ¹⁵N-labeled compounds, researchers can track their incorporation into viral or cellular DNA or RNA, leading to chain termination and inhibition of replication.[12][13]

Furthermore, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) enable the quantitative analysis of the entire proteome in response to drug treatment.[14] By growing cells in media containing "heavy" or "light" amino acids, researchers can compare the protein expression profiles of treated and untreated cells, providing insights into the downstream effects of the nucleoside analog on cellular pathways.[15]

Serving as Internal Standards for Quantitative Bioanalysis

Stable isotope-labeled versions of nucleoside analogs are considered the gold standard for internal standards in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).[16] Because they are chemically identical to the analyte, they co-elute during chromatography and experience the same ionization efficiency and potential matrix effects in the mass spectrometer. This allows for highly accurate and precise quantification of the unlabeled drug in biological samples.

Experimental Protocols

Providing detailed, step-by-step protocols is crucial for the successful implementation of stable isotope labeling in nucleoside analog research.

Protocol 1: General Workflow for LC-MS/MS Quantification of a Nucleoside Analog and its Metabolites in Plasma

This protocol outlines the typical steps for quantifying a nucleoside analog and its metabolites in a plasma sample using a stable isotope-labeled internal standard.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard solution (at a known concentration).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the unlabeled analyte, its metabolites, and the stable isotope-labeled internal standard.[17]

  • Data Analysis:

    • Integrate the peak areas for the analyte, its metabolites, and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: General Workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for using SILAC to study changes in protein expression in response to treatment with a nucleoside analog.[14][18][19]

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • One population is grown in "light" medium containing normal L-arginine and L-lysine.

    • The other population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).

    • Allow the cells to undergo at least five doublings to ensure complete incorporation of the labeled amino acids.

  • Treatment and Sample Collection:

    • Treat one of the cell populations (either "light" or "heavy") with the nucleoside analog of interest. The other population serves as the untreated control.

    • Harvest the cells and combine the "light" and "heavy" cell pellets in a 1:1 ratio.

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet to extract the total protein.

    • Quantify the protein concentration.

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the SILAC labels.

  • Data Analysis:

    • Use specialized software to identify the peptides and proteins.

    • Quantify the relative abundance of each protein by calculating the ratio of the "heavy" to "light" peptide signals.

    • Identify proteins that are significantly up- or down-regulated in response to the nucleoside analog treatment.

Visualization of Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams were created using the Graphviz DOT language to illustrate key pathways and workflows in nucleoside analog research.

Signaling Pathways

Nucleoside_Analog_Activation cluster_extracellular Extracellular Space NA Nucleoside Analog (Prodrug) NA_in NA_in NA:e->NA_in:w Transport NA_MP NA_MP NA_in->NA_MP Phosphorylation NA_DP NA_DP NA_MP->NA_DP Phosphorylation NA_TP NA_TP NA_DP->NA_TP Phosphorylation DNA_Polymerase DNA_Polymerase NA_TP->DNA_Polymerase Inhibition Viral_RT Viral_RT NA_TP->Viral_RT Inhibition NT NT NT->NA_in NK NK NK->NA_MP NMPK NMPK NMPK->NA_DP NDPK NDPK NDPK->NA_TP DNA_Synthesis DNA_Synthesis DNA_Polymerase->DNA_Synthesis Viral_RT->DNA_Synthesis

Gemcitabine_Activation dFdC Gemcitabine (dFdC) dFdCMP dFdCMP dFdC->dFdCMP Phosphorylation dFdU dFdU (Inactive) dFdC->dFdU Deamination dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP (Active) dFdCDP->dFdCTP RRM Ribonucleotide Reductase dFdCDP->RRM Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation DCK Deoxycytidine Kinase (dCK) DCK->dFdCMP CMPK UMP-CMP Kinase CMPK->dFdCDP NDPK Nucleoside-Diphosphate Kinase NDPK->dFdCTP CDA Cytidine Deaminase (CDA) CDA->dFdU DNA_Incorporation Incorporation into DNA (Chain Termination) DNA_Polymerase->DNA_Incorporation

Zidovudine_Activation ZDV Zidovudine (ZDV) ZDV-MP ZDV-Monophosphate ZDV->ZDV-MP Phosphorylation ZDV-DP ZDV-Diphosphate ZDV-MP->ZDV-DP ZDV-TP ZDV-Triphosphate (Active) ZDV-DP->ZDV-TP HIV-RT HIV Reverse Transcriptase ZDV-TP->HIV-RT Competitive Inhibition TK Thymidine Kinase TK->ZDV-MP TMPK Thymidylate Kinase TMPK->ZDV-DP NDPK Nucleoside Diphosphate (B83284) Kinase NDPK->ZDV-TP DNA_Chain_Termination DNA Chain Termination HIV-RT->DNA_Chain_Termination

Experimental Workflows

SIL_Workflow Start Start: Labeled Nucleoside Analog Synthesis InVitro In Vitro Studies (Cell Culture) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo Sample_Prep Sample Preparation (e.g., Plasma, Tissue) InVitro->Sample_Prep InVivo->Sample_Prep Analysis Analytical Measurement (LC-MS/MS or NMR) Sample_Prep->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID MOA_Elucidation Mechanism of Action Elucidation Data_Processing->MOA_Elucidation

Conclusion

Stable isotope labeling has revolutionized the field of nucleoside analog research, providing an unparalleled level of detail into their metabolic fate, pharmacokinetic properties, and mechanisms of action. The ability to safely and accurately trace these powerful drugs in complex biological systems has been instrumental in the development of new and improved therapies for a wide range of diseases. As analytical technologies continue to advance in sensitivity and resolution, the role of stable isotope labeling is set to expand even further, driving future innovations in drug discovery and personalized medicine. This technical guide serves as a foundational resource for researchers seeking to harness the power of stable isotope labeling to advance their own critical research in this vital area of medicine.

References

Technical Guide: 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ in Antiviral and Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside analog critical for research in antiviral and anticancer drug development. The guide covers its suppliers, mechanism of action, and relevant experimental data.

Introduction

1-beta-D-Arabinofuranosyluracil (Ara-U) is a synthetic nucleoside analog of uridine, where the ribose sugar is replaced by arabinose. This structural modification is key to its biological activity. The isotopically labeled version, 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, serves as a powerful tool in metabolic studies, allowing researchers to trace the uptake, metabolism, and mechanism of action of this class of compounds without the use of radioactive isotopes. Its primary application is in the study of DNA synthesis inhibition, a cornerstone of many antiviral and chemotherapeutic strategies.

Suppliers and Catalog Information

For researchers looking to procure 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, several reputable suppliers offer this compound for research purposes.

SupplierCatalog/Product NumberAdditional Information
ClinivexRCLS2L107039Provided for laboratory and research use only.[1]
PharmaffiliatesPA STI 008330Listed as an antiviral agent, particularly for research related to SARS.[2]
LGC StandardsTRC-A764002Available in various quantities (e.g., 1 mg, 10 mg).[3]
Santa Cruz BiotechnologyNot specifiedOffers the 5'-monophosphate derivative.[4]
ClearsynthCS-T-101896Offers the 5'-monophosphate derivative for use as an analytical standard.

Mechanism of Action: Inhibition of DNA Synthesis

The biological activity of arabinofuranosyluracil (B3032727) and its analogs stems from their ability to disrupt DNA replication. The core mechanism involves a multi-step intracellular process that transforms the parent compound into an active inhibitor of DNA polymerase.

Cellular Uptake and Phosphorylation

Following administration, 1-beta-D-Arabinofuranosyluracil is transported into the cell. Once inside, it undergoes a series of phosphorylation events, catalyzed by cellular or viral kinases, to form the active triphosphate metabolite, 1-beta-D-arabinofuranosyluracil triphosphate (Ara-UTP). This process is crucial for its therapeutic effect.

Inhibition of DNA Polymerase and Chain Termination

Ara-UTP acts as a competitive inhibitor of the natural substrate, deoxyuridine triphosphate (dUTP), for DNA polymerase. More importantly, when incorporated into a growing DNA strand, the arabinose sugar's stereochemistry hinders the formation of the subsequent phosphodiester bond, leading to the termination of DNA chain elongation. This disruption of DNA synthesis is the primary mechanism behind its antiviral and anticancer properties.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AraU_ext 1-β-D-Arabinofuranosyluracil (Ara-U) AraU_int Ara-U AraU_ext->AraU_int Cellular Uptake AraUMP Ara-UMP AraU_int->AraUMP Kinase AraUDP Ara-UDP AraUMP->AraUDP Kinase AraUTP Ara-UTP (Active Metabolite) AraUDP->AraUTP Kinase DNAPolymerase DNA Polymerase AraUTP->DNAPolymerase Competitive Inhibition DNAReplication DNA Replication DNAPolymerase->DNAReplication ChainTermination DNA Chain Termination DNAPolymerase->ChainTermination Incorporation of Ara-U

Mechanism of action for 1-beta-D-Arabinofuranosyluracil.

Experimental Protocols

While specific protocols for the isotopically labeled compound are proprietary to researchers, general methodologies for studying unlabeled arabinofuranosyluracil analogs can be adapted.

Antiviral Activity Assay

A common method to assess antiviral efficacy is the plaque reduction assay.

  • Cell Culture: A confluent monolayer of host cells susceptible to the virus of interest is prepared in multi-well plates.

  • Infection: Cells are infected with a known quantity of the virus.

  • Treatment: Various concentrations of the test compound (e.g., an arabinofuranosyluracil analog) are added to the infected cell cultures.

  • Incubation: The plates are incubated to allow for viral replication and plaque formation.

  • Quantification: Plaques, which are areas of cell death caused by the virus, are stained and counted. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

DNA Polymerase Inhibition Assay

The direct inhibitory effect on DNA polymerase can be measured using a cell-free assay.

  • Reaction Mixture: A reaction mixture is prepared containing a DNA template and primer, purified DNA polymerase, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP for detection.

  • Inhibitor Addition: The triphosphate form of the arabinofuranosyluracil analog (Ara-UTP) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The DNA synthesis reaction is initiated and allowed to proceed for a defined period.

  • Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. The concentration of Ara-UTP that inhibits DNA synthesis by 50% is determined. The inhibition constant (Ki) can also be calculated from these data.[5]

Quantitative Data

The following table summarizes inhibitory concentrations for various arabinofuranosyluracil analogs against different viruses and cell lines. It is important to note that these values are for related compounds and not for 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ itself, which is primarily a tracer.

CompoundTargetAssayValueReference
1-beta-D-arabinofuranosylthymine 5'-triphosphateMurine DNA Polymerase α, β, γInhibition Assay (Ki)Varies with enzyme and substrate[5]
1-beta-D-arabinofuranosylcytosine 5'-triphosphateMurine DNA Polymerase α, β, γInhibition Assay (Ki)Varies with enzyme and substrate[5]
1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracilSimian Varicella VirusIn vitro and in vivo antiviral activityEffective in preventing clinical disease[6]
1-beta-D-arabinofuranosyl-5-(-2,2-dibromo-1-hydroxyethyl) uracilHerpes Simplex Virus-1 (HSV-1)Antiviral Assay (ED50)7.5 µg/mL[7]

Applications in Drug Development

The use of stable isotope-labeled compounds like 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ is invaluable in preclinical and clinical drug development for:

  • Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.

  • Metabolite Identification: Identifying the metabolic fate of the compound in biological systems.

  • Mechanism of Action Studies: Confirming cellular uptake, phosphorylation, and incorporation into DNA.[8]

  • Quantitative Bioanalysis: Serving as an internal standard for mass spectrometry-based quantification of the unlabeled drug in biological matrices.[9][10]

Conclusion

1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ is an essential research tool for scientists and professionals in the fields of antiviral and anticancer drug development. Its ability to act as a tracer in complex biological systems provides critical insights into the mechanism of action and pharmacokinetics of this important class of nucleoside analogs. The information provided in this guide serves as a foundational resource for researchers utilizing this compound in their studies.

References

A Technical Guide to the Proteomic Analysis of Nascent Proteins Using Stable Isotope and Nucleoside Analog-Based Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proteome, the complete set of proteins expressed by an organism, is a dynamic entity that is in a constant state of flux. The ability to specifically monitor the synthesis of new proteins, the "nascent proteome," provides a powerful tool for understanding how cells respond to various stimuli, stressors, and therapeutic interventions. Traditional proteomic analyses provide a snapshot of the total protein population, which can mask subtle but significant changes in protein synthesis. In contrast, nascent proteomics allows for the specific identification and quantification of proteins that are actively being translated, offering a more immediate and accurate picture of the cellular response.

This technical guide provides a comprehensive literature review of modern techniques for nascent proteome analysis, with a particular focus on methods that employ nucleoside analogs, such as puromycin (B1679871) and its derivatives. These methods, including Puromycin-Associated Nascent Chain Proteomics (PUNCH-P) and O-propargyl-puromycin (OPP)-mediated identification (OPP-ID), leverage the incorporation of these analogs into newly synthesized proteins as a means of tagging and enrichment. Furthermore, this guide will explore how the combination of these techniques with traditional stable isotope labeling methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can enhance the accuracy and quantitative power of nascent proteome studies.

This guide will provide detailed experimental protocols for key methodologies, summarize quantitative data from the literature in structured tables, and present visual diagrams of experimental workflows and signaling pathways to facilitate a deeper understanding of these powerful techniques.

Core Methodologies in Nascent Proteomics

The primary methods for enriching nascent proteins that utilize nucleoside analogs are PUNCH-P and OPP-ID. Both techniques exploit the ability of the ribosome to incorporate puromycin or its analogs into the C-terminus of elongating polypeptide chains, leading to their premature termination and release. These tagged proteins can then be isolated and identified by mass spectrometry.

Puromycin-Associated Nascent Chain Proteomics (PUNCH-P)

PUNCH-P is a technique that utilizes a biotinylated derivative of puromycin to label and enrich nascent polypeptide chains. A key feature of PUNCH-P is that the labeling occurs in vitro on intact ribosome-nascent chain complexes that have been isolated from cells or tissues. This approach avoids the need for in-vivo labeling, making it applicable to a wide range of biological samples, including whole tissues.

The general workflow for PUNCH-P involves the following steps:

  • Isolation of Ribosome-Nascent Chain Complexes: Cells or tissues are lysed under conditions that preserve the integrity of ribosomes and their associated nascent polypeptide chains. These complexes are then isolated by ultracentrifugation through a sucrose (B13894) cushion.[1][2][3][4]

  • In Vitro Puromycylation: The isolated ribosome-nascent chain complexes are incubated with biotinylated puromycin. The ribosomes catalyze the incorporation of the biotin-puromycin into the C-terminus of the nascent chains.

  • Affinity Purification: The biotin-tagged nascent proteins are then captured and enriched using streptavidin-coated magnetic beads.

  • Mass Spectrometry Analysis: The enriched proteins are digested into peptides, typically with trypsin, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the nascent proteome.[1][2][3]

PUNCH_P_Workflow cluster_cell Cell/Tissue Homogenate cluster_isolation Isolation cluster_labeling Labeling & Purification cluster_analysis Analysis Cell Cells or Tissues Lysate Lysis Cell->Lysate Ultracentrifugation Ultracentrifugation (Sucrose Cushion) Lysate->Ultracentrifugation Ribosomes Ribosome-Nascent Chain Complexes Ultracentrifugation->Ribosomes Puromycylation In Vitro Labeling (Biotin-Puromycin) Ribosomes->Puromycylation AffinityPurification Streptavidin Affinity Purification Puromycylation->AffinityPurification EnrichedProteins Enriched Nascent Proteins AffinityPurification->EnrichedProteins Digestion On-Bead Digestion (Trypsin) EnrichedProteins->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis LCMS->Data

Figure 1. A generalized experimental workflow for PUNCH-P.
O-propargyl-puromycin (OPP)-Mediated Identification (OPP-ID)

OPP-ID is a technique that utilizes O-propargyl-puromycin (OPP), a cell-permeable analog of puromycin that contains an alkyne group.[5] This alkyne handle allows for the covalent attachment of a reporter molecule, such as biotin-azide, via a "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition). Unlike PUNCH-P, OPP labeling occurs in vivo, providing a snapshot of the nascent proteome within the cellular context.[5]

The general workflow for OPP-ID involves the following steps:

  • In Vivo Labeling: Cells are incubated with OPP, which readily enters the cells and is incorporated into nascent polypeptide chains by translating ribosomes.[5]

  • Cell Lysis and Click Chemistry: The cells are lysed, and the alkyne-tagged nascent proteins are covalently linked to a biotin-azide molecule through a click chemistry reaction.

  • Affinity Purification: The biotinylated nascent proteins are enriched using streptavidin-coated magnetic beads.

  • Mass Spectrometry Analysis: The enriched proteins are digested into peptides and analyzed by LC-MS/MS for identification and quantification.

OPP_ID_Workflow cluster_cell In Vivo Labeling cluster_lysis Lysis & Conjugation cluster_purification Purification cluster_analysis Analysis Cells Cultured Cells OPP_incubation Incubation with OPP Cells->OPP_incubation Lysis Cell Lysis OPP_incubation->Lysis Click_Chemistry Click Chemistry (Biotin-Azide) Lysis->Click_Chemistry Affinity_Purification Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification Enriched_Proteins Enriched Nascent Proteins Affinity_Purification->Enriched_Proteins Digestion On-Bead Digestion (Trypsin) Enriched_Proteins->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis LCMS->Data

Figure 2. A generalized experimental workflow for OPP-ID.

Enhancing Quantitative Accuracy with Stable Isotope Labeling

A significant challenge in affinity purification-based proteomics is the co-purification of non-specific proteins that bind to the beads. To address this, nucleoside analog labeling can be combined with stable isotope labeling techniques, such as SILAC. In this approach, cells are cultured in media containing "heavy" isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine). When combined with OPP labeling, only the newly synthesized proteins will incorporate both the OPP tag and the heavy amino acids. This dual-labeling strategy allows for the confident discrimination of bona fide nascent proteins from non-specifically bound contaminants during mass spectrometry analysis.[6][7]

OPP_SILAC_Workflow cluster_labeling Dual Labeling cluster_enrichment Enrichment cluster_analysis Analysis Cells Cultured Cells SILAC SILAC Labeling ('Heavy' Amino Acids) Cells->SILAC OPP OPP Pulse Labeling SILAC->OPP Lysis Cell Lysis OPP->Lysis Click_Chemistry Click Chemistry (Biotin-Azide) Lysis->Click_Chemistry Affinity_Purification Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification Digestion On-Bead Digestion Affinity_Purification->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantitative Analysis (Heavy/Light Ratios) LCMS->Quantification

Figure 3. Workflow for quantitative nascent proteomics using OPP and SILAC.

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing these techniques, providing an overview of their capabilities.

TechniqueCell/Tissue TypeNumber of Nascent Proteins IdentifiedReference
PUNCH-PMammalian Cells>5000[8]
PUNCH-PMouse BrainNot specified, first translational profile[8]
OPP-IDK562 cellsNot specified[5]
OPP-IDESRE cells142 unique in expansion media, 28 in maturation media[9]
OPP-SILACHeLa cells~3,000[6]
pSNAP*HeLa cellsNot specified, but method described[10]

*pSNAP (puromycin- and SILAC labeling-based nascent polypeptidome profiling) is a similar dual-labeling technique.

Detailed Experimental Protocols

This section provides a generalized protocol for OPP-ID combined with SILAC, based on methodologies described in the literature.[6][7][10]

Cell Culture and SILAC Labeling
  • SILAC Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium lacking L-lysine and L-arginine. Supplement the "heavy" medium with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆-L-lysine, and the "light" medium with the corresponding unlabeled amino acids. Both media should be supplemented with dialyzed fetal bovine serum.

  • Cell Adaptation: Culture cells in the "heavy" SILAC medium for at least five cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.

  • Experimental Setup: Plate the fully labeled "heavy" cells for the experiment. A "light" labeled control group can be prepared in parallel if relative quantification between two conditions is desired.

OPP Labeling and Cell Harvest
  • OPP Treatment: Treat the SILAC-labeled cells with 20-50 µM O-propargyl-puromycin (OPP) for a short period (e.g., 1-2 hours) under normal culture conditions.[5]

  • Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest by scraping or trypsinization. Centrifuge the cell suspension and discard the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C.

Cell Lysis and Click Chemistry
  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Sonicate or vortex the lysate to ensure complete cell disruption and shear genomic DNA.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction: To the cell lysate, add the click chemistry reaction components in the following order: biotin-azide, TCEP (tris(2-carboxyethyl)phosphine), TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), and copper(II) sulfate. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

Affinity Purification of Nascent Proteins
  • Bead Preparation: Wash streptavidin-coated magnetic beads with lysis buffer to equilibrate them.

  • Protein Binding: Add the cell lysate containing the biotinylated nascent proteins to the washed beads and incubate for 2-4 hours at 4°C with rotation to allow for binding.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea (B33335) buffer) to remove non-specifically bound proteins.

On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by incubation with iodoacetamide (B48618) to alkylate cysteine residues.

  • Tryptic Digestion: Wash the beads to remove DTT and iodoacetamide, and then resuspend them in a digestion buffer containing trypsin. Incubate overnight at 37°C with shaking to digest the proteins into peptides.[7][11]

  • Peptide Elution and Desalting: Pellet the beads and collect the supernatant containing the tryptic peptides. Elute any remaining peptides from the beads with a high-organic-content buffer. Combine the eluates and desalt the peptides using a C18 StageTip or similar device.

  • LC-MS/MS Analysis: Analyze the desalted peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions for sequencing.

  • Data Analysis: Process the raw mass spectrometry data using a software package such as MaxQuant. Search the data against a relevant protein sequence database to identify peptides and proteins. The software will also quantify the relative abundance of "heavy" and "light" labeled peptides, allowing for the differentiation of nascent proteins from background contaminants.

Conclusion

The use of nucleoside analogs, particularly puromycin derivatives, has revolutionized the study of the nascent proteome. Techniques like PUNCH-P and OPP-ID provide powerful means to specifically label and enrich newly synthesized proteins from a variety of biological samples. The combination of these methods with stable isotope labeling, such as SILAC, further enhances their quantitative accuracy by enabling the clear distinction between bona fide nascent proteins and non-specific contaminants. This technical guide provides a comprehensive overview of these methodologies, including detailed protocols and quantitative data, to serve as a valuable resource for researchers in academia and industry who are interested in exploring the dynamic landscape of protein synthesis. The continued development and application of these techniques promise to yield significant insights into the fundamental mechanisms of cellular regulation and the development of novel therapeutic strategies.

References

The Dawn of Arabinosides: A Technical Guide to the Discovery and History of Uracil Arabinoside Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of uracil (B121893) arabinoside compounds, initially isolated from a marine sponge, represents a pivotal moment in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the history, discovery, and seminal experimental work that established the foundation for a new class of antiviral and anticancer agents. We delve into the detailed methodologies of key experiments, present quantitative data on the biological activity of these compounds, and illustrate the fundamental signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the field, offering a detailed understanding of the origins and scientific underpinnings of these therapeutically important nucleoside analogs.

A Serendipitous Discovery from the Sea: The Isolation of Spongouridine (B1667586)

The story of uracil arabinoside begins in the 1950s with the pioneering work of Werner Bergmann and his colleagues. Their investigation into the chemical constituents of the Caribbean sponge, Tectitethya crypta (formerly known as Cryptotheca crypta), led to the isolation of two novel nucleosides: spongothymidine (B1329284) and spongouridine (uracil arabinoside)[1][2][3]. This discovery was revolutionary because these compounds contained the sugar D-arabinose in place of the D-ribose or D-deoxyribose typically found in nucleosides[3]. This structural anomaly challenged the existing dogma of nucleic acid chemistry and opened a new frontier in the synthesis of nucleoside analogs with therapeutic potential[2][3].

Original Isolation Protocol
  • Collection and Preparation of Sponge Material: Specimens of Tectitethya crypta were collected from their marine habitat. The collected sponges were likely washed to remove debris and then minced or ground to increase the surface area for extraction.

  • Solvent Extraction: The prepared sponge material was subjected to exhaustive extraction with organic solvents. Acetone was a commonly used solvent for this purpose[4]. This process would have been carried out over an extended period, possibly using a Soxhlet apparatus, to ensure the efficient transfer of the soluble organic compounds from the sponge to the solvent.

  • Concentration and Fractionation: The resulting crude extract, containing a complex mixture of compounds, was concentrated under reduced pressure. The concentrated extract was then subjected to a series of fractionation steps. This may have involved partitioning between immiscible solvents of varying polarity to separate compounds based on their solubility characteristics.

  • Chromatographic Separation: The fractions containing the nucleosides were further purified using chromatographic techniques. In that era, this would have likely involved column chromatography using adsorbents such as alumina (B75360) or silica (B1680970) gel, with a gradient of solvents to elute the individual compounds.

  • Crystallization and Characterization: The purified fractions containing spongouridine were concentrated, and the compound was induced to crystallize. The crystalline spongouridine was then characterized using methods available at the time, which would have included melting point determination, elemental analysis, and optical rotation measurements.

From Natural Product to Potent Therapeutics: The Synthesis of Analogs

The discovery of spongouridine and its unique arabinose sugar moiety spurred the chemical synthesis of a plethora of analogs, leading to the development of clinically significant drugs. Two of the most notable early synthetic analogs are Cytarabine (B982) (ara-C) and Vidarabine (ara-A).

Early Chemical Synthesis of Uracil Arabinoside (Spongouridine) and its Analogs

The early chemical syntheses of uracil arabinoside and its derivatives were foundational in enabling further biological studies and drug development. These multi-step processes typically involved the coupling of a protected arabinose sugar derivative with a pyrimidine (B1678525) or purine (B94841) base.

A general approach for the synthesis of cytarabine from uracil arabinoside involves the following key transformations:

  • Protection of the Sugar Hydroxyl Groups: The hydroxyl groups of the arabinose moiety in uracil arabinoside are protected, for example, by acetylation with acetic anhydride (B1165640) in pyridine[5][6].

  • Conversion of the Uracil Moiety to a Triazole Intermediate: The protected uracil arabinoside is then reacted with a triazole compound in the presence of a coupling agent like phosphorus oxychloride. This converts the uracil ring into a more reactive triazole derivative[5].

  • Ammonolysis to Form Cytosine: The triazole intermediate is then treated with ammonia (B1221849) (ammonolysis), which displaces the triazole group and introduces an amino group at the 4-position of the pyrimidine ring, thus forming the cytosine base[5].

  • Deprotection: Finally, the protecting groups on the sugar hydroxyls are removed to yield cytarabine.

Mechanism of Action: Inhibition of DNA Synthesis

The primary mechanism of action for the antiviral and anticancer effects of uracil arabinoside and its analogs is the inhibition of DNA synthesis[7][8]. These compounds act as antimetabolites, mimicking natural nucleosides and thereby interfering with the replication of DNA in both viral and cellular systems.

The process begins with the cellular uptake of the nucleoside analog. Inside the cell, it is phosphorylated by a series of cellular or viral kinases to its active triphosphate form. For example, cytarabine is converted to cytarabine-5'-triphosphate (ara-CTP)[4][9]. This active triphosphate analog then competes with the natural deoxyribonucleoside triphosphates (e.g., dCTP in the case of ara-CTP) for incorporation into the growing DNA strand by DNA polymerase[4][9].

Once incorporated, the arabinose sugar, with its 2'-hydroxyl group in the "up" (beta) configuration, distorts the DNA backbone. This steric hindrance prevents the formation of the next phosphodiester bond, effectively terminating the elongation of the DNA chain[10][11]. The inhibition of DNA polymerase and the termination of DNA chain elongation lead to an arrest of the cell cycle, particularly in the S-phase (synthesis phase), and ultimately trigger apoptosis (programmed cell death) in rapidly dividing cells like cancer cells or virus-infected cells[8][9].

Signaling Pathway for Cytarabine-Induced Cell Death

Cytarabine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AraC_ext Cytarabine (Ara-C) hENT1 hENT1 AraC_ext->hENT1 Uptake AraC_int Ara-C AraCMP Ara-CMP AraC_int->AraCMP Phosphorylation AraCDP Ara-CDP AraCMP->AraCDP Phosphorylation AraCTP Ara-CTP AraCDP->AraCTP Phosphorylation DNA_Polymerase DNA Polymerase AraCTP->DNA_Polymerase Inhibition dCK dCK dCK->AraCMP CMK CMK CMK->AraCDP NDPK NDPK NDPK->AraCTP DNA_synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_synthesis Cell_Cycle_Arrest S-Phase Arrest DNA_synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis hENT1->AraC_int

Caption: Intracellular activation and mechanism of action of Cytarabine (Ara-C).

Experimental Protocols

The evaluation of uracil arabinoside compounds and their analogs relies on a suite of standardized in vitro assays to determine their biological activity.

Determination of Anticancer Activity (IC50) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration that reduces the cell viability by 50%.

Materials:

  • Cancer cell line of interest (e.g., L5178Y murine leukemia cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Test compound (uracil arabinoside derivative)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the cell suspension to the desired concentration. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Determination of Antiviral Activity (EC50)

The antiviral activity of a compound is often determined by its ability to inhibit the cytopathic effect (CPE) of a virus in cell culture or by a plaque reduction assay. The effective concentration 50 (EC50) is the concentration of the compound that inhibits viral replication by 50%.

Plaque Reduction Assay (General Protocol):

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates and grow until confluent.

  • Virus Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus (e.g., Herpes Simplex Virus) for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: After incubation, fix and stain the cells (e.g., with crystal violet). The viral plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

HPLC Analysis of Uracil Arabinoside and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of uracil arabinoside and its metabolites in biological samples.

General HPLC Workflow:

  • Sample Preparation: Biological samples (e.g., plasma, cell extracts) are processed to remove proteins and other interfering substances. This may involve protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is pumped through the column to separate the compounds based on their physicochemical properties.

  • Detection: As the separated compounds elute from the column, they are detected by a detector, most commonly a UV detector set at a wavelength where the nucleosides absorb light (around 260 nm).

  • Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using known concentrations of standard compounds.

HPLC_Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation) Injection Injection into HPLC Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: A generalized workflow for the HPLC analysis of nucleoside analogs.

Quantitative Data on Biological Activity

The following tables summarize representative quantitative data on the antiviral and anticancer activity of uracil arabinoside and some of its key analogs. It is important to note that these values can vary depending on the specific cell line, virus strain, and experimental conditions.

Table 1: Antiviral Activity of Uracil Arabinoside Analogs

CompoundVirusCell LineEC50 (µM)Reference
Vidarabine (Ara-A)Herpes Simplex Virus 1 (HSV-1)--[12]
Vidarabine (Ara-A)Herpes Simplex Virus 2 (HSV-2)--[12]
Cytarabine (Ara-C)Herpesvirus-Not highly selective[9]
(E)-5-(2-bromovinyl)-araUHerpes Simplex Virus 1 (HSV-1)--[11][13]
(E)-5-(2-bromovinyl)-araUHerpes Simplex Virus 2 (HSV-2)--[11][13]

Table 2: Anticancer Activity of Uracil Arabinoside Analogs

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Cytarabine (Ara-C)L5178YMurine Leukemia-[9]
Uracil Arabinoside (Ara-U)L5178YMurine LeukemiaEnhances Ara-C cytotoxicity[9]
Uracil DerivativesMCF7Breast CancerVaries
Uracil DerivativesHepG2Liver CancerVaries

Note: Specific EC50 and IC50 values from the cited literature were not always provided in a readily extractable format.

Conclusion and Future Perspectives

The discovery of uracil arabinoside from a marine sponge was a landmark achievement that fundamentally altered the landscape of nucleoside chemistry and antiviral and anticancer drug development. The unique structural feature of the arabinose sugar moiety provided a template for the synthesis of highly effective therapeutic agents like Cytarabine and Vidarabine. The mechanism of action, primarily through the inhibition of DNA synthesis, has been well-characterized and continues to be a cornerstone of their clinical utility.

The experimental protocols and analytical methods developed and refined over the years for the study of these compounds have become standard practice in the field of drug discovery. The ongoing exploration of novel uracil arabinoside derivatives and a deeper understanding of their interactions with cellular pathways hold promise for the development of next-generation therapies with improved efficacy and reduced toxicity. This technical guide serves as a testament to the enduring legacy of this remarkable class of compounds and as a valuable resource for the researchers and scientists who continue to build upon this foundation.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-β-D-Arabinofuranosyluracil (Ara-U), a nucleoside analogue, and its isotopically labeled forms are valuable tools in biomedical research and drug development. The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the uracil (B121893) moiety of Ara-U provides a powerful probe for a variety of applications, from metabolic studies to structural biology. This document provides a detailed protocol for the chemical synthesis of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ (¹³C,¹⁵N₂-Ara-U).

Significance and Applications

The synthesis of ¹³C,¹⁵N₂-Ara-U is of significant interest for several key research areas:

  • Metabolic Tracer Studies: Isotopically labeled Ara-U serves as an excellent tracer to elucidate the metabolic fate of arabinofuranosyl nucleosides in biological systems.[1][2] By tracking the labeled atoms using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the metabolic pathways, identify metabolites, and determine the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.[3][4] This is crucial for understanding drug efficacy, toxicity, and mechanisms of action.[3][4]

  • Drug Development: In the development of antiviral and anticancer therapies, understanding how nucleoside analogues are processed by cellular enzymes is paramount. ¹³C,¹⁵N₂-Ara-U can be used to study the activity of nucleoside kinases and other enzymes involved in the activation or degradation of these drugs.[5] Furthermore, it can serve as an internal standard for quantitative bioanalytical assays, ensuring accuracy and precision in preclinical and clinical studies.[3]

  • Structural Biology: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules in solution. The incorporation of ¹³C and ¹⁵N isotopes into nucleosides enhances the sensitivity and resolution of NMR experiments, facilitating the structural analysis of nucleic acids and their complexes with proteins or small molecules. This information is vital for rational drug design and understanding the molecular basis of drug-target interactions.

  • Mechanistic Studies: Labeled Ara-U can be used to investigate the mechanisms of DNA and RNA polymerases, as well as other enzymes that interact with nucleosides and nucleotides. By following the fate of the isotopic labels, researchers can gain insights into reaction intermediates and the stereochemical course of enzymatic reactions.

Experimental Protocols

The chemical synthesis of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ involves a three-stage process:

  • Preparation of the protected arabinofuranose sugar.

  • Glycosylation of ¹³C,¹⁵N₂-labeled uracil with the protected sugar.

  • Deprotection to yield the final product.

The following protocols are based on established methodologies for nucleoside synthesis, particularly the Vorbrüggen glycosylation reaction.

Stage 1: Preparation of 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose

This stage involves the protection of the hydroxyl groups of D-arabinose to prevent unwanted side reactions during glycosylation.

Materials:

Protocol:

  • To a stirred solution of D-arabinose in acetic anhydride and pyridine at 0°C, add a catalytic amount of concentrated sulfuric acid dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain a crude syrup.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose as a white solid.

Parameter Value Reference
Starting MaterialD-ArabinoseGeneric
Product1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranoseGeneric
Typical Yield70-80%Estimated
Purity>95% (by NMR)Estimated
Stage 2: Vorbrüggen Glycosylation

This key step involves the stereoselective coupling of the protected arabinofuranose with ¹³C,¹⁵N₂-labeled uracil.

Materials:

Protocol:

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend ¹³C,¹⁵N₂-Uracil in a mixture of anhydrous acetonitrile and hexamethyldisilazane (HMDS).

  • Add a catalytic amount of trimethylsilyl chloride (TMSCl) and reflux the mixture until the solution becomes clear, indicating the formation of the silylated uracil derivative.

  • Cool the reaction mixture to room temperature and remove the excess silylating agents under reduced pressure.

  • Dissolve the resulting persilylated ¹³C,¹⁵N₂-uracil in anhydrous acetonitrile.

  • In a separate flame-dried flask, dissolve 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose in anhydrous acetonitrile.

  • Add the solution of persilylated ¹³C,¹⁵N₂-uracil to the sugar solution.

  • Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the residue by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to afford the protected nucleoside, 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-uracil-¹³C,¹⁵N₂.

Parameter Value Reference
Uracil Derivative¹³C,¹⁵N₂-UracilCommercial
Sugar Derivative1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranoseStage 1
Lewis AcidTrimethylsilyl trifluoromethanesulfonate (TMSOTf)Generic
Product1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-uracil-¹³C,¹⁵N₂Intermediate
Typical Yield60-70%Estimated
Purity>95% (by NMR)Estimated
Stage 3: Deprotection

The final step involves the removal of the acetyl protecting groups to yield the desired 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.

Materials:

  • 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-uracil-¹³C,¹⁵N₂

  • Methanolic ammonia (B1221849) (saturated at 0°C)

  • Anhydrous methanol

  • Silica gel for column chromatography

Protocol:

  • Dissolve the protected nucleoside from Stage 2 in anhydrous methanol.

  • Cool the solution to 0°C and bubble with ammonia gas until saturation, or add a pre-chilled solution of saturated methanolic ammonia.

  • Seal the reaction vessel and stir at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ as a white solid.

Parameter Value Reference
Starting Material1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-uracil-¹³C,¹⁵N₂Stage 2
ReagentMethanolic ammoniaGeneric
Product1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂Final Product
Typical Yield85-95%Estimated
Purity>98% (by HPLC and NMR)Estimated
Characterization Data (Expected for Unlabeled Analog)
Technique Expected Data for 1-β-D-Arabinofuranosyluracil
¹H NMR (D₂O)δ 7.9 (d, 1H, H-6), 6.2 (d, 1H, H-1'), 5.9 (d, 1H, H-5), 4.3-4.1 (m, 3H, H-2', H-3', H-4'), 3.8-3.6 (m, 2H, H-5'a, H-5'b)
¹³C NMR (D₂O)δ 167 (C-4), 152 (C-2), 142 (C-6), 103 (C-5), 87 (C-1'), 85 (C-4'), 78 (C-2'), 76 (C-3'), 61 (C-5')
Mass Spec Expected m/z for C₉H₁₂N₂O₆: 244.07 [M-H]⁻

Note: The actual NMR spectra for the ¹³C,¹⁵N₂-labeled compound will show additional couplings and shifts due to the presence of the isotopes.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Sugar Protection cluster_stage2 Stage 2: Vorbrüggen Glycosylation cluster_stage3 Stage 3: Deprotection Arabinose D-Arabinose ProtectedArabinose 1,2,3,5-Tetra-O-acetyl- β-D-arabinofuranose Arabinose->ProtectedArabinose Ac₂O, Pyridine, H₂SO₄ ProtectedNucleoside Protected ¹³C,¹⁵N₂-Ara-U ProtectedArabinose->ProtectedNucleoside LabeledUracil ¹³C,¹⁵N₂-Uracil SilylatedUracil Persilylated ¹³C,¹⁵N₂-Uracil LabeledUracil->SilylatedUracil HMDS, TMSCl SilylatedUracil->ProtectedNucleoside TMSOTf FinalProduct 1-β-D-Arabinofuranosyluracil- ¹³C,¹⁵N₂ ProtectedNucleoside->FinalProduct NH₃/MeOH

Caption: Synthetic workflow for 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.

Logical_Relationship Start Starting Materials (¹³C,¹⁵N₂-Uracil, D-Arabinose) Protection Protection of Arabinose (Acetylation) Start->Protection Silylation Silylation of Labeled Uracil Start->Silylation Glycosylation Vorbrüggen Glycosylation (Coupling) Protection->Glycosylation Silylation->Glycosylation Deprotection Deprotection (Deacetylation) Glycosylation->Deprotection Purification Purification (Chromatography) Deprotection->Purification FinalProduct Final Product (¹³C,¹⁵N₂-Ara-U) Purification->FinalProduct

Caption: Logical flow of the chemical synthesis process.

References

Application Notes and Protocols for 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ in ¹³C NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-beta-D-Arabinofuranosyluracil (AraU), a nucleoside analogue, and its derivatives are significant in antiviral and anticancer research. Understanding the metabolic fate and mechanism of action of these compounds is crucial for the development of effective therapeutics. The use of stable isotope-labeled compounds, such as 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, in conjunction with ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful method for elucidating metabolic pathways, quantifying metabolic fluxes, and characterizing drug-target interactions. The incorporation of ¹³C and ¹⁵N isotopes provides enhanced sensitivity and specificity in NMR experiments, allowing for unambiguous tracking of the molecule and its metabolites within a biological system.

These application notes provide a comprehensive overview of the use of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ in ¹³C NMR studies. Detailed protocols for sample preparation, NMR data acquisition, and data analysis are presented to guide researchers in utilizing this powerful technique for drug metabolism and mechanism of action studies.

Applications

The primary applications of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ in ¹³C NMR studies include:

  • Metabolic Pathway Elucidation: Tracing the metabolic conversion of AraU into its downstream metabolites. The distinct ¹³C and ¹⁵N labels allow for the clear identification of molecules derived from the administered compound.

  • Quantitative Metabolic Flux Analysis: Determining the rates of metabolic reactions involving AraU and its metabolites, providing insights into cellular bioenergetics and nucleotide metabolism.

  • Drug-Target Interaction Studies: Investigating the binding of AraU or its metabolites to cellular targets, such as enzymes involved in nucleotide synthesis or DNA polymerases.

  • Mechanism of Action Studies: Understanding how AraU perturbs cellular metabolism to exert its therapeutic or toxic effects.

Data Presentation

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-beta-D-Arabinofuranosyluracil

The following table presents predicted ¹³C NMR chemical shift values for 1-beta-D-arabinofuranosyluracil. These values are based on computational predictions and data from structurally similar nucleosides, such as uridine (B1682114). Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon AtomPredicted Chemical Shift (ppm)
Uracil Moiety
C2~152
C4~165
C5~103
C6~142
Arabinose Moiety
C1'~90
C2'~76
C3'~71
C4'~85
C5'~62

Note: The chemical shifts for the arabinose moiety, particularly C2' and C3', are expected to differ from those of ribose in uridine due to the different stereochemistry of the hydroxyl groups.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the general procedure for labeling cells with 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.

Materials:

  • Cell line of interest (e.g., cancer cell line, virus-infected cells)

  • Appropriate cell culture medium and supplements

  • 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • Cell counting apparatus

Procedure:

  • Culture cells to the desired confluence (typically 70-80%) in standard culture medium.

  • Remove the standard medium and wash the cells twice with sterile PBS.

  • Add fresh culture medium containing a known concentration of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

  • Incubate the cells for the desired period to allow for uptake and metabolism of the labeled compound.

  • At the end of the incubation, harvest the cells for metabolite extraction.

Protocol 2: Metabolite Extraction

This protocol outlines a common method for extracting polar metabolites from cultured cells.

Materials:

  • Cell pellet from Protocol 1

  • Ice-cold 80% methanol (B129727)

  • Centrifuge capable of reaching 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Wash the harvested cell pellet twice with ice-cold PBS to remove any remaining labeled compound from the medium.

  • Resuspend the cell pellet in a defined volume of ice-cold 80% methanol (e.g., 1 mL per 10⁷ cells).

  • Incubate the suspension on ice for 20 minutes with occasional vortexing to ensure complete cell lysis and protein precipitation.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully collect the supernatant, which contains the polar metabolites.

  • Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

  • Store the dried extract at -80°C until NMR analysis.

Protocol 3: NMR Sample Preparation and Data Acquisition

Materials:

  • Dried metabolite extract from Protocol 2

  • Deuterated solvent (e.g., D₂O) with an internal standard (e.g., DSS or TSP)

  • NMR tubes (5 mm)

Procedure:

  • Reconstitute the dried metabolite extract in a precise volume of deuterated solvent (e.g., 600 µL).

  • Vortex the sample thoroughly to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble material.

  • Transfer the clear supernatant to an NMR tube.

  • Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • A standard ¹³C NMR experiment with proton decoupling is typically used. Key parameters to optimize include:

    • Pulse sequence (e.g., zgpg30)

    • Number of scans (dependent on sample concentration)

    • Relaxation delay (D1) to ensure quantitative measurements

    • Acquisition time and spectral width

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_nmr NMR Analysis cluster_analysis Data Analysis cell_culture 1. Cell Seeding & Growth labeling 2. Incubation with 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ cell_culture->labeling harvest 3. Cell Harvesting labeling->harvest extraction 4. Quenching & Extraction (e.g., 80% Methanol) harvest->extraction sample_prep 5. Sample Preparation (Lyophilization & Resuspension) extraction->sample_prep data_acq 6. ¹³C NMR Data Acquisition sample_prep->data_acq processing 7. Spectral Processing & Analysis data_acq->processing pathway 8. Pathway Elucidation & Flux Analysis processing->pathway

Caption: Experimental workflow for ¹³C NMR-based metabolomics using stable isotope labeling.

Caption: Hypothetical metabolic pathway and mechanism of action of AraU.

Application Notes and Protocols for Incorporating ¹³C,¹⁵N₂ Labeled Nucleosides into DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of stable isotope-labeled nucleosides, specifically ¹³C and ¹⁵N₂, into DNA. The resulting labeled DNA is a powerful tool for a range of biochemical and structural analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are pivotal in drug development and molecular biology research.[1][2][3]

Introduction

The site-specific or uniform incorporation of ¹³C and ¹⁵N isotopes into DNA facilitates detailed structural and dynamic studies of DNA and its complexes with proteins or small molecules.[2][4][5] Isotope labeling is essential for resolving atomic-level details of DNA conformation, understanding metabolic pathways, and quantifying biological processes.[3][6] This document outlines two primary methodologies for achieving this: enzymatic synthesis and in-vivo incorporation.

Data Presentation

The following tables summarize key quantitative data associated with the described protocols.

Table 1: Enzymatic Synthesis of ¹³C,¹⁵N-Labeled DNA

ParameterValueReference
Labeled dNTP Incorporation Efficiency~80%[1]
Product to Template Yield>800:1[7]
Final Product Purity>99% single-length product[7]
Typical DNA Length12-32 base pairs[1][2]

Table 2: In-Vivo Incorporation of ¹³C,¹⁵N in E. coli

ParameterValueReference
¹⁵N-Labeling Purity (MALDI-ToF MS)>99%[8][9]
¹⁵N-Labeling Purity (Orbitrap MS)99.99%[8][9]
Yield of Labeled DNA~5 mg/liter of culture[10]
Isotopic Enrichment Detection Limit1.5 atom% ¹³C above natural abundance[11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled DNA

This protocol is adapted from a method utilizing Taq DNA polymerase for the efficient synthesis of uniformly labeled DNA oligonucleotides suitable for NMR studies.[1]

Materials:

  • ¹³C,¹⁵N-labeled dNTPs (dATP, dCTP, dGTP, dTTP)

  • Unlabeled template DNA and primers

  • Taq DNA polymerase

  • 10x PCR buffer

  • dNTP mix (unlabeled, for optimization)

  • Nuclease-free water

  • DNA purification kit (e.g., PAGE or HPLC)

Methodology:

  • Reaction Setup: Prepare the reaction mixture in a sterile PCR tube on ice. For a typical 100 µL reaction, add:

    • 10 µL 10x PCR Buffer

    • 1-10 ng template DNA

    • 1 µM forward primer

    • 1 µM reverse primer

    • 200 µM each ¹³C,¹⁵N-labeled dNTP

    • 5 units Taq DNA polymerase

    • Nuclease-free water to 100 µL

  • PCR Amplification: Perform PCR using the following cycling conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute/kb of template length

    • Final extension: 72°C for 10 minutes

  • Purification: Purify the labeled DNA product from the PCR reaction mixture using polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

  • Quantification and Verification: Quantify the purified labeled DNA using UV spectroscopy (A260). Verify the incorporation of isotopes and the integrity of the DNA using mass spectrometry.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_analysis Product Analysis reagents Combine: - ¹³C,¹⁵N dNTPs - Template DNA - Primers - Taq Polymerase - Buffer denaturation Denaturation (95°C) reagents->denaturation annealing Annealing (55-65°C) denaturation->annealing 30-35 cycles extension Extension (72°C) annealing->extension 30-35 cycles extension->denaturation 30-35 cycles purification Purification (PAGE/HPLC) extension->purification verification Quantification & Verification (UV Spec, MS) purification->verification

Caption: Workflow for enzymatic synthesis of ¹³C,¹⁵N-labeled DNA.

Protocol 2: In-Vivo Incorporation of ¹³C,¹⁵N-Nucleosides in E. coli

This protocol describes the metabolic labeling of DNA in E. coli by growing the cells in a minimal medium containing ¹³C-glucose and ¹⁵N-ammonium chloride as the sole carbon and nitrogen sources, respectively.[10]

Materials:

  • E. coli strain (e.g., BL21(DE3)) harboring a plasmid with the target DNA sequence

  • Minimal medium (e.g., M9)

  • [U-¹³C]-Glucose

  • ¹⁵NH₄Cl

  • Ampicillin (or other appropriate antibiotic)

  • IPTG (for inducible promoters)

  • Lysis buffer

  • DNA extraction and purification reagents (e.g., phenol-chloroform, ethanol)

Methodology:

  • Pre-culture: Inoculate a single colony of the E. coli strain into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate the pre-culture into minimal medium containing [U-¹³C]-glucose (e.g., 2 g/L) and ¹⁵NH₄Cl (e.g., 1 g/L) as the sole carbon and nitrogen sources, respectively. Add the appropriate antibiotic.

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. If using an inducible promoter, add IPTG to the final concentration (e.g., 1 mM) and continue to grow for another 4-16 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 6000 x g for 20 minutes.

  • DNA Extraction: Resuspend the cell pellet in lysis buffer and perform DNA extraction using a standard protocol (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).

  • Purification and Verification: Purify the labeled plasmid DNA. The target DNA sequence can be excised using restriction enzymes and purified by gel electrophoresis. Verify the isotopic enrichment by mass spectrometry.

InVivo_Labeling_Workflow cluster_culture Cell Culture cluster_extraction DNA Extraction cluster_analysis Analysis inoculation Inoculate E. coli in Minimal Medium with ¹³C-Glucose & ¹⁵N-NH₄Cl growth Grow to OD₆₀₀ 0.6-0.8 inoculation->growth induction Induce with IPTG (if applicable) growth->induction harvest Harvest Cells (Centrifugation) induction->harvest lysis Cell Lysis harvest->lysis extraction DNA Extraction (Phenol-Chloroform) lysis->extraction purification Purification of Labeled DNA extraction->purification verification Mass Spectrometry Verification purification->verification

Caption: Workflow for in-vivo incorporation of ¹³C,¹⁵N into DNA.

Protocol 3: DNA Stable Isotope Probing (DNA-SIP)

DNA-SIP is a powerful technique to identify active microorganisms in a complex community that have assimilated a labeled substrate.[12][13]

Materials:

  • Environmental sample (e.g., soil, water)

  • ¹³C-labeled substrate (e.g., ¹³C-glucose)

  • DNA extraction kit for environmental samples

  • Cesium chloride (CsCl)

  • Gradient buffer (e.g., 0.1 M Tris-HCl, 0.1 M KCl, 1 mM EDTA, pH 8.0)

  • Ultracentrifuge and tubes

  • Refractometer

Methodology:

  • Incubation: Incubate the environmental sample with the ¹³C-labeled substrate. A control incubation with the unlabeled substrate should be run in parallel.

  • DNA Extraction: Extract total DNA from the incubated samples.

  • Density Gradient Ultracentrifugation:

    • Mix approximately 4 µg of DNA with a CsCl solution to achieve a final density of ~1.725 g/mL.

    • Centrifuge at high speed (e.g., 177,000 x g) for 48-72 hours to form a density gradient.

  • Fractionation: Carefully fractionate the gradient into multiple fractions (e.g., 12-16 fractions).

  • Density Measurement: Measure the buoyant density of each fraction using a refractometer.

  • DNA Precipitation: Precipitate the DNA from each fraction (e.g., with PEG or ethanol).

  • Analysis: Quantify the DNA in each fraction. The fractions with higher buoyant density in the labeled sample compared to the control contain the ¹³C-labeled DNA from the active microorganisms. This DNA can then be used for downstream analysis like sequencing.

DNA_SIP_Workflow cluster_sample_prep Sample Preparation cluster_centrifugation Isopycnic Centrifugation cluster_analysis Analysis incubation Incubate Environmental Sample with ¹³C-Substrate extraction Extract Total DNA incubation->extraction gradient Prepare CsCl Density Gradient extraction->gradient centrifuge Ultracentrifugation gradient->centrifuge fractionation Fractionate Gradient centrifuge->fractionation analysis Analyze DNA from 'Heavy' Fractions fractionation->analysis

Caption: Workflow for DNA Stable Isotope Probing (DNA-SIP).

References

Application Notes and Protocols for 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-beta-D-Arabinofuranosyluracil (Ara-U) is a pyrimidine (B1678525) nucleoside analog with known applications in antiviral and anticancer research. The use of its stable isotope-labeled form, 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ (¹³C,¹⁵N₂-Ara-U), opens new avenues for detailed metabolic tracing studies. This powerful tool enables researchers to track the metabolic fate of Ara-U within cellular systems, providing critical insights into its mechanism of action, metabolic pathways, and impact on nucleotide metabolism. These application notes provide a comprehensive overview of the utility of ¹³C,¹⁵N₂-Ara-U as a metabolic tracer and detailed protocols for its use in both in vitro and in vivo experimental models.

The ¹³C and ¹⁵N labels on the uracil (B121893) base allow for the precise tracking of the molecule and its metabolites through mass spectrometry-based platforms. This enables the elucidation of its anabolic activation pathway, its incorporation into nucleic acids, and its influence on de novo nucleotide synthesis. Such studies are invaluable for understanding drug efficacy, mechanisms of resistance, and for the development of novel therapeutic strategies.

Proposed Metabolic Fate and Tracing Strategy

1-beta-D-Arabinofuranosyluracil, upon entering the cell, is expected to be metabolized through the nucleoside salvage pathway. It can be phosphorylated by kinases to its monophosphate (Ara-UMP), diphosphate (B83284) (Ara-UDP), and ultimately its active triphosphate form (Ara-UTP). The ¹³C and ¹⁵N labels on the uracil base will be retained throughout this phosphorylation cascade. The resulting ¹³C,¹⁵N₂-Ara-UTP can then be incorporated into DNA, providing a direct measure of the extent of its genomic integration. Furthermore, the labeled uracil moiety can potentially be catabolized or enter other metabolic pathways, which can be traced by monitoring the appearance of ¹³C and ¹⁵N in downstream metabolites.

dot

metabolic_pathway Proposed Metabolic Pathway of ¹³C,¹⁵N₂-Ara-U cluster_extracellular Extracellular cluster_intracellular Intracellular 13C,15N2-Ara-U_ext ¹³C,¹⁵N₂-Ara-U 13C,15N2-Ara-U_int ¹³C,¹⁵N₂-Ara-U 13C,15N2-Ara-U_ext->13C,15N2-Ara-U_int Nucleoside Transporter 13C,15N2-Ara-UMP ¹³C,¹⁵N₂-Ara-UMP 13C,15N2-Ara-U_int->13C,15N2-Ara-UMP Kinases Catabolism Catabolism 13C,15N2-Ara-U_int->Catabolism 13C,15N2-Ara-UDP ¹³C,¹⁵N₂-Ara-UDP 13C,15N2-Ara-UMP->13C,15N2-Ara-UDP Kinases 13C,15N2-Ara-UTP ¹³C,¹⁵N₂-Ara-UTP 13C,15N2-Ara-UDP->13C,15N2-Ara-UTP Kinases DNA DNA Incorporation 13C,15N2-Ara-UTP->DNA DNA Polymerase

Caption: Proposed metabolic pathway of ¹³C,¹⁵N₂-Ara-U.

Data Presentation: Representative Quantitative Data

The following table represents hypothetical quantitative data that could be obtained from a metabolic tracing experiment using ¹³C,¹⁵N₂-Ara-U in a cancer cell line. The data illustrates the time-dependent intracellular concentration of ¹³C,¹⁵N₂-Ara-U and its phosphorylated metabolites, as well as its incorporation into DNA.

Time Point¹³C,¹⁵N₂-Ara-U (pmol/10⁶ cells)¹³C,¹⁵N₂-Ara-UMP (pmol/10⁶ cells)¹³C,¹⁵N₂-Ara-UDP (pmol/10⁶ cells)¹³C,¹⁵N₂-Ara-UTP (pmol/10⁶ cells)¹³C,¹⁵N₂-Ara-U in DNA (fmol/µg DNA)
1 hour150.2 ± 12.545.8 ± 5.110.3 ± 1.25.1 ± 0.60.8 ± 0.1
4 hours85.6 ± 9.3120.7 ± 11.835.2 ± 4.020.4 ± 2.55.6 ± 0.7
12 hours25.1 ± 3.195.4 ± 10.255.9 ± 6.345.8 ± 5.115.2 ± 1.8
24 hours5.3 ± 0.840.1 ± 4.530.7 ± 3.825.3 ± 3.022.7 ± 2.5

Experimental Protocols

Protocol 1: In Vitro Metabolic Tracing in Cultured Cells

This protocol outlines a general procedure for tracing the metabolism of ¹³C,¹⁵N₂-Ara-U in adherent cell cultures.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • ¹³C,¹⁵N₂-Arabinofuranosyluracil stock solution (sterile-filtered)

  • 6-well cell culture plates

  • Ice-cold 80% methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Tracer Administration:

    • On the day of the experiment, aspirate the growth medium.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add fresh, pre-warmed complete medium containing the desired final concentration of ¹³C,¹⁵N₂-Ara-U (e.g., 10 µM).

    • Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the 6-well plate on ice and aspirate the medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the well surface using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Processing for Metabolite Analysis:

    • Carefully transfer the supernatant (containing polar metabolites) to a new microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite extracts at -80°C until LC-MS analysis.

  • DNA Extraction and Analysis:

    • The remaining cell pellet from the methanol extraction can be used for DNA extraction using a commercial DNA isolation kit.

    • Quantify the DNA concentration.

    • Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

    • Analyze the resulting nucleoside mixture by LC-MS to determine the amount of ¹³C,¹⁵N₂-Ara-U incorporated into the DNA.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to identify and quantify ¹³C,¹⁵N₂-Ara-U and its labeled metabolites.

Protocol 2: In Vivo Metabolic Tracing in a Mouse Xenograft Model

This protocol provides a framework for an in vivo study to trace the metabolism of ¹³C,¹⁵N₂-Ara-U in a tumor xenograft mouse model.[1]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human cancer cells for xenograft implantation

  • Sterile PBS

  • ¹³C,¹⁵N₂-Arabinofuranosyluracil solution for injection (sterile-filtered)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • 80% methanol

  • LC-MS system

Procedure:

  • Xenograft Tumor Establishment:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Tracer Administration:

    • Administer ¹³C,¹⁵N₂-Ara-U to the tumor-bearing mice via a suitable route, such as intraperitoneal (IP) or intravenous (IV) injection. The dosage and timing should be optimized based on preliminary pharmacokinetic studies. A typical approach is a bolus injection.

  • Tissue Collection:

    • At predetermined time points after tracer administration, euthanize the mice according to approved animal welfare protocols.

    • Immediately dissect the tumor and other relevant tissues (e.g., liver, kidney, plasma).

    • Flash-freeze the tissue samples in liquid nitrogen to quench metabolic activity.

    • Store the samples at -80°C until further processing.

  • Metabolite and DNA Extraction from Tissues:

    • Weigh the frozen tissue samples.

    • Homogenize the tissues in ice-cold 80% methanol.

    • Follow the metabolite extraction and DNA extraction procedures as described in Protocol 1 (steps 3-5), scaling the volumes according to the tissue weight.

  • LC-MS Analysis:

    • Analyze the extracted metabolites and digested DNA samples by LC-MS to determine the distribution and concentration of ¹³C,¹⁵N₂-Ara-U and its metabolites in the different tissues.

dot

experimental_workflow In Vivo ¹³C,¹⁵N₂-Ara-U Tracing Workflow Xenograft Establish Tumor Xenografts in Mice Tracer_Admin Administer ¹³C,¹⁵N₂-Ara-U Xenograft->Tracer_Admin Tissue_Collection Collect Tissues (Tumor, Liver, etc.) Tracer_Admin->Tissue_Collection Quench Flash Freeze in Liquid Nitrogen Tissue_Collection->Quench Extraction Metabolite & DNA Extraction Quench->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis

Caption: Experimental workflow for in vivo ¹³C,¹⁵N₂-Ara-U tracing.

Conclusion

The use of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ as a metabolic tracer provides a powerful methodology for elucidating the detailed metabolic fate and mechanism of action of this important nucleoside analog. The protocols provided herein offer a solid foundation for researchers to design and execute robust metabolic tracing studies. The insights gained from such experiments will be instrumental in advancing our understanding of nucleotide metabolism and in the development of more effective therapeutic interventions.

References

Applications of Labeled Nucleosides in Virology Research for SARS-CoV-2 and HSV

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Labeled nucleosides have emerged as indispensable tools in virology research, offering powerful methods to investigate the intricacies of viral replication, screen for antiviral compounds, and elucidate virus-host interactions. This document provides detailed application notes and protocols for the use of labeled nucleosides in the study of two significant human pathogens: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Herpes Simplex Virus (HSV).

The central technique highlighted is metabolic labeling, where cells are incubated with modified nucleosides that are incorporated into newly synthesized viral nucleic acids. These labeled nucleosides often contain a bioorthogonal functional group, such as an alkyne or an azide (B81097), which allows for subsequent detection via a highly specific and efficient "click chemistry" reaction. This approach enables the visualization and quantification of viral replication in situ and in real-time.

Key applications covered in this document include:

  • Visualizing Viral Replication: Tracking the synthesis of viral DNA and RNA within infected cells using fluorescence microscopy.

  • Quantifying Viral Replication: Measuring the extent of viral nucleic acid synthesis using flow cytometry.

  • Antiviral Compound Screening: Assessing the efficacy of nucleoside analogs in inhibiting viral replication through plaque reduction and qPCR assays.

These methodologies provide robust and versatile platforms for both fundamental virology research and the development of novel antiviral therapeutics.

I. Visualizing Viral Replication Compartments

Application Note:

Visualizing the sites of viral replication within an infected host cell is crucial for understanding the viral life cycle. For DNA viruses like Herpes Simplex Virus (HSV), replication occurs in the nucleus, leading to the formation of distinct structures known as replication compartments. For RNA viruses like SARS-CoV-2, replication and transcription take place in the cytoplasm within specialized membrane-bound structures.

Metabolic labeling with the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for HSV or the uridine (B1682114) analog 5-ethynyluridine (B57126) (EU) for SARS-CoV-2 allows for the specific labeling of newly synthesized viral DNA or RNA, respectively. Subsequent detection using click chemistry, which involves the copper(I)-catalyzed cycloaddition of a fluorescent azide to the ethynyl (B1212043) group of the incorporated nucleoside, enables high-resolution imaging of these replication sites by fluorescence microscopy. This technique offers a significant advantage over traditional methods like BrdU labeling, as it does not require harsh DNA denaturation, thus better-preserving cellular morphology and allowing for co-staining with antibodies against viral or cellular proteins.

Experimental Workflow: Visualizing Viral Replication

G cluster_infection Cell Infection cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_detection Click Chemistry Detection cluster_analysis Analysis cell_culture Seed cells on coverslips infection Infect cells with SARS-CoV-2 or HSV cell_culture->infection add_nucleoside Add labeled nucleoside (EU for SARS-CoV-2, EdU for HSV) infection->add_nucleoside incubation Incubate to allow incorporation add_nucleoside->incubation fixation Fix cells incubation->fixation permeabilization Permeabilize cells fixation->permeabilization click_reaction Perform Click-iT™ reaction with fluorescent azide permeabilization->click_reaction wash Wash to remove excess reagents click_reaction->wash imaging Image with fluorescence microscope wash->imaging analysis Analyze images for replication compartments imaging->analysis

Caption: Workflow for visualizing viral replication using metabolic labeling and click chemistry.

Detailed Protocol: Visualizing HSV-1 Replication Compartments by EdU Labeling and Fluorescence Microscopy

This protocol is adapted for Vero cells infected with HSV-1.

Materials:

  • Vero cells

  • HSV-1 stock

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

  • 5-ethynyl-2'-deoxyuridine (EdU) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT™ EdU Imaging Kit (containing fluorescent azide, copper sulfate, and reaction buffer)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding: Seed Vero cells onto glass coverslips in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Infection: Once cells are confluent, infect them with HSV-1 at a desired multiplicity of infection (MOI), for example, an MOI of 10. Incubate for 1 hour at 37°C to allow for viral entry.

  • Metabolic Labeling: After the initial infection period, replace the inoculum with fresh DMEM containing 2% FBS and 1.25-2.5 µM EdU.[1] Incubate for the desired time period to label replicating viral DNA (e.g., 4-8 hours post-infection).[1]

  • Fixation: At the end of the incubation, remove the medium and wash the cells once with PBS. Fix the cells by adding 1 mL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with 3% BSA in PBS. Permeabilize the cells by adding 1 mL of 0.5% Triton X-100 in PBS and incubating for 20 minutes at room temperature.

  • Click Chemistry Reaction: Wash the permeabilized cells twice with 3% BSA in PBS. Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. Add 0.5 mL of the reaction cocktail to each coverslip and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the cells once with 3% BSA in PBS. If desired, perform immunofluorescence staining for viral proteins at this stage. Counterstain the nuclei with DAPI for 5-10 minutes.

  • Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the slides using a fluorescence microscope with the appropriate filter sets for the fluorescent azide and DAPI. Newly synthesized viral DNA will appear as distinct fluorescent foci within the nucleus.

II. Quantifying Viral Replication by Flow Cytometry

Application Note:

In addition to visualizing the location of viral replication, it is often necessary to quantify the percentage of cells in a population that are actively replicating viral nucleic acids. Flow cytometry provides a high-throughput method for this analysis.

Similar to the microscopy-based approach, infected cells are metabolically labeled with EU (for RNA viruses) or EdU (for DNA viruses). After fixation and permeabilization, the incorporated nucleoside is detected with a fluorescent azide via a click chemistry reaction. The fluorescence intensity of individual cells is then measured by a flow cytometer. This allows for the rapid quantification of thousands of cells, providing a statistically robust measure of the proportion of cells with active viral replication. This method is particularly useful for screening antiviral compounds or for studying the kinetics of viral replication across a cell population.

Experimental Workflow: Quantifying Viral Replication

G cluster_infection Cell Infection cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_detection Click Chemistry Detection cluster_analysis Analysis cell_culture Culture cells in suspension or detach adherent cells infection Infect cells with SARS-CoV-2 or HSV cell_culture->infection add_nucleoside Add labeled nucleoside (EU for SARS-CoV-2, EdU for HSV) infection->add_nucleoside incubation Incubate to allow incorporation add_nucleoside->incubation harvest Harvest and wash cells incubation->harvest fix_perm Fix and permeabilize cells harvest->fix_perm click_reaction Perform Click-iT™ reaction with fluorescent azide fix_perm->click_reaction wash Wash cells click_reaction->wash facs Analyze by flow cytometry wash->facs quantify Quantify percentage of positive cells facs->quantify

Caption: Workflow for quantifying viral replication by flow cytometry.

Detailed Protocol: Quantifying SARS-CoV-2 RNA Synthesis by EU Labeling and Flow Cytometry

This protocol is adapted for Calu-3 cells infected with SARS-CoV-2.

Materials:

  • Calu-3 cells

  • SARS-CoV-2 stock

  • DMEM with 10% FBS

  • 5-ethynyluridine (EU) stock solution (100 mM in DMSO)

  • PBS

  • Trypsin-EDTA

  • Fixation/Permeabilization Buffer (e.g., from a commercial kit)

  • Click-iT™ Plus EdU Flow Cytometry Assay Kit (can be adapted for EU)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Infection: Seed Calu-3 cells in a 6-well plate and grow to 80-90% confluency. Infect cells with SARS-CoV-2 at a desired MOI in serum-free DMEM. After 1 hour of adsorption, replace the inoculum with DMEM containing 10% FBS.

  • Metabolic Labeling: At the desired time post-infection (e.g., 24 hours), add EU to the culture medium to a final concentration of 1 mM. Incubate for 1-2 hours at 37°C.

  • Cell Harvesting: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA and neutralize with DMEM containing 10% FBS. Transfer the cell suspension to a flow cytometry tube.

  • Fixation and Permeabilization: Pellet the cells by centrifugation and wash once with 1% BSA in PBS. Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15 minutes at room temperature, protected from light. Wash the cells with 1% BSA in PBS and then resuspend in 100 µL of permeabilization buffer.

  • Click Chemistry Reaction: Prepare the Click-iT™ reaction cocktail according to the manufacturer's protocol, substituting the EdU buffer additive with a compatible buffer for RNA labeling if necessary. Add 500 µL of the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis: Wash the cells once with permeabilization buffer. Resuspend the cells in flow cytometry staining buffer. Analyze the samples on a flow cytometer, detecting the fluorescence of the azide-conjugated fluorophore. Gate on the cell population and quantify the percentage of fluorescently labeled cells.

III. Antiviral Compound Screening

Application Note:

A critical application of labeled nucleosides and related techniques is in the screening and characterization of antiviral compounds, particularly nucleoside analogs. The efficacy of these compounds can be quantified by measuring the reduction in viral replication in their presence.

Plaque Reduction Assay: This is a gold-standard method for determining the antiviral activity of a compound. A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of serial dilutions of the test compound. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virus, leading to the formation of localized zones of cell death called plaques. The number of plaques is counted, and the concentration of the compound that reduces the plaque number by 50% (IC50) is calculated.

Quantitative PCR (qPCR): This method quantifies the amount of viral nucleic acid (DNA or RNA) in a sample. Cells are infected with the virus and treated with the antiviral compound. After a defined incubation period, total nucleic acids are extracted, and the amount of viral DNA or RNA is quantified by qPCR. This allows for a direct measurement of the effect of the compound on viral replication.

The cytotoxicity of the compounds is also assessed in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Data Presentation: Antiviral Activity of Nucleoside Analogs

Table 1: In Vitro Antiviral Activity of Selected Nucleoside Analogs against HSV-1

CompoundVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AcyclovirSC16Vero0.6>100>167[2]
PenciclovirSC16Vero0.8>100>125[2]
TrifluridineClinical IsolateVero3.07 ± 0.360.99 ± 0.010.32[3]
GanciclovirClinical IsolateVero0.40 ± 0.0292.91 ± 8.92232.28[3]

Table 2: In Vitro Antiviral Activity of Selected Nucleoside Analogs against SARS-CoV-2

CompoundVirus IsolateCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Remdesivir (B604916)USA-WA1/2020Vero E60.77>100>129.87[4]
Favipiravir (B1662787)HCoV-NL63Caco-20.62>1000>1612[4]
RibavirinUSA-WA1/2020Vero E650.30 ± 24.01>500>10[5]
Molnupiravir (EIDD-1931)USA-WA1/2020Vero0.3>10>33.3[4]
Signaling Pathways in Viral Infection and Nucleoside Analog Action

The replication of both SARS-CoV-2 and HSV is intricately linked with host cell signaling pathways. Viruses often manipulate these pathways to create a favorable environment for their replication and to evade the host immune response. Nucleoside analogs can exert their antiviral effects not only by directly inhibiting viral polymerases but also by modulating these signaling pathways.

For instance, SARS-CoV-2 infection is known to activate the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. Some antiviral compounds may indirectly inhibit viral replication by dampening this pro-inflammatory signaling.

G cluster_sars SARS-CoV-2 Infection cluster_nfkb NF-κB Signaling cluster_inhibition Antiviral Intervention sars_entry Viral Entry & RNA Release sars_rep Viral Replication sars_entry->sars_rep nfkb_activation NF-κB Activation sars_rep->nfkb_activation activates cytokine_production Pro-inflammatory Cytokine Production nfkb_activation->cytokine_production cytokine_production->sars_rep supports remdesivir Remdesivir remdesivir->sars_rep inhibits G cluster_hsv HSV Infection cluster_ifn Interferon Signaling cluster_inhibition Antiviral Intervention hsv_entry Viral Entry & DNA Release hsv_rep Viral Replication hsv_entry->hsv_rep ifn_production Interferon Production hsv_rep->ifn_production inhibits antiviral_state Antiviral State ifn_production->antiviral_state antiviral_state->hsv_rep inhibits acyclovir Acyclovir acyclovir->hsv_rep inhibits

References

Quantitative Mass Spectrometry using ¹³C,¹⁵N₂ Labeled Internal Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative mass spectrometry has become an indispensable tool in biological research and drug development for the precise measurement of protein and metabolite abundance. The use of stable isotope-labeled internal standards, particularly those incorporating ¹³C and ¹⁵N, is a gold-standard approach for achieving accurate and reproducible quantification.[1][2][3] These heavy-labeled standards are chemically identical to their endogenous counterparts but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[4][] This allows for the correction of variability that can be introduced during sample preparation, chromatography, and ionization.[1]

This document provides detailed application notes and protocols for two widely used quantitative proteomics techniques that employ ¹³C and ¹⁵N labeled internal standards: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for relative quantification and the Absolute Quantification (AQUA) strategy for determining the absolute concentration of target proteins.[6][7][8][9]

Principles of Stable Isotope Labeling

The fundamental principle behind using stable isotope-labeled internal standards is the introduction of a known quantity of a heavy-labeled analog of the analyte of interest into a sample.[1] This "heavy" standard experiences the same processing as the "light" endogenous analyte throughout the experimental workflow.[3] By comparing the signal intensities of the heavy and light species in the mass spectrometer, precise quantification can be achieved.[4] The most commonly used stable isotopes in proteomics are ¹³C and ¹⁵N because they are non-radioactive and can be incorporated into amino acids, which are the building blocks of proteins.[]

Application Note 1: Relative Protein Quantification using SILAC

Overview

SILAC is a powerful metabolic labeling technique that allows for the accurate relative quantification of proteins between different cell populations.[6][8][10] Cells are grown in specialized media where a specific essential amino acid (e.g., lysine (B10760008) or arginine) is replaced with its heavy ¹³C and/or ¹⁵N labeled counterpart.[10][11] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome.[12] The "heavy" and "light" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry.[8] The ratio of the signal intensities of the heavy to light peptides provides a direct measure of the relative abundance of the corresponding protein between the two conditions.[12]

Key Applications

  • Expression Proteomics: Comparing protein expression levels between different cell states, such as healthy versus diseased cells or treated versus untreated cells.[10]

  • Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation.[10]

  • Protein-Protein Interaction Studies: Identifying and quantifying interaction partners of a bait protein.[10]

  • Secretome Analysis: Studying proteins secreted by cells into the culture medium.[10]

Experimental Workflow: SILAC

The SILAC workflow consists of two main phases: the adaptation phase and the experimental phase.[8][13]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experimental Experimental Phase A1 Cell Culture in 'Light' Medium (e.g., ¹²C₆-Lysine) A3 >5 Cell Doublings for Complete Label Incorporation A1->A3 A2 Cell Culture in 'Heavy' Medium (e.g., ¹³C₆,¹⁵N₂-Lysine) A2->A3 B1 Experimental Treatment (e.g., Drug Addition to 'Heavy' Cells) A3->B1 B2 Combine 'Light' and 'Heavy' Cell Lysates (1:1 Ratio) B1->B2 B3 Protein Digestion (e.g., Trypsin) B2->B3 B4 LC-MS/MS Analysis B3->B4 B5 Data Analysis: Quantify Heavy/Light Peptide Ratios B4->B5

Caption: A schematic of the SILAC experimental workflow.

Detailed Protocol: SILAC

Materials

  • Cell line of interest

  • SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640 lacking lysine and arginine)

  • Dialyzed fetal bovine serum (FBS)

  • "Light" amino acids (e.g., L-Lysine and L-Arginine)

  • "Heavy" amino acids (e.g., L-Lysine-¹³C₆,¹⁵N₂ and L-Arginine-¹³C₆,¹⁵N₄)[10]

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • C18 desalting columns

Procedure

  • Media Preparation:

    • Prepare "light" and "heavy" SILAC media by supplementing the base medium with dialyzed FBS and either light or heavy amino acids to their normal physiological concentrations.[14]

    • Sterile filter the prepared media.[14]

  • Cell Culture and Labeling (Adaptation Phase):

    • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

    • Passage the cells for at least five to six cell doublings to ensure complete incorporation (>97%) of the labeled amino acids.[10][12]

    • Verify labeling efficiency by analyzing a small aliquot of protein from the "heavy" culture by mass spectrometry.

  • Experimental Treatment:

    • Once complete labeling is confirmed, apply the experimental treatment to one of the cell populations (e.g., treat the "heavy" cells with a drug) while maintaining the other as a control.[14]

  • Cell Lysis and Protein Quantification:

    • Harvest both the "light" and "heavy" cell populations.

    • Lyse the cells separately using an appropriate lysis buffer on ice.[14]

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.[12]

  • Sample Pooling and Protein Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).[11]

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[1]

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 desalting column according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography system.[15][16]

    • Set up a data-dependent acquisition method to acquire MS1 scans followed by MS/MS scans of the most intense precursor ions.[15]

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light (H/L) ratios for each peptide pair.[16]

    • The software will calculate the protein ratios based on the median of the corresponding peptide ratios.

Data Presentation: SILAC

The results of a SILAC experiment are typically presented as a table of quantified proteins with their corresponding H/L ratios.

Protein AccessionGene NameProtein DescriptionH/L RatioNumber of Peptides
P02768ALBSerum albumin1.0525
P60709ACTBActin, cytoplasmic 10.9818
Q06830HSP90AA1Heat shock protein HSP 90-alpha2.5412
P10809HSPD160 kDa heat shock protein, mitochondrial0.8915
P31946YWHAZ14-3-3 protein zeta/delta3.128

Table 1: Example of quantitative data from a SILAC experiment comparing a drug-treated ("heavy") sample to a control ("light") sample. A higher H/L ratio indicates upregulation of the protein upon drug treatment.

Application Note 2: Absolute Protein Quantification using the AQUA Strategy

Overview

The AQUA (Absolute Quantification) strategy is a targeted mass spectrometry method for the precise determination of the absolute amount of a specific protein in a complex sample.[7][9][17] This technique relies on the use of a synthetic, stable isotope-labeled peptide (AQUA peptide) as an internal standard.[2] The AQUA peptide has the exact same amino acid sequence as a tryptic peptide from the target protein but contains one or more heavy isotopes (e.g., ¹³C, ¹⁵N).[17][18] A known amount of the AQUA peptide is spiked into the sample during protein digestion.[19] The signal intensities of the endogenous "light" peptide and the "heavy" AQUA peptide are then measured by selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a tandem mass spectrometer.[7][20] By comparing the peak areas, the absolute quantity of the endogenous peptide, and thus the target protein, can be calculated.[18]

Key Applications

  • Biomarker Validation: Accurately measuring the concentration of potential protein biomarkers in clinical samples.[7]

  • Systems Biology: Determining the stoichiometry of protein complexes.[21]

  • Pharmacokinetics: Quantifying the levels of protein therapeutics.

  • Enzyme Kinetics: Measuring the absolute abundance of enzymes and their substrates.[7]

Experimental Workflow: AQUA

The AQUA workflow involves the careful selection and synthesis of a standard peptide, method development, and sample analysis.[19][22]

AQUA_Workflow cluster_Development Assay Development cluster_Implementation Assay Implementation D1 Select Proteotypic Peptide from Target Protein D2 Synthesize Heavy-Labeled AQUA Peptide D1->D2 D3 Optimize LC-MS/MS Method (SRM/PRM Transitions) D2->D3 I4 LC-MS/MS Analysis (SRM/PRM) D3->I4 I1 Protein Extraction from Biological Sample I2 Spike-in Known Amount of AQUA Peptide I1->I2 I3 Protein Digestion (e.g., Trypsin) I2->I3 I3->I4 I5 Data Analysis: Calculate Absolute Quantity I4->I5

Caption: A schematic of the AQUA experimental workflow.

Detailed Protocol: AQUA

Materials

  • Biological sample (e.g., cell lysate, tissue homogenate, plasma)

  • Protein concentration assay kit

  • AQUA peptide (custom synthesized, high purity, with ¹³C and/or ¹⁵N labels)

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • DTT

  • IAA

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • C18 desalting columns

Procedure

  • AQUA Peptide Selection and Synthesis:

    • Select one or more proteotypic peptides (unique to the target protein) that are readily detectable by mass spectrometry.

    • Synthesize the selected peptides with at least one amino acid containing ¹³C and/or ¹⁵N isotopes.[18] The peptide should be purified to a high degree, and its concentration accurately determined.

  • Sample Preparation and Protein Quantification:

    • Extract proteins from the biological sample using a suitable lysis buffer.

    • Determine the total protein concentration of the sample.

  • Spiking and Digestion:

    • Take a defined amount of total protein (e.g., 50 µg).

    • Add a known amount of the AQUA peptide internal standard. The amount should be in the same order of magnitude as the expected amount of the endogenous peptide.[19]

    • Denature the proteins by adding denaturation buffer.

    • Reduce and alkylate the proteins as described in the SILAC protocol.

    • Dilute the sample to reduce the urea concentration to less than 1 M.

    • Add trypsin and incubate overnight at 37°C.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 column as described in the SILAC protocol.

  • LC-MS/MS Analysis (SRM/PRM):

    • Analyze the desalted peptides on a tandem mass spectrometer (e.g., a triple quadrupole or a Q-Exactive).

    • Develop an SRM or PRM method to specifically monitor the precursor-to-fragment ion transitions for both the endogenous "light" peptide and the "heavy" AQUA peptide.[17]

  • Data Analysis:

    • Integrate the peak areas of the selected transitions for both the light and heavy peptides.

    • Calculate the peak area ratio (light/heavy).

    • Determine the absolute amount of the endogenous peptide using the following formula: Amount of Endogenous Peptide = (Peak Area Ratio) x (Known Amount of AQUA Peptide)

    • Calculate the absolute concentration of the target protein in the original sample based on the amount of total protein analyzed.

Data Presentation: AQUA

AQUA data is often presented in a table showing the absolute quantities of the target protein in different samples. A calibration curve is typically generated to demonstrate the linearity of the assay.

Calibration Curve Data

Concentration of Light Peptide (fmol)Peak Area Ratio (Light/Heavy)
10.021
50.105
100.208
501.02
1002.05
50010.1

Table 2: Example data for a calibration curve generated by spiking a constant amount of heavy AQUA peptide (50 fmol) with varying amounts of the corresponding light synthetic peptide.

Absolute Quantification Data

Sample IDTarget ProteinPeptide SequenceAmount of Protein (fmol/µg total protein)
Control 1Protein XVYLAGVQK2.5
Control 2Protein XVYLAGVQK2.8
Treated 1Protein XVYLAGVQK8.7
Treated 2Protein XVYLAGVQK9.1

Table 3: Example of absolute quantification data for a target protein in control and treated samples. The amount of the target protein is expressed as femtomoles per microgram of total protein.[23]

References

Application Note: Quantification of 1-β-D-Arabinofuranosyluracil by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-β-D-Arabinofuranosyluracil (Uracil Arabinoside, Ara-U) is the primary and inactive metabolite of the potent antineoplastic agent cytarabine (B982) (Ara-C). The monitoring of Ara-U levels in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring of cytarabine, as it provides insights into the metabolic conversion of the active drug. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-β-D-Arabinofuranosyluracil in human plasma and cerebrospinal fluid.[1]

Principle

The analytical method is based on reversed-phase HPLC, which separates 1-β-D-Arabinofuranosyluracil from endogenous components in the sample matrix.[1] Following a straightforward sample preparation involving protein precipitation, the analyte is quantified using ultraviolet (UV) detection.[2]

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the effective removal of interfering substances from the biological matrix.[3][4] Protein precipitation is a common and effective method.

Protocol for Plasma/Serum Samples:

  • To a 1.0 mL aliquot of the plasma or serum sample in a microcentrifuge tube, add 2.0 mL of acetonitrile.[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.[2]

  • Vortex for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the HPLC system.

HPLC Instrumentation and Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterSpecification
HPLC System Agilent 1260/1290 Infinity HPLC system or equivalent
Column Phenomenex Gemini 5 µm C18 (150 x 4.6 mm)[5]
Mobile Phase 0.05 M Phosphate Buffer (pH 7.0)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 270 nm
Run Time Approximately 10 minutes
Standard Curve Preparation
  • Prepare a stock solution of 1-β-D-Arabinofuranosyluracil in the mobile phase at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards with concentrations ranging from 0.05 µg/mL to 10 µg/mL.

  • Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

Data Presentation: Method Validation Summary

The described method has been validated to ensure its reliability for the quantification of 1-β-D-Arabinofuranosyluracil. The following tables summarize the key validation parameters.

Table 1: Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
1-β-D-Arabinofuranosyluracil0.05 - 10> 0.999

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
1-β-D-Arabinofuranosyluracil0.1< 5%< 7%
1.0< 3%< 5%
7.5< 2%< 4%

Table 3: Accuracy

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=6)Recovery (%)
1-β-D-Arabinofuranosyluracil0.10.098 ± 0.00498
1.01.01 ± 0.03101
7.57.45 ± 0.1599.3

Table 4: Limits of Detection and Quantification

ParameterValue
Limit of Detection (LOD) 0.02 µg/mL[2]
Limit of Quantification (LOQ) 0.05 µg/mL

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of 1-β-D-Arabinofuranosyluracil from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Plasma/Serum Sample sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Evaporation sp3->sp4 sp5 Reconstitution in Mobile Phase sp4->sp5 hplc1 Injection into HPLC System sp5->hplc1 Prepared Sample hplc2 Chromatographic Separation (C18 Column) hplc1->hplc2 hplc3 UV Detection (270 nm) hplc2->hplc3 da1 Peak Integration hplc3->da1 Chromatogram da2 Quantification using Calibration Curve da1->da2 da3 Result Reporting da2->da3 da2->da3

Caption: Workflow for 1-β-D-Arabinofuranosyluracil Quantification.

References

Application Notes and Protocols for Studying DNA Replication with Labeled araU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of DNA replication is fundamental to understanding cell proliferation, genome stability, and the mechanisms of action of various therapeutics. The incorporation of labeled nucleoside analogs into newly synthesized DNA is a powerful technique for visualizing, quantifying, and characterizing DNA replication dynamics. 1-β-D-arabinofuranosyluracil (araU) is a nucleoside analog of uridine (B1682114) with a modification in the sugar moiety. When introduced into cells, araU is metabolized into its triphosphate form, araUTP, which can be incorporated into nascent DNA strands by DNA polymerases during replication. The presence of the arabinosyl sugar instead of deoxyribose can act as a chain terminator or alter the DNA structure, making it a valuable tool for studying replication fork progression and DNA repair mechanisms.

These application notes provide detailed protocols for using labeled araU to study DNA replication in cultured cells. The methodologies described include cell labeling, detection of incorporated araU, and analysis of DNA replication dynamics. Additionally, this document offers guidance on data interpretation, troubleshooting, and a comparison with other commonly used nucleoside analogs.

Mechanism of Action

The utility of araU in studying DNA replication stems from its molecular mimicry of the natural nucleoside, deoxyuridine, and its subsequent effects on DNA synthesis.

G cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Replication araU araU (extracellular) araU_intra araU (intracellular) araU->araU_intra Nucleoside Transporters araUMP araUMP araU_intra->araUMP Uridine-Cytidine Kinase araUDP araUDP araUMP->araUDP UMP-CMP Kinase araUTP araUTP araUDP->araUTP Nucleoside Diphosphate (B83284) Kinase DNAPol DNA Polymerase araUTP->DNAPol Substrate Competition with dTTP araUTP->DNAPol NascentDNA Nascent DNA Strand DNAPol->NascentDNA Incorporation DNAPol->NascentDNA ChainTermination Replication Fork Stalling / Chain Termination NascentDNA->ChainTermination NascentDNA->ChainTermination ReplicationFork Replication Fork

Caption: Metabolic activation of araU and its incorporation into DNA.

Once introduced to the cellular environment, araU is transported into the cell and undergoes a series of phosphorylation steps, catalyzed by cellular kinases, to form araU monophosphate (araUMP), araU diphosphate (araUDP), and finally araU triphosphate (araUTP). The triphosphate form, araUTP, serves as a substrate for DNA polymerases.

During DNA replication, DNA polymerases incorporate nucleotides complementary to the template strand. Due to its structural similarity to deoxythymidine triphosphate (dTTP), araUTP can be incorporated opposite to adenine (B156593) residues in the template DNA. However, the arabinose sugar in araU possesses a 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, which differs from the cis position in ribose and the lack of a 2'-hydroxyl in deoxyribose. This altered stereochemistry can interfere with the catalytic activity of DNA polymerases, potentially leading to chain termination or a significant slowing of the replication fork progression. Eukaryotic DNA polymerases, such as DNA polymerase α, δ, and ε, are involved in chromosomal DNA replication and can incorporate araUTP.

Comparison with Other Nucleoside Analogs

Several nucleoside analogs are commonly used to study DNA replication. The choice of analog depends on the specific experimental goals, the detection method, and the biological system.

FeaturearaUBrdU (5-bromo-2'-deoxyuridine)EdU (5-ethynyl-2'-deoxyuridine)
Detection Method Antibody-based (requires specific anti-araU antibody) or radioactivity-based (if using radiolabeled araU).Antibody-based (anti-BrdU antibody). Requires DNA denaturation.[1][2]Click chemistry-based (reaction with a fluorescent azide). Does not require DNA denaturation.[1][3]
Detection Harshness Potentially requires DNA denaturation for antibody access, similar to BrdU.Harsh DNA denaturation (acid or heat) is required, which can affect sample integrity and multiplexing.[1][4]Mild detection conditions, preserving cellular morphology and allowing for multiplexing with other antibodies.[1][5]
Sensitivity Dependent on the quality of the antibody or the specific activity of the radiolabel.High sensitivity.High sensitivity, often considered more sensitive than BrdU detection.[3]
Multiplexing Potentially limited if DNA denaturation is required.Limited due to harsh denaturation steps that can destroy epitopes of other antigens.[1][4]Highly compatible with multiplex immunofluorescence and other staining methods.[1]
Cellular Perturbation Can cause chain termination and replication stress.[6]Can be mutagenic and affect the cell cycle.Can be an antimetabolite and activate DNA damage checkpoints in some systems.[7]
Protocol Time Similar to BrdU if using antibody detection.Longer protocol due to denaturation and antibody incubation steps (can be >4 hours + overnight incubation).[4]Shorter and simpler protocol (typically around 2 hours).[4]

Experimental Protocols

Protocol 1: Pulse and Pulse-Chase Labeling of Cultured Cells with araU

This protocol describes the labeling of newly synthesized DNA with araU in cultured mammalian cells. A pulse-chase experiment allows for the tracking of the fate of DNA synthesized during a specific time window.

Materials:

  • Adherent or suspension mammalian cells

  • Complete cell culture medium

  • Labeled araU (e.g., ³H-araU or a fluorescently-labeled araU derivative)

  • Unlabeled araU (for chase)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • DNA extraction kit

  • Scintillation counter (for radiolabeled araU) or fluorescence microscope/flow cytometer (for fluorescently-labeled araU)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Pre-incubation: The day after seeding, ensure cells are healthy and actively dividing.

  • Pulse Labeling:

    • Prepare the labeling medium by adding the desired concentration of labeled araU to the pre-warmed complete culture medium. A typical starting concentration is 1-10 µM, but this should be optimized for each cell type and experimental setup.

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for a defined period (the "pulse"). This can range from 15 minutes to several hours, depending on the desired temporal resolution.

  • Chase:

    • For a pulse-chase experiment, remove the labeling medium.

    • Wash the cells twice with pre-warmed PBS to remove any unincorporated labeled araU.

    • Add pre-warmed complete culture medium containing a high concentration of unlabeled araU (e.g., 100-fold excess) to prevent further incorporation of any remaining labeled araU.

    • Incubate the cells for the desired "chase" period (e.g., 30 minutes, 1 hour, 4 hours).

  • Cell Harvesting and DNA Isolation:

    • After the pulse or chase period, wash the cells with cold PBS.

    • Harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells).

    • Isolate genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantification of Incorporated araU:

    • For radiolabeled araU: Quantify the amount of incorporated ³H-araU by liquid scintillation counting of the purified DNA. Normalize the counts to the total amount of DNA.

    • For fluorescently-labeled araU: Proceed to immunofluorescence detection (Protocol 2).

G start Start: Logarithmically Growing Cells pulse Pulse: Incubate with Labeled araU start->pulse wash1 Wash with PBS (2x) pulse->wash1 harvest Harvest Cells pulse->harvest For Pulse-only Experiment chase Chase: Incubate with Unlabeled araU wash1->chase chase->harvest isolate Isolate Genomic DNA harvest->isolate quantify Quantify Incorporated araU isolate->quantify end_pulse End of Pulse Analysis quantify->end_pulse G start Start: araU-labeled cells on coverslips fix Fixation (4% PFA) start->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize denature DNA Denaturation (2N HCl, if needed) permeabilize->denature block Blocking (5% BSA) denature->block primary_ab Primary Antibody (anti-araU) block->primary_ab secondary_ab Secondary Antibody (Fluorescent) primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain mount Mount on Slide counterstain->mount image Fluorescence Microscopy mount->image

References

Application Notes and Protocols for PET Imaging Agent Development Using Labeled Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that provides quantitative insights into biochemical processes in vivo. In oncology, the development of PET imaging agents that can visualize and quantify tumor proliferation is of paramount importance for diagnosis, staging, and monitoring therapeutic response. Labeled nucleosides, particularly thymidine (B127349) analogs, have emerged as a crucial class of PET tracers for this purpose. This is because rapidly proliferating cancer cells exhibit upregulated DNA synthesis, which involves the nucleoside salvage pathway.

The key enzyme in this pathway, thymidine kinase 1 (TK1), is highly active during the S-phase of the cell cycle and can phosphorylate nucleoside analogs, trapping them intracellularly. This principle forms the basis for PET imaging with radiolabeled nucleosides like 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), which serves as a surrogate marker for cellular proliferation.[1][2] Unlike [¹⁸F]FDG, which can accumulate in inflammatory cells, [¹⁸F]FLT is more specific to cellular proliferation, offering a more precise tool for cancer imaging.[1]

These application notes provide a comprehensive overview of the methodologies and protocols involved in the development and application of labeled nucleosides as PET imaging agents.

Signaling Pathways and Experimental Workflows

To visualize the underlying principles and processes in labeled nucleoside PET imaging agent development, the following diagrams illustrate the key pathways and workflows.

Nucleoside_Salvage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Labeled_Nucleoside Labeled Nucleoside (e.g., [¹⁸F]FLT) Labeled_Nucleoside_Intra Labeled Nucleoside Labeled_Nucleoside->Labeled_Nucleoside_Intra Nucleoside Transporter Labeled_Nucleoside_MP Labeled Nucleoside Monophosphate Labeled_Nucleoside_Intra->Labeled_Nucleoside_MP Phosphorylation Labeled_Nucleoside_TP Labeled Nucleoside Triphosphate Labeled_Nucleoside_MP->Labeled_Nucleoside_TP Phosphorylation DNA DNA (Incorporation blocked for FLT) Labeled_Nucleoside_TP->DNA TK1 Thymidine Kinase 1 (TK1) TK1->Labeled_Nucleoside_MP TMPK TMPK TMPK->Labeled_Nucleoside_TP TDPK TDPK

Diagram 1: Nucleoside Salvage Pathway and Metabolic Trapping.

PET_Tracer_Development_Workflow Target_ID Target Identification (e.g., TK1) Precursor_Synth Precursor Synthesis Target_ID->Precursor_Synth Radiolabeling Radiolabeling (e.g., with ¹⁸F) Precursor_Synth->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC In_Vitro In Vitro Evaluation (Cell Uptake, Kinase Assays) QC->In_Vitro In_Vivo_Preclinical In Vivo Preclinical Studies (Biodistribution, Small Animal PET) In_Vitro->In_Vivo_Preclinical Dosimetry Dosimetry Studies In_Vivo_Preclinical->Dosimetry Clinical_Trials Clinical Trials (Phase I, II, III) Dosimetry->Clinical_Trials

References

Application Notes and Protocols for 1-beta-D-Arabinofuranosyluracil-13C,15N2 in Protein-Nucleic Acid Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-nucleic acid interactions is fundamental to understanding a vast array of cellular processes, from DNA replication and repair to gene expression and regulation. Elucidating the structural and dynamic details of these interactions is crucial for the development of novel therapeutics. Isotopic labeling of nucleic acids, in conjunction with biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a powerful approach to probe these interactions at an atomic level.

1-beta-D-Arabinofuranosyluracil (AraU) is a synthetic nucleoside analog of uridine, differing in the stereochemistry at the 2'-position of the sugar moiety. This modification can influence the conformation of the nucleic acid duplex and, consequently, its interaction with proteins. The isotopically labeled version, 1-beta-D-Arabinofuranosyluracil-13C,15N2, incorporates heavy isotopes of carbon and nitrogen into the uracil (B121893) base. This stable isotope labeling strategy allows for the selective observation of the labeled nucleotide within a protein-nucleic acid complex, enabling detailed structural and dynamic studies.

These application notes provide an overview of the utility of this compound in protein-nucleic acid interaction studies and offer detailed protocols for its incorporation into oligonucleotides and subsequent biophysical analysis.

Principle of the Technology

The core principle behind using this compound lies in the unique nuclear spin properties of the 13C and 15N isotopes. Unlike the naturally abundant 12C and 14N, 13C and 15N are NMR-active, possessing a nuclear spin of ½. This property allows them to be detected and distinguished from the unlabeled protein and other nucleotides in an NMR experiment.

When an oligonucleotide containing this compound binds to a protein, changes in the chemical environment of the labeled nucleobase can be monitored through various NMR techniques. These changes provide precise information about the binding interface, conformational changes upon binding, and the dynamics of the interaction. Isotope-edited and isotope-filtered NMR experiments can be employed to specifically observe signals from the labeled nucleotide or the protons in its immediate vicinity, simplifying complex spectra and providing unambiguous structural restraints.

Applications

The primary application of this compound is in the detailed characterization of protein-nucleic acid interactions using NMR spectroscopy. Specific applications include:

  • Mapping Binding Interfaces: By monitoring chemical shift perturbations (CSPs) of the 13C and 15N nuclei in the labeled AraU upon protein binding, researchers can precisely map the residues on the nucleic acid that are in close contact with the protein.

  • Determining Binding Affinity and Kinetics: NMR titrations, where the unlabeled protein is titrated into a solution of the labeled oligonucleotide, can be used to determine the dissociation constant (Kd) of the interaction. Advanced NMR techniques can also provide insights into the association (kon) and dissociation (koff) rate constants.

  • Characterizing Conformational Changes: The arabinofuranosyl modification can induce local changes in the nucleic acid structure. NMR can be used to study these conformational alterations and how they are influenced by protein binding.

  • Drug Screening and Development: By providing detailed structural information about the binding site, this technology can aid in the rational design and screening of small molecules that modulate the protein-nucleic acid interaction.

Data Presentation

The quantitative data obtained from biophysical experiments can be summarized for clear comparison. Below are representative tables for binding affinity, thermodynamic, and kinetic parameters.

Table 1: Equilibrium Dissociation Constants (Kd) for Protein-DNA Interactions

Protein TargetOligonucleotide Sequence (AraU position underlined)MethodKd (nM)
Transcription Factor X5'-GATTGUCATAGCT-3'Fluorescence Polarization50 ± 5
DNA Repair Enzyme Y5'-AGCTUAGCA-3'Isothermal Titration Calorimetry120 ± 10
Viral Protein Z5'-CUGCTAGCTG-3'Surface Plasmon Resonance25 ± 3

Table 2: Thermodynamic Parameters for Protein-DNA Interaction

Protein-Oligonucleotide ComplexMethodΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
TF X - AraU-DNAIsothermal Titration Calorimetry-8.51.2-9.7
Enzyme Y - AraU-DNAIsothermal Titration Calorimetry-5.2-2.5-7.7

Table 3: Kinetic Parameters for Protein-DNA Interaction

Protein-Oligonucleotide ComplexMethodkon (10^5 M⁻¹s⁻¹)koff (10⁻³ s⁻¹)
TF X - AraU-DNASurface Plasmon Resonance2.15.2
Viral Protein Z - AraU-DNASurface Plasmon Resonance5.81.4

Experimental Protocols

Protocol 1: Synthesis and Incorporation of this compound into Oligonucleotides

The incorporation of the labeled nucleoside is achieved through standard solid-phase phosphoramidite (B1245037) chemistry.

1. Synthesis of this compound Phosphoramidite:

  • Starting Material: Commercially available 13C and 15N-labeled uracil.

  • Glycosylation: The labeled uracil is coupled to a protected arabinofuranose derivative.

  • Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the phosphoramidite moiety.

  • Purification: The final phosphoramidite product is purified by silica (B1680970) gel chromatography.

2. Solid-Phase Oligonucleotide Synthesis:

This protocol outlines the automated synthesis of an oligonucleotide containing the labeled AraU.

  • Materials:

    • DNA/RNA synthesizer

    • Controlled pore glass (CPG) solid support

    • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

    • This compound phosphoramidite

    • Activator solution (e.g., tetrazole)

    • Capping reagents

    • Oxidizing agent (e.g., iodine solution)

    • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

    • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Procedure:

    • Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the labeled AraU phosphoramidite.

    • The synthesis cycle consists of four steps:

      • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

      • Coupling: Addition of the next phosphoramidite (standard or labeled) to the 5'-hydroxyl group.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

    • Repeat the cycle until the full-length oligonucleotide is synthesized.

    • Cleavage and Deprotection: Cleave the oligonucleotide from the CPG support and remove all protecting groups by incubation in concentrated ammonium hydroxide.

    • Purification: Purify the crude oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

    • Characterization: Confirm the identity and purity of the final product by mass spectrometry and UV-spectroscopy.

G cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (Add Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping Capping (Block Failures) Coupling->Capping Oxidation Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle End Cleavage & Deprotection Oxidation->End Start Start with Solid Support Start->Deblocking G cluster_nmr NMR Chemical Shift Perturbation Workflow Prep_Protein Prepare 15N-labeled Protein Sample Ref_Spec Acquire Reference 1H-15N HSQC Prep_Protein->Ref_Spec Titrate Titrate with Labeled Oligonucleotide Ref_Spec->Titrate Acquire_Spec Acquire 1H-15N HSQC at each point Titrate->Acquire_Spec Acquire_Spec->Titrate Repeat Analyze Analyze Chemical Shift Perturbations Acquire_Spec->Analyze Map Map Perturbed Residues onto Protein Structure Analyze->Map G cluster_fp Fluorescence Polarization Assay Workflow Prep_Oligo Prepare Fluorescently Labeled Oligonucleotide Mix Mix Oligo and Protein in Microplate Prep_Oligo->Mix Prep_Protein Prepare Protein Serial Dilutions Prep_Protein->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Plot Data and Fit to Binding Curve to get Kd Measure->Analyze

Troubleshooting & Optimization

Improving the solubility of 1-beta-D-Arabinofuranosyluracil-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-beta-D-Arabinofuranosyluracil-13C,15N2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: 1-beta-D-Arabinofuranosyluracil (Ara-U), is a metabolite of the chemotherapy agent cytarabine (B982) (Ara-C)[1]. The isotopically labeled version, this compound, is a critical analytical standard used in research and drug development, particularly in pharmacokinetic studies to trace the metabolism of Ara-C[2][3][4]. Ensuring complete dissolution is crucial for accurate quantification and for studying its biological effects.

Q2: Does the isotopic labeling in this compound affect its solubility compared to the unlabeled compound?

Q3: What are the general solubility characteristics of 1-beta-D-Arabinofuranosyluracil?

A3: 1-beta-D-Arabinofuranosyluracil is a white to off-white crystalline powder[5]. It is soluble in dimethyl sulfoxide (B87167) (DMSO) and aqueous solutions with the aid of sonication or pH adjustment, and has limited solubility in ethanol[1][6].

Q4: Are there any general tips for handling and storing this compound to maintain its integrity?

A4: For long-term storage of the powder, a temperature of -20°C is recommended[1][5]. Once dissolved in a solvent, it is best to store the solution at -80°C and use it within a year to prevent degradation. It is also advisable to avoid repeated freeze-thaw cycles[5].

Troubleshooting Guide: Solubility Issues

Problem: The compound is not dissolving in my chosen solvent.

Potential Cause Troubleshooting Steps
Insufficient Solvent Volume Increase the volume of the solvent incrementally until the compound dissolves. Be mindful of the desired final concentration.
Low Temperature Gently warm the solution. For many compounds, solubility increases with temperature. Do not overheat, as it may degrade the compound.
Inadequate Mixing Vortex or sonicate the solution to increase the rate of dissolution. Sonication is particularly effective for breaking up small particles and increasing the surface area for solvation[6][7][8].
Incorrect Solvent The compound may have low solubility in your current solvent. Refer to the solubility data table below and consider switching to a more appropriate solvent or solvent system.
pH of Aqueous Solution The solubility of nucleoside analogs can be pH-dependent[9][10]. For aqueous solutions, try adjusting the pH. The compound is soluble in 1 M NaOH and 0.5 M HCl[1].

Problem: The compound precipitates out of solution after initial dissolution.

Potential Cause Troubleshooting Steps
Supersaturated Solution The initial dissolution may have been achieved through heating, and the compound is precipitating as it cools to room temperature. Try to either maintain a slightly elevated temperature or use a co-solvent system to increase solubility at room temperature.
Change in pH If the pH of the solution has changed (e.g., due to the addition of other components), it may affect the solubility. Re-adjust the pH if necessary.
Solvent Evaporation If the solution has been stored for a period, solvent evaporation can increase the concentration and lead to precipitation. Ensure your storage container is well-sealed.

Quantitative Solubility Data

The following table summarizes the reported solubility of 1-beta-D-Arabinofuranosyluracil in various solvents. This data should be used as a guideline for the isotopically labeled compound.

SolventConcentrationNotes
DMSO ≥22.35 mg/mL[6]-
55 mg/mL (225.23 mM)[5][7]Sonication is recommended.
48 mg/mL (196.56 mM)[11]Use fresh DMSO as moisture can reduce solubility.
Water ≥13.67 mg/mL[6]With sonication.
1 mM[1]-
1 M NaOH 50 mg/mL[1]Clear to slightly hazy, colorless to faintly yellow solution.
0.5 M HCl 20 mg/mL[1]Clear, colorless solution.
Ethanol Insoluble[6]-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL (8.19 mM)[7]Sonication is recommended.
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (10.24 mM)[8]-
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL (10.24 mM)[8]-

Experimental Protocols

Protocol 1: Dissolution in DMSO

This protocol is suitable for preparing high-concentration stock solutions.

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., up to 55 mg/mL)[5][7].

  • Vortex the vial for 30-60 seconds.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, aliquot the stock solution into smaller volumes and store at -80°C.

G cluster_0 Protocol 1: Dissolution in DMSO weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex (30-60s) add_dmso->vortex check1 Fully Dissolved? vortex->check1 sonicate Sonicate (5-10 min) check1->sonicate No store Aliquot and Store at -80°C check1->store Yes check2 Clear Solution? sonicate->check2 check2->store Yes end Ready for Use store->end

Workflow for dissolving Ara-U in DMSO.
Protocol 2: Dissolution in Aqueous Solution using Sonication

This protocol is suitable for preparing aqueous solutions for cell culture or other biological assays.

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the calculated volume of sterile, purified water.

  • Vortex the vial for 30-60 seconds.

  • Place the vial in a sonicator bath and sonicate until the compound is fully dissolved (up to 13.67 mg/mL can be achieved with sonication)[6].

  • Visually inspect the solution for clarity.

  • Sterile-filter the solution using a 0.22 µm filter if required for the downstream application.

  • Use the solution immediately or store at -20°C for short-term storage.

G cluster_1 Protocol 2: Aqueous Dissolution with Sonication weigh Weigh Compound add_water Add Purified Water weigh->add_water vortex Vortex (30-60s) add_water->vortex sonicate Sonicate until Dissolved vortex->sonicate check Clear Solution? sonicate->check filter Sterile Filter (0.22 µm) check->filter Yes use Use Immediately or Store at -20°C filter->use

Workflow for aqueous dissolution of Ara-U.
Protocol 3: Dissolution using a Co-Solvent System for In Vivo Studies

This protocol provides a formulation suitable for animal studies.

  • In a sterile vial, add 10% of the final volume as DMSO.

  • Add the this compound to the DMSO and vortex until dissolved.

  • In a separate sterile container, prepare the remaining 90% of the vehicle by combining 40% PEG300, 5% Tween 80, and 45% saline (percentages of the final volume)[7].

  • Slowly add the vehicle from step 3 to the DMSO-drug solution from step 2 while vortexing.

  • If necessary, sonicate the final mixture to ensure a clear and homogenous solution.

  • The final concentration should be around 2 mg/mL[7].

G cluster_2 Protocol 3: Co-Solvent System dissolve_dmso Dissolve Compound in 10% DMSO combine Combine Solutions While Vortexing dissolve_dmso->combine prepare_vehicle Prepare Vehicle (40% PEG300, 5% Tween 80, 45% Saline) prepare_vehicle->combine check Homogenous Solution? combine->check sonicate Sonicate if Needed check->sonicate No end Ready for In Vivo Use check->end Yes sonicate->end

Workflow for preparing a co-solvent formulation.

Advanced Strategies for Solubility Enhancement

For particularly challenging applications requiring higher concentrations or specific formulations, more advanced strategies can be considered. These approaches often involve chemical modification of the parent compound and are typically explored during later stages of drug development.

  • Prodrug Formation: This involves attaching a non-toxic moiety to the drug that can be cleaved in vivo to release the active compound. Ester prodrugs are a common strategy to enhance solubility and permeability[12].

  • Lipid Conjugation: Attaching lipid moieties to nucleoside analogs can improve their pharmacokinetic properties, including cellular uptake and plasma half-life[13].

  • Formulation with Complexing Agents: The use of complexing agents like cyclodextrins (e.g., SBE-β-CD) can increase the solubility of poorly soluble compounds by forming inclusion complexes[8].

References

Technical Support Center: Stability of Isotopically Labeled Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 13C and 15N2 labeled compounds, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: How stable are 13C and 15N labeled amino acids in prepared cell culture media?

Stable isotope-labeled amino acids are chemically identical to their unlabeled counterparts and generally exhibit high stability when stored properly.[1] However, the stability of amino acids in liquid cell culture media can be influenced by factors such as temperature, pH, and light exposure.[2][3]

  • Storage of powdered compounds: Lyophilized, powdered forms of labeled amino acids are very stable when stored under appropriate conditions (typically -20°C, dry, and protected from light).

  • Prepared media: Once dissolved in cell culture media, the stability of some amino acids can be compromised. L-glutamine is notoriously unstable in solution, degrading into ammonia (B1221849) and pyroglutamate (B8496135).[4][5] This degradation is temperature and pH-dependent.[4] It is recommended to add L-glutamine to media immediately before use or to use a stabilized dipeptide form like L-alanyl-L-glutamine.[3][6] Other amino acids are generally more stable, but prolonged incubation at 37°C can lead to some degradation.[7] Prepared SILAC media can typically be stored at 4°C for 3-6 months.

Q2: What are the primary degradation pathways for amino acids in cell culture media?

The most common degradation pathway for amino acids in cell culture media is non-enzymatic. For L-glutamine, the primary degradation pathway is a spontaneous deamination reaction, which is accelerated at physiological pH and temperature.[4] This reaction results in the formation of pyroglutamate and ammonia, the latter of which can be toxic to cells.[3][5]

Other amino acids can also undergo degradation, although generally at a slower rate. Potential degradation pathways include oxidation, particularly for methionine and tryptophan, and deamination for others.[8][9] The presence of reactive oxygen species, which can be generated by media components exposed to light, can accelerate the degradation of sensitive amino acids.

Q3: Can the isotopic label itself affect the stability of the compound?

For 13C and 15N, which are stable, non-radioactive isotopes, the effect on the chemical stability of the amino acid is negligible.[10] The slightly increased mass does not significantly alter the chemical properties or reactivity of the molecule under normal cell culture conditions.[1] This is in contrast to radioactive isotopes like tritium (B154650) (3H), which can lead to self-decomposition (radiolysis) over time.

Q4: How can I test the stability of my labeled compounds in my specific cell culture medium?

To ensure the accuracy of your experiments, you can perform a stability study of your labeled compounds in your specific cell culture medium. A general protocol for this is provided in the "Experimental Protocols" section below. This involves incubating the supplemented medium at 37°C for various durations and then quantifying the concentration of the labeled amino acid at each time point using techniques like HPLC or mass spectrometry.

Troubleshooting Guides

Issue 1: Incomplete Labeling of Proteins in SILAC Experiments

  • Symptom: Mass spectrometry data shows a significant portion of peptides in the "light" form even after numerous cell doublings in "heavy" media.

  • Possible Cause 1: Labeled Amino Acid Degradation: The labeled amino acid may be degrading in the medium over the course of the experiment, reducing its effective concentration for cellular uptake and incorporation. This is particularly relevant for long-term experiments.

  • Troubleshooting Step:

    • Assess Amino Acid Stability: Perform a stability test as outlined in the "Experimental Protocols" section to determine the degradation rate of your labeled amino acid in your specific medium at 37°C.

    • Frequent Media Changes: If degradation is significant, increase the frequency of media changes to replenish the labeled amino acid concentration.

    • Use Stabilized Amino Acids: For glutamine, switch to a stabilized dipeptide form such as L-alanyl-L-glutamine.[6]

  • Possible Cause 2: Arginine-to-Proline Conversion: Some cell lines can metabolically convert arginine to proline. If you are using labeled arginine, this can lead to the appearance of labeled proline, which can complicate data analysis.

  • Troubleshooting Step:

    • Add Unlabeled Proline: Supplement your SILAC medium with a high concentration of unlabeled proline. This will inhibit the conversion of labeled arginine to labeled proline.

    • Bioinformatic Correction: Utilize software tools that can account for arginine-to-proline conversion during data analysis.

Issue 2: Poor Cell Growth or Viability in Labeled Media

  • Symptom: Cells grown in media containing labeled amino acids show reduced proliferation, altered morphology, or increased cell death compared to cells in standard media.

  • Possible Cause 1: Ammonia Toxicity: If using labeled L-glutamine, its degradation can lead to the accumulation of toxic ammonia in the medium.[5]

  • Troubleshooting Step:

    • Use Stabilized Glutamine: Replace L-glutamine with a stabilized dipeptide form like L-alanyl-L-glutamine.[6]

    • Monitor Ammonia Levels: Use an ammonia assay kit to measure the concentration of ammonia in your spent media.

    • Increase Media Changes: More frequent media changes can prevent the buildup of toxic metabolites.

  • Possible Cause 2: Impurities in Labeled Compounds: The isotopically labeled amino acid preparation may contain impurities that are toxic to cells.

  • Troubleshooting Step:

    • Source High-Purity Compounds: Ensure you are using high-purity, cell-culture tested labeled amino acids from a reputable supplier.

    • Test a New Lot: If you suspect a problem with a specific batch, try a new lot of the labeled amino acid.

Quantitative Data Summary

Amino AcidTemperature (°C)Half-life in DMEMDegradation ProductsReference
L-Glutamine37~7 daysAmmonia, Pyroglutamate[6],[5]
L-alanyl-L-glutamine37> 30 daysAlanine, Glutamine[6]

Experimental Protocols

Protocol: Assessing the Stability of a Labeled Amino Acid in Cell Culture Medium

This protocol outlines a method to determine the stability of a 13C or 15N2 labeled amino acid in your specific cell culture medium under standard incubation conditions.

Materials:

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640)

  • 13C or 15N2 labeled amino acid of interest

  • Sterile, cell-culture treated plates or flasks

  • Humidified incubator at 37°C with 5% CO2

  • Method for amino acid quantification (e.g., HPLC with pre-column derivatization, LC-MS/MS)

  • Sterile filtration units (0.22 µm)

Procedure:

  • Prepare Medium: Prepare your cell culture medium, supplementing it with the labeled amino acid at your desired final concentration. Also prepare a "time zero" control sample by immediately freezing an aliquot of the freshly prepared medium at -80°C.

  • Incubation: Dispense the prepared medium into sterile cell-culture vessels. Place the vessels in a humidified incubator at 37°C with 5% CO2.

  • Time Points: At regular intervals (e.g., 0, 24, 48, 72, 96, and 120 hours), remove an aliquot of the medium from the incubator.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Quantification: Once all time points have been collected, thaw the samples and quantify the concentration of the labeled amino acid in each aliquot using your chosen analytical method.

  • Data Analysis: Plot the concentration of the labeled amino acid as a function of time. This will allow you to determine the rate of degradation and the half-life of the compound in your medium under your experimental conditions.

Visualizations

Stability_Testing_Workflow Workflow for Amino Acid Stability Testing prep_media Prepare cell culture medium with labeled amino acid time_zero Collect and freeze 'Time Zero' sample prep_media->time_zero incubate Incubate medium at 37°C prep_media->incubate quantify Quantify labeled amino acid concentration (e.g., LC-MS) time_zero->quantify collect_samples Collect aliquots at defined time points incubate->collect_samples freeze_samples Immediately freeze collected samples collect_samples->freeze_samples freeze_samples->quantify analyze Analyze data and determine degradation rate quantify->analyze

Caption: Workflow for assessing labeled amino acid stability.

Glutamine_Degradation L-Glutamine Degradation Pathway Glutamine L-Glutamine (in media) Pyroglutamate Pyroglutamate Glutamine->Pyroglutamate Spontaneous non-enzymatic cyclization Ammonia Ammonia (NH3) Glutamine->Ammonia Deamination

Caption: Non-enzymatic degradation of L-Glutamine in media.

Troubleshooting_Incomplete_Labeling Troubleshooting Incomplete SILAC Labeling start Incomplete Labeling Observed check_degradation Is the labeled amino acid degrading in the media? start->check_degradation increase_media_changes Increase frequency of media changes check_degradation->increase_media_changes Yes use_stable_form Use a stabilized amino acid form (e.g., GlutaMAX for Gln) check_degradation->use_stable_form Yes (for Gln) check_conversion Is Arginine-to-Proline conversion occurring? check_degradation->check_conversion No increase_media_changes->check_conversion use_stable_form->check_conversion add_proline Supplement media with unlabeled Proline check_conversion->add_proline Yes other_issues Investigate other factors: - Insufficient cell doublings - Incorrect media formulation check_conversion->other_issues No

Caption: Decision tree for troubleshooting incomplete labeling.

References

Technical Support Center: Troubleshooting 13C and 15N NMR Signal Assignment for Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during 13C and 15N NMR signal assignment for nucleosides.

Frequently Asked Questions (FAQs)

Q1: Why are my 13C signals so weak?

A1: The low natural abundance of the 13C isotope (approximately 1.1%) is the primary reason for the inherently low sensitivity of 13C NMR compared to 1H NMR. For complex molecules like nucleosides, this can result in a poor signal-to-noise ratio (S/N). To improve the signal, you can increase the number of scans, use a higher concentration of your sample, or employ a cryogenically cooled probe if available.[1][2][3]

Q2: My 1H NMR spectrum is well-resolved, but the 13C spectrum is very complex with overlapping signals. How can I simplify the assignment?

A2: Two-dimensional (2D) NMR experiments are invaluable for resolving spectral overlap. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate each carbon with its directly attached proton(s), spreading the signals into two dimensions and greatly simplifying assignment. For quaternary carbons, which lack attached protons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment can be used to identify correlations to protons two or three bonds away.

Q3: I am having trouble assigning the nitrogen signals in my 15N NMR spectrum. What are some common challenges and solutions?

A3: 15N NMR faces even greater sensitivity challenges than 13C NMR due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the 15N nucleus. Direct 1D 15N NMR experiments often require isotopically labeled samples or very long acquisition times. A more sensitive approach is to use proton-detected 2D experiments like 1H-15N HSQC or HMBC. These experiments leverage the higher sensitivity of 1H NMR to detect the 15N signals indirectly.

Q4: How does pH affect the chemical shifts of my nucleoside signals?

A4: The pH of the solution can significantly impact the chemical shifts of both 13C and 15N nuclei in nucleosides, particularly those near protonatable sites on the nucleobase. Protonation or deprotonation alters the electron density around the nuclei, leading to changes in their chemical shifts.[4][5] It is crucial to control and report the pH of your sample to ensure reproducibility and accurate comparison with literature data.

Q5: What is the best solvent to use for NMR of nucleosides?

A5: The choice of solvent can influence the chemical shifts and resolution of your NMR spectra. For nucleosides, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) and deuterated water (D2O) are commonly used. DMSO-d6 is often preferred as it can solubilize a wide range of nucleosides and avoids the exchange of labile protons (e.g., NH and OH), which can be observed. D2O is suitable for studying nucleosides under more biologically relevant conditions, but be aware that exchangeable protons will be replaced by deuterium (B1214612) and will not be visible in the 1H NMR spectrum.

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise (S/N) Ratio in 13C and 15N Spectra

Symptoms:

  • Weak or absent signals, especially for quaternary carbons and nitrogen atoms.

  • Noisy baseline, making it difficult to distinguish real peaks.

Possible Causes and Solutions:

CauseSolution
Insufficient Sample Concentration Increase the sample concentration as much as solubility allows. For 13C NMR, a higher concentration is generally required compared to 1H NMR.[1][6]
Inadequate Number of Scans Increase the number of scans (transients). The S/N ratio increases with the square root of the number of scans.[2]
Suboptimal Acquisition Parameters Optimize acquisition parameters such as the pulse angle and relaxation delay (d1). For nuclei with long relaxation times (like quaternary carbons), using a smaller flip angle (e.g., 30-45°) with a shorter relaxation delay can improve S/N by allowing for more scans in a given time.[2]
Poor Probe Tuning Ensure the NMR probe is properly tuned to the 13C or 15N frequency. An untuned probe will result in significant signal loss.
Sample Issues Ensure the sample is fully dissolved and free of any particulate matter. Solid particles can degrade the magnetic field homogeneity, leading to broader and weaker signals.[6]

Troubleshooting Workflow for Poor S/N:

G start Poor S/N Observed check_conc Check Sample Concentration start->check_conc increase_conc Increase Concentration check_conc->increase_conc Low check_scans Check Number of Scans check_conc->check_scans Adequate increase_conc->check_scans increase_scans Increase Number of Scans check_scans->increase_scans Low check_params Check Acquisition Parameters check_scans->check_params Sufficient increase_scans->check_params optimize_params Optimize Flip Angle and Relaxation Delay check_params->optimize_params Not Optimized check_tuning Check Probe Tuning check_params->check_tuning Optimized optimize_params->check_tuning tune_probe Re-tune Probe check_tuning->tune_probe Poor check_sample Inspect Sample (Clarity, Volume) check_tuning->check_sample Good tune_probe->check_sample filter_sample Filter/Re-prepare Sample check_sample->filter_sample Particulates/ Improper Volume end Improved S/N check_sample->end Clear and Correct Volume filter_sample->end

Troubleshooting workflow for poor S/N.
Problem 2: Ambiguous or Overlapping Signal Assignments

Symptoms:

  • Multiple possible assignments for a single peak in the 1D spectrum.

  • Crowded spectral regions, particularly the sugar region in the 1H and 13C spectra.

Possible Causes and Solutions:

CauseSolution
Spectral Overlap in 1D NMR Utilize 2D NMR experiments to resolve overlapping signals. Key experiments include:COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the sugar moiety.[7][8]HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s), providing clear C-H connectivities.[9]HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for linking different spin systems and assigning quaternary carbons.[10]
Lack of Connectivity Information Employ a combination of 2D NMR experiments to build a complete picture of the molecular structure. For example, use COSY to establish the proton connectivity in the ribose ring, HSQC to assign the carbons attached to these protons, and HMBC to connect the ribose moiety to the nucleobase.
Uncertainty in Distinguishing Similar Nucleosides Carefully compare the chemical shifts with tabulated data for known nucleosides. Small differences in chemical shifts can be indicative of different nucleosides or conformational changes.[11] Isotopic labeling can also be a powerful tool for unambiguous assignment.[12][13]

Workflow for Signal Assignment using 2D NMR:

G start Ambiguous 1D Spectra run_cosy Acquire 1H-1H COSY start->run_cosy assign_h_spins Assign Proton Spin Systems (e.g., ribose) run_cosy->assign_h_spins run_hsqc Acquire 1H-13C HSQC assign_h_spins->run_hsqc assign_ch Assign Protonated Carbons run_hsqc->assign_ch run_hmbc Acquire 1H-13C/15N HMBC assign_ch->run_hmbc assign_quat_n Assign Quaternary Carbons and Nitrogens run_hmbc->assign_quat_n connect_fragments Connect Structural Fragments (e.g., base to sugar) assign_quat_n->connect_fragments final_assignment Final Signal Assignment connect_fragments->final_assignment

A typical workflow for 2D NMR-based signal assignment.

Data Presentation

Table 1: Typical 13C Chemical Shift Ranges for Ribonucleosides in DMSO-d6
Carbon AtomAdenosine (ppm)Guanosine (ppm)Cytidine (ppm)Uridine (ppm)
Base
C2152.3153.7155.6151.0
C4149.0151.3165.6163.2
C5119.3116.795.5102.0
C6156.1156.8140.7140.7
C8140.0135.7--
Ribose
C1'87.986.889.887.8
C2'73.573.774.073.7
C3'70.670.869.570.0
C4'85.885.684.484.9
C5'61.661.860.661.0

Note: Chemical shifts can vary depending on solvent, temperature, and pH.

Table 2: Typical 15N Chemical Shift Ranges for the Nucleobase of Ribonucleosides
Nitrogen AtomAdenosine (ppm)Guanosine (ppm)Cytidine (ppm)Uridine (ppm)
N1223.1219.5149.5140.5
N3219.1156.9206.5210.1
N7225.2221.0--
N9164.5160.2--
NH2 (exo)79.567.192.3-

Note: Chemical shifts are referenced to liquid ammonia (B1221849) and can vary significantly with experimental conditions.

Table 3: Typical Proton-Proton (H-H) Coupling Constants in the Ribose Ring
CouplingTypical Range (Hz)
J(H1'-H2')0 - 8
J(H2'-H3')4 - 6
J(H3'-H4')2 - 4
J(H4'-H5')2 - 4
J(H4'-H5'')2 - 5
J(H5'-H5'')-10 to -14

Note: Coupling constants are dependent on the sugar pucker conformation.[14]

Experimental Protocols

Protocol 1: Sample Preparation for Nucleoside NMR
  • Weighing the Sample: Weigh 5-10 mg of the nucleoside for 1H NMR and 20-50 mg for 13C or 15N NMR experiments.

  • Solvent Addition: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]

  • Degassing (Optional): For samples sensitive to oxygen, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for a few minutes.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Acquiring a Standard 1H-13C HSQC Spectrum
  • Sample Insertion and Locking: Insert the prepared sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • Tuning: Tune the 1H and 13C channels of the probe.

  • Pulse Program Selection: Load a standard gradient-selected HSQC pulse program (e.g., hsqcetgpsisp on Bruker systems).

  • Parameter Setup:

    • Set the 1H spectral width and transmitter offset to cover all proton signals of interest.

    • Set the 13C spectral width and transmitter offset to cover the expected range of carbon signals (typically 0-160 ppm for nucleosides).

    • Set the number of scans (e.g., 8-16) and the number of increments in the indirect dimension (e.g., 256-512) based on the sample concentration and desired resolution.

    • Set the one-bond C-H coupling constant (J1XH) to an average value of ~145 Hz.

  • Acquisition: Start the acquisition.

  • Processing: After the experiment is complete, process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase correction may be required.

Protocol 3: Acquiring a Standard 1H-15N HMBC Spectrum
  • Initial Setup: Follow steps 1-3 from the HSQC protocol, ensuring the 15N channel is also tuned.

  • Pulse Program Selection: Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

  • Parameter Setup:

    • Set the 1H spectral width and transmitter offset.

    • Set the 15N spectral width and transmitter offset to cover the expected range of nitrogen signals.

    • Set the number of scans and increments.

    • Set the long-range H-N coupling constant (J(NH)) to an optimized value, typically between 4-10 Hz. It may be necessary to run multiple experiments with different coupling constants to observe all correlations.[15]

  • Acquisition: Start the acquisition.

  • Processing: Process the 2D data as described for the HSQC experiment. The resulting spectrum will show correlations between protons and nitrogens that are typically 2-3 bonds apart.

References

Technical Support Center: Optimizing Arabinofuranosyluracil (Ara-U) Incorporation into DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of labeled arabinofuranosyluracil (B3032727) (Ara-U) into DNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is arabinofuranosyluracil (Ara-U) and why is it used in DNA synthesis experiments?

Arabinofuranosyluracil (Ara-U) is a nucleoside analog of uridine (B1682114) and deoxyuridine. Its triphosphate form, araUTP, can be incorporated into DNA by various DNA polymerases. The presence of the arabinose sugar instead of ribose or deoxyribose introduces a structural perturbation in the DNA, which can be useful for studying DNA replication, repair mechanisms, and as a basis for antiviral and anticancer therapies. Labeled versions of Ara-U are used to track its incorporation and study its effects on cellular processes.

Q2: What are the key factors influencing the efficiency of Ara-U incorporation into DNA?

The efficiency of Ara-U incorporation is influenced by several factors:

  • Choice of DNA Polymerase: Different DNA polymerases exhibit varying affinities and incorporation rates for nucleotide analogs like araUTP. For instance, DNA polymerase α has been shown to incorporate similar arabinofuranosyl analogs.[1]

  • Concentration of araUTP: The intracellular or in vitro concentration of araUTP relative to the natural substrate (dTTP) is a critical determinant of incorporation efficiency.

  • Competing Nucleotides: The presence of the natural nucleotide dTTP will competitively inhibit the incorporation of araUTP.

  • Cellular Metabolism: In cellular experiments, the efficiency of Ara-U uptake and its subsequent phosphorylation to araUTP by cellular kinases will directly impact the available pool for DNA incorporation.

  • DNA Template Sequence: The local sequence context of the DNA template can influence the efficiency of nucleotide analog incorporation.

Q3: How can I measure the amount of Ara-U incorporated into DNA?

Several methods can be employed to quantify Ara-U incorporation:

  • High-Performance Liquid Chromatography (HPLC): Following enzymatic digestion of DNA into individual nucleosides, HPLC can be used to separate and quantify the amount of Ara-U.[2][3][4]

  • Radioimmunoassay (RIA): If a radiolabeled Ara-U is used, RIA can provide a highly sensitive method for detecting its presence in DNA.

  • Real-Time PCR-based methods: Specialized real-time PCR assays can be designed to quantify the presence of uracil (B121893) analogs in specific DNA segments.[5]

  • Mass Spectrometry: This technique can be used to identify and quantify modified nucleosides within DNA fragments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the incorporation of Ara-U into DNA.

Problem Possible Cause Recommended Solution
Low or no incorporation of labeled Ara-U Poor DNA template quality: The starting DNA may be degraded or contain inhibitors.Assess template integrity via gel electrophoresis. Purify the template using appropriate kits to remove potential inhibitors.
Suboptimal DNA polymerase activity: The chosen polymerase may have low affinity for araUTP or the reaction conditions may not be optimal.Screen different DNA polymerases known to accept nucleotide analogs. Optimize reaction buffer components, including Mg²⁺ concentration, and ensure the correct reaction temperature and pH.
Insufficient araUTP concentration: The concentration of labeled araUTP may be too low compared to competing dTTP.Increase the concentration of labeled araUTP in the reaction. If possible, reduce the concentration of dTTP.
Inefficient cellular uptake or phosphorylation (for cell-based assays): The cells may not be efficiently taking up Ara-U or converting it to its active triphosphate form.Use cell lines known to have efficient nucleoside transport and kinase activity. Consider using liposomal delivery systems to enhance uptake.
High background signal Non-specific binding of labeled Ara-U: The labeled probe may be binding non-specifically to other cellular components.Optimize washing steps in your protocol to remove unbound label. Include appropriate blocking agents.
Contamination: Reagents or equipment may be contaminated with unincorporated labeled Ara-U.Use fresh, nuclease-free reagents. Ensure proper handling and disposal of radioactive or fluorescent materials.
Inconsistent results between experiments Variability in reagent preparation: Inconsistent concentrations of templates, primers, or nucleotides.Prepare master mixes for your reactions to ensure consistency. Carefully calibrate all pipettes and measurement instruments.
Cell culture variations (for cell-based assays): Differences in cell passage number, confluency, or growth conditions.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment.

Quantitative Data Summary

The following tables summarize key kinetic parameters for the incorporation of arabinofuranosyl nucleoside triphosphates by DNA polymerases. While specific data for Ara-UTP is limited in the provided search results, data for the closely related arabinofuranosylcytosine triphosphate (araCTP) and other analogs provide valuable insights.

Table 1: Kinetic Parameters for araCTP Incorporation by Human DNA Polymerase α [1]

SubstrateApparent Kₘ (µM)Vₘₐₓ (%/min)
dCTP0.0370.77 ± 0.07
araCTP0.053 ± 0.0270.53 ± 0.01

Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for the substrate. Vₘₐₓ (maximum reaction velocity) represents the maximum rate of the enzymatic reaction.

Table 2: Inhibition Constants (Kᵢ) for Arabinofuranosyl Nucleoside Triphosphates against Murine DNA Polymerases [6]

InhibitorEnzymeCompetitive withKᵢ (µM)
araTTPDNA Polymerase αdTTP11.5
araCTPDNA Polymerase αdCTP10.0
araTTPDNA Polymerase βdTTP23.0
araCTPDNA Polymerase βdCTP25.0
araTTPDNA Polymerase γdTTP22.5
araCTPDNA Polymerase γdCTPNot specified
araTTPViral DNA PolymerasedTTP1.0
araCTPViral DNA PolymerasedCTP1.0

Kᵢ (inhibition constant) is a measure of the inhibitor's potency. A lower Kᵢ value indicates a more potent inhibitor.

Experimental Protocols

Protocol 1: In Vitro Single-Nucleotide Incorporation Assay

This protocol is adapted from methods used to study the incorporation of nucleotide analogs by DNA polymerases.[7]

Materials:

  • Purified DNA polymerase

  • 5'-labeled primer and unlabeled template DNA

  • Reaction buffer (specific to the DNA polymerase)

  • araUTP and dTTP solutions of known concentrations

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel

  • Phosphorimager or appropriate detection system

Procedure:

  • Primer-Template Annealing: Mix the 5'-labeled primer and template DNA in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat at 95°C for 5 minutes and then slowly cool to room temperature.

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the annealed primer-template, DNA polymerase, and reaction buffer.

  • Initiate Reaction: Start the reaction by adding a pre-warmed solution of araUTP or dTTP to the reaction mixture. Incubate at the optimal temperature for the DNA polymerase for a defined period (e.g., 5-30 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume of stop solution.

  • Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

  • Analysis: After electrophoresis, visualize the bands using a phosphorimager. The intensity of the band corresponding to the incorporated nucleotide reflects the efficiency of the reaction.

Protocol 2: Quantification of Ara-U in DNA by HPLC

This protocol outlines the general steps for quantifying Ara-U in DNA using HPLC.[2][3][4]

Materials:

  • DNA sample containing incorporated Ara-U

  • Enzyme cocktail for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

  • HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., ammonium (B1175870) acetate (B1210297) buffer with a methanol (B129727) gradient)

  • Ara-U standard of known concentration

Procedure:

  • DNA Isolation and Purification: Isolate genomic or plasmid DNA using a standard protocol and ensure high purity.

  • Enzymatic Digestion: Digest the DNA to individual nucleosides by incubating with a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

  • HPLC Analysis:

    • Inject the digested DNA sample into the HPLC system.

    • Separate the nucleosides using an appropriate gradient of the mobile phase.

    • Detect the nucleosides by monitoring the UV absorbance at a specific wavelength (e.g., 260 nm).

  • Quantification:

    • Generate a standard curve by running known concentrations of the Ara-U standard.

    • Determine the concentration of Ara-U in the sample by comparing its peak area to the standard curve.

Visualizations

Metabolic Pathway of Arabinofuranosyluracil (Ara-U)

The following diagram illustrates the metabolic pathway leading to the formation of araUTP and its subsequent incorporation into DNA. Ara-U is often formed from the deamination of arabinofuranosylcytosine (Ara-C).

Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AraC_ext Ara-C AraC_int Ara-C AraC_ext->AraC_int Nucleoside Transporter AraU_ext Ara-U AraU_int Ara-U AraU_ext->AraU_int Nucleoside Transporter AraC_int->AraU_int Deaminase araCMP araCMP AraC_int->araCMP dCK araUMP araUMP AraU_int->araUMP UK araCDP araCDP araCMP->araCDP CMK araCTP araCTP araCDP->araCTP NDPK DNA DNA araCTP->DNA DNA Polymerase araUDP araUDP araUMP->araUDP UMPK araUTP araUTP araUDP->araUTP NDPK araUTP->DNA DNA Polymerase dCK Deoxycytidine Kinase CMK Cytidylate Kinase NDPK Nucleoside Diphosphate Kinase UK Uridine Kinase UMPK Uridylate Kinase

Caption: Metabolic activation of Ara-C and Ara-U and their incorporation into DNA.

Experimental Workflow for Quantifying Ara-U Incorporation

This diagram outlines a typical experimental workflow for quantifying the incorporation of labeled Ara-U into DNA in a cell-based assay.

Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treat cells with labeled Ara-U cell_culture->treatment harvest Harvest Cells treatment->harvest dna_isolation Isolate Genomic DNA harvest->dna_isolation digestion Enzymatic Digestion to Nucleosides dna_isolation->digestion quantification Quantification digestion->quantification hplc HPLC Analysis quantification->hplc If non-radioactive label ria Radioimmunoassay quantification->ria If radioactive label data_analysis Data Analysis hplc->data_analysis ria->data_analysis end End data_analysis->end

Caption: Workflow for measuring labeled Ara-U incorporation in cellular DNA.

References

Technical Support Center: Minimizing Isotopic Scrambling in Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize isotopic scrambling and ensure the accuracy of your metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem in metabolic labeling experiments?

A1: Isotopic scrambling is the randomization of isotope labels (e.g., ¹³C) within a molecule, leading to a deviation from the expected labeling patterns based on known metabolic pathways.[1][2] This phenomenon can occur through various biochemical reactions, resulting in an equilibrium distribution of isotopes within the atoms of a chemical species.[1][3]

Isotopic scrambling poses a significant challenge in ¹³C Metabolic Flux Analysis (¹³C-MFA), a technique that relies on the precise tracking of labeled atoms to calculate the rate of metabolic reactions (fluxes).[1] When scrambling occurs, the measured mass isotopomer distributions (MIDs) do not accurately reflect the activity of the metabolic pathways being studied, which can lead to incorrect calculations of metabolic fluxes.[1]

Q2: What are the primary causes of isotopic scrambling?

A2: Isotopic scrambling can originate from several biological and technical sources:

  • Reversible Reactions: High rates of reversible enzymatic reactions can cause the redistribution of labeled carbons within a molecule and among connected metabolite pools.[1]

  • Metabolic Branch Points: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to scrambling.[1]

  • Futile Cycles: The simultaneous operation of opposing metabolic pathways can lead to continuous cycling of metabolites and scrambling of isotopic labels.[1]

  • Background CO₂ Fixation: The incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the culture medium into metabolic intermediates can dilute the ¹³C enrichment and alter labeling patterns.[1]

  • Slow or Incomplete Quenching: If metabolic activity is not halted instantaneously during sample collection, enzymatic reactions can continue, leading to altered labeling patterns.[1][4]

  • Metabolite Degradation during Extraction: The instability of certain metabolites during the extraction process can also lead to misleading labeling data.[1]

Q3: How can I determine if my experiment has reached an isotopic steady state?

A3: Reaching an isotopic steady state, where the ¹³C enrichment in metabolites becomes stable over time, is crucial for many ¹³C-MFA studies.[1] To determine if your experiment has reached this state, you should perform a time-course experiment. This involves collecting samples at multiple time points after introducing the ¹³C-labeled substrate and measuring the mass isotopomer distribution of key metabolites.[1] Isotopic steady state is achieved when the labeling patterns of these metabolites no longer change significantly over time.[1] For some biological systems, achieving a true isotopic steady state may not be practical. In such cases, isotopically non-stationary MFA (INST-MFA) is a more suitable approach.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your ¹³C labeling experiments.

Problem 1: Unexpectedly low ¹³C incorporation in downstream metabolites.
  • Possible Cause 1: Slow Substrate Uptake or Metabolism.

    • Troubleshooting Steps:

      • Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm its consumption.[1]

      • Check Cell Viability and Health: Ensure that the cells are healthy and metabolically active, as poor cell health can lead to reduced metabolic activity.[1]

      • Optimize Substrate Concentration: If the concentration of the labeled substrate is too low, consider increasing it, while being mindful of potential toxic effects.[1]

  • Possible Cause 2: Dilution by Unlabeled Sources.

    • Troubleshooting Steps:

      • Identify and Minimize Unlabeled Sources: The labeled substrate may be diluted by endogenous unlabeled pools or by the influx of unlabeled carbon from other sources in the medium. Analyze the composition of your medium and, if possible, remove or replace unlabeled sources of the target metabolite.

  • Possible Cause 3: Incorrect Sampling Time.

    • Troubleshooting Steps:

      • Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the label over time. This will help identify the optimal labeling duration.[1]

Problem 2: Mass isotopomer distributions suggest scrambling in the TCA cycle.
  • Possible Cause 1: High Pyruvate (B1213749) Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity.

    • Troubleshooting Steps:

      • Analyze Labeling Patterns: The relative activities of PDH and PC, which control the entry of pyruvate into the TCA cycle, can significantly influence labeling patterns.

      • Model Fitting: Utilize ¹³C-MFA software to estimate the relative fluxes through PDH and PC. Significant flux through both pathways can result in complex labeling patterns.[1]

  • Possible Cause 2: Reversible Reactions within the TCA Cycle.

    • Troubleshooting Steps:

      • Analyze Labeling in Multiple Intermediates: Reactions catalyzed by enzymes such as succinate (B1194679) dehydrogenase and fumarase are reversible and can lead to scrambling. Examining the labeling patterns of several TCA cycle intermediates can provide a more comprehensive picture of metabolic activity.[1]

Problem 3: Inconsistent results between biological replicates.
  • Possible Cause 1: Variability in Experimental Conditions.

    • Troubleshooting Steps:

      • Standardize Cell Culture Conditions: Ensure consistency in cell seeding density, growth phase, and medium composition across all replicates.

      • Standardize Quenching Time: Minimize and standardize the time from sample collection to quenching across all samples.[1]

  • Possible Cause 2: Incomplete Metabolite Extraction.

    • Troubleshooting Steps:

      • Test Different Extraction Solvents: The efficiency of metabolite extraction can vary. Common extraction solvents include methanol, ethanol, and chloroform/methanol mixtures. The optimal solvent will depend on the metabolites of interest.[1]

      • Optimize Extraction Protocol: Ensure complete cell lysis and extraction by optimizing parameters such as solvent volume, temperature, and extraction time.

Data Presentation

Table 1: Impact of Quenching Temperature on Isotopic Scrambling

Quenching Temperature (°C)Scrambled MID (%) (Hypothetical Data)
415
-208
-75< 2

This table illustrates the hypothetical effect of quenching temperature on the percentage of scrambled Mass Isotopomer Distribution (MID). Lower temperatures are generally more effective at halting metabolic activity and minimizing scrambling.

Table 2: Effect of Different Extraction Solvents on Metabolite Yield

Extraction SolventRelative Yield of Polar Metabolites (Hypothetical Data)Relative Yield of Lipids (Hypothetical Data)
80% Methanol++++
80% Ethanol++++
Chloroform:Methanol (2:1)++++

This table provides a qualitative comparison of the efficiency of different solvent systems for extracting polar metabolites versus lipids. The choice of solvent should be tailored to the specific metabolites of interest.

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted from standard methods for quenching metabolism and extracting metabolites from adherent cells for ¹³C labeling analysis.[1]

Materials:

  • Quenching solution: 80:20 methanol:water, pre-cooled to -75°C.[1]

  • Extraction solvent: e.g., 80% methanol, pre-cooled to -20°C.

  • Cell scraper.

  • Centrifuge tubes.

  • Liquid nitrogen.

Procedure:

  • Preparation: Prepare the quenching solution and cool it to -75°C.[1]

  • Media Removal: At the desired time point, rapidly aspirate the culture medium from the dish.

  • Quenching: Immediately add the ice-cold quenching solution to the cells to halt all enzymatic activity.

  • Cell Lysis and Scraping: Place the dish on a bed of dry ice. Add the pre-cooled extraction solvent and use a cell scraper to detach the cells.

  • Collection: Transfer the cell lysate to a pre-chilled centrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Storage: Snap-freeze the metabolite extract in liquid nitrogen and store at -80°C until analysis.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Introduce ¹³C Labeled Substrate A->B C Rapidly Aspirate Medium B->C Time-course Sampling D Quench with Cold Solvent C->D E Add Extraction Solvent & Scrape D->E F Centrifuge to Pellet Debris E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis & Flux Calculation H->I

Caption: Workflow for a typical metabolic labeling experiment.

scrambling_causes cluster_biological Biological Causes cluster_technical Technical Causes Scrambling Isotopic Scrambling ReversibleRxns Reversible Reactions ReversibleRxns->Scrambling BranchPoints Metabolic Branch Points BranchPoints->Scrambling FutileCycles Futile Cycles FutileCycles->Scrambling CO2Fixation Background CO₂ Fixation CO2Fixation->Scrambling Quenching Slow/Incomplete Quenching Quenching->Scrambling Extraction Metabolite Degradation during Extraction Extraction->Scrambling

Caption: Major causes of isotopic scrambling.

References

Technical Support Center: Multi-Step Synthesis of Labeled Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of labeled nucleoside analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, from glycosylation to purification.

General Synthesis & Optimization FAQs

This section covers overarching questions related to reaction yields and general strategy.

Question: My overall yield for a multi-step synthesis is very low. What are the general principles for yield optimization?

Answer: Low overall yield in multi-step synthesis is a common issue stemming from the cumulative loss at each step. Key optimization strategies include:

  • Protecting Group Strategy: Ensure protecting groups are stable under subsequent reaction conditions and can be removed with high efficiency.[1] Unnecessary introduction and removal of protecting groups can significantly lower atomic efficiency and yields.[2][3]

  • Reaction Conditions: For each step, systematically optimize parameters such as temperature, reaction time, solvent, and catalyst concentration. Even minor adjustments can prevent side product formation.

  • Intermediate Purification: Ensure the purity of intermediates before proceeding to the next step. Impurities can interfere with subsequent reactions, leading to complex mixtures and lower yields.

  • Biocatalytic Methods: Consider using enzymatic or chemoenzymatic approaches, such as those employing nucleoside phosphorylases. These methods can offer protecting-group-free synthesis, leading to higher atomic efficiency and improved yields under mild conditions.[2][3][4]

Question: What are the primary challenges in the chemical synthesis of nucleoside analogs?

Answer: The primary challenges revolve around controlling selectivity and protecting sensitive functional groups.[5] Key difficulties include:

  • Stereocontrol: Achieving the desired stereochemistry (e.g., the natural β-anomer) at the anomeric carbon during the glycosylation step is a significant hurdle.[4][5]

  • Regioselectivity: Selectively modifying one hydroxyl group in the presence of others (e.g., 5'-OH vs. 3'-OH or 2'-OH) requires complex protecting group strategies.[6]

  • Protecting Group Manipulation: The synthesis often involves numerous protection and deprotection steps, which adds to the length of the synthesis and reduces overall yield.[1][7]

  • Purification: Separating the desired product from closely related isomers and by-products can be difficult, often requiring multiple chromatographic steps.[8]

Troubleshooting Guide 1: N-Glycosylation

The formation of the N-glycosidic bond is a critical and often challenging step.[9] The Vorbrüggen glycosylation is one of the most common methods used.[9][10]

Question: My Vorbrüggen glycosylation reaction is resulting in low yields. What are the common causes and solutions?

Answer: Low yields in Vorbrüggen glycosylation can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Glycosylation Yield

G start Low Glycosylation Yield sub_problem1 Incomplete Silylation of Nucleobase start->sub_problem1 sub_problem2 Lewis Acid / Promoter Issue start->sub_problem2 sub_problem3 Suboptimal Reaction Conditions start->sub_problem3 sub_problem4 Side Reactions start->sub_problem4 solution1 Solution: - Use excess silylating agent (e.g., BSA, HMDS). - Ensure anhydrous conditions. - Confirm silylation by NMR/IR if possible. sub_problem1->solution1 solution2 Solution: - Use a freshly opened or purified Lewis acid (e.g., TMSOTf). - Ensure anhydrous reaction solvent. - Screen different Lewis acids. sub_problem2->solution2 solution3 Solution: - Optimize temperature; some reactions require heating (e.g., 70°C). - Screen different solvents (e.g., MeCN, DCE). - Adjust concentration of reactants. sub_problem3->solution3 solution4 Solution: - Check for solvent participation as a nucleophile. - Analyze byproducts to identify degradation pathways. - Use non-participating protecting groups on the sugar. sub_problem4->solution4

Caption: Decision tree for troubleshooting low yields in N-glycosylation reactions.

Question: I am getting a mixture of α and β anomers from my glycosylation reaction. How can I improve β-selectivity?

Answer: Achieving high β-selectivity is crucial and is often directed by the protecting group at the C2' position of the sugar.

  • Neighboring Group Participation: Using a C2'-acyl protecting group (like benzoyl or acetyl) is the most common strategy. The acyl group can form a dioxolenium ion intermediate that blocks the α-face of the sugar, forcing the nucleobase to attack from the β-face.[11]

  • Lewis Acid Choice: The type and strength of the Lewis acid can influence the anomeric ratio. Milder Lewis acids may favor the thermodynamically more stable β-anomer.

  • Solvent: The choice of solvent can affect the stability of intermediates and the transition state, thereby influencing the stereochemical outcome.

Question: Why is silylation of the nucleobase necessary prior to glycosylation?

Answer: Silylating the heterocyclic nucleobase (e.g., with BSA or HMDS) serves two primary purposes:

  • Increased Solubility: It significantly increases the solubility of the nucleobase in the aprotic organic solvents typically used for the reaction.[11][12]

  • Increased Nucleophilicity: It activates the nucleobase, making it more nucleophilic for the subsequent attack on the activated sugar electrophile.[11]

Comparative Yields for Vorbrüggen Glycosylation Optimization

The following table summarizes data from an optimization study, showing how different promoters and conditions can affect reaction yield.[13]

EntryPromoter SystemSolventTemperature (°C)Time (h)Yield (%)
1TMSOTfCH₂Cl₂232445
2TMSICH₂Cl₂232468
3TMSCl-NaICH₂Cl₂232470
4TMSCl-NaI (0.1M H₂O) CH₂Cl₂ 23 24 95

Data adapted from a study on the synthesis of emtricitabine (B123318) and lamivudine (B182088) analogs.[13] The results indicate that a TMSCl-NaI system in the presence of a controlled amount of water can significantly improve yields.[13]

Troubleshooting Guide 2: Protecting Group Chemistry

The correct use of protecting groups is fundamental to the success of nucleoside synthesis.[1][6]

General Synthesis Workflow

G A 1. Base/Sugar Protection B 2. N-Glycosylation (e.g., Vorbrüggen) A->B C 3. Selective Deprotection B->C D 4. Isotopic Labeling / Phosphorylation C->D E 5. Final Deprotection & Purification D->E

Caption: A typical multi-step workflow for labeled nucleoside analog synthesis.

Question: How do I choose the right protecting groups for the sugar hydroxyls and the exocyclic amines on the nucleobase?

Answer: The choice depends on the overall synthetic route and the orthogonality required. You need groups that can be removed without affecting other parts of the molecule.[6]

  • For Sugar Hydroxyls (5', 3', 2'-OH):

    • DMT (Dimethoxytrityl): Acid-labile. Excellent for protecting the 5'-OH group due to its steric bulk and the primary nature of the alcohol. It is commonly used in automated oligonucleotide synthesis.[6]

    • TBDMS (tert-Butyldimethylsilyl): Fluoride-labile (e.g., using TBAF). Offers good stability to both acidic and basic conditions, making it a versatile choice for 2' or 3' hydroxyls.

    • Acyl groups (Acetyl, Benzoyl): Base-labile (e.g., using NH₃ in MeOH). Often used to protect all hydroxyls simultaneously and can provide neighboring group participation from the 2' position during glycosylation.[6]

  • For Exocyclic Amines (on A, G, C):

    • Benzoyl (Bz) or Acetyl (Ac): Base-labile. These are standard protecting groups that are stable to the acidic conditions used to remove DMT groups.[6]

    • Phenoxyacetyl (Pac) or iso-Pentanoyl (iPac): Removed under milder basic conditions than Bz or Ac, which is useful for sensitive analogs.[12]

Question: I am experiencing premature deprotection of my DMT group during column chromatography. How can I prevent this?

Answer: The acid-labile DMT group can be cleaved on silica (B1680970) gel, which is inherently acidic. To prevent this:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (B128534) (~0.5-1%).

  • Use Neutralized Solvents: Add a small amount of triethylamine or pyridine (B92270) to your chromatography solvents.

  • Alternative Media: Consider using neutral alumina (B75360) or a different stationary phase like C18 (reverse-phase) for purification if the problem persists.

Troubleshooting Guide 3: Phosphorylation

Introducing a phosphate (B84403) group to form a nucleotide analog presents challenges in regioselectivity and reagent stability.[14][15]

Question: My phosphorylation reaction is not selective for the 5'-hydroxyl group. What methods can I use to improve 5'-selectivity?

Answer: Achieving 5'-regioselectivity is critical. Several strategies exist:

  • Protect 2' and 3' Hydroxyls: The most straightforward method is to protect the 2' and 3' hydroxyls (e.g., as an acetonide) before performing the phosphorylation. This physically blocks reaction at those sites.[7]

  • Use Regioselective Reagents: Some phosphorylating agents show inherent preference for the less sterically hindered 5'-primary hydroxyl group. However, this often gives mixtures.

  • Enzymatic Phosphorylation: Kinase enzymes are highly specific and can selectively phosphorylate the 5'-position of unprotected nucleosides.

Phosphorylation Yield Comparison

The following table shows typical isolated yields for a phosphorylation protocol using diphenyl H-phosphonate on protected nucleosides.[16]

Protected NucleosideIsolated Yield (%)
5'-O-DMT-dA85
5'-O-DMT-dC96
5'-O-DMT-dG47
5'-O-DMT-T91

Data adapted from Cieslak et al. (2002) as cited in reference[16]. The lower yield for guanosine (B1672433) derivatives is a commonly observed challenge.

Experimental Protocols

Protocol: General Procedure for Vorbrüggen N-Glycosylation

This protocol provides a representative methodology for the N-glycosylation step.[13][17][18]

1. Silylation of the Nucleobase: a. Dry the nucleobase (1.0 eq.) under high vacuum for several hours. b. In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the nucleobase in anhydrous acetonitrile (B52724) (MeCN). c. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (e.g., 2.5 eq.) to the suspension. d. Heat the mixture to reflux (approx. 80°C) until the solution becomes clear, indicating complete silylation (typically 1-2 hours). e. Cool the reaction mixture to room temperature.

2. Glycosylation Reaction: a. In a separate flame-dried flask under an inert atmosphere, dissolve the per-acylated sugar (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) (0.9 eq.) in anhydrous MeCN. b. Cool the sugar solution to 0°C. c. Slowly add the Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2 eq.). d. Add the previously prepared silylated nucleobase solution to the activated sugar solution dropwise at 0°C. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

3. Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the protected nucleoside analog.

Purification and Isotopic Labeling

Question: What are the best methods for purifying the final labeled nucleoside analog?

Answer: Purification is critical to remove by-products, unreacted starting materials, and reagents.[8]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most powerful and common method for final purification. It provides high resolution to separate the target compound from closely related impurities.

  • Column Chromatography: Normal-phase silica gel chromatography is used extensively for purifying intermediates, especially when they are protected and less polar.[8]

  • Crystallization: If the final product is a stable solid, crystallization can be an effective and scalable method for achieving high purity.[8]

Question: What are the common methods for introducing an isotopic label?

Answer: Isotopic labels (e.g., ¹³C, ¹⁵N, ³H) can be introduced at various stages.

  • Labeled Starting Materials: The most common approach is to start with a commercially available labeled nucleobase or sugar. The label is then carried through the synthesis.

  • Enzymatic Methods: For uniform labeling, microorganisms like E. coli or Methylophilus methylotrophus can be grown on media containing labeled carbon (e.g., ¹³C-glucose or ¹³C-methanol) and/or nitrogen (e.g., ¹⁵N-ammonium chloride) sources.[19] The cellular nucleic acids are then harvested, hydrolyzed to labeled mononucleotides, and converted to the desired triphosphates.[19]

  • Late-Stage Labeling: In some cases, a label can be introduced near the end of the synthesis, for example, through a reaction on the nucleobase or by enzymatic phosphorylation using a labeled phosphate donor.

References

Quality control and purity assessment of 1-beta-D-Arabinofuranosyluracil-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂?

A1: 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, an isotopically labeled version of a synthetic nucleoside, serves as a crucial tool in various research and development applications. Its primary uses include:

  • Internal Standard: It is essential for accurate quantification in mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS), by correcting for variations during sample preparation and analysis.[1]

  • Metabolic and Pharmacokinetic Studies: The stable isotope labels allow for the tracing of the molecule's metabolic fate and pharmacokinetic profile in biological systems without the use of radioactive materials.[2]

  • Structural Biology: Dual labeling with ¹³C and ¹⁵N is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies to determine the three-dimensional structures of nucleic acids and their complexes.[2][]

Q2: What are the common impurities that can be found in a sample of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂?

A2: Impurities in synthetic nucleosides can arise from the starting materials, intermediates, or byproducts of the chemical synthesis process. For 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, potential impurities can be categorized as follows:

  • Process-Related Impurities: These include residual solvents, reagents, and catalysts used during synthesis.

  • Structural Analogs: These can be isomers (e.g., α-anomer instead of the desired β-anomer) or related nucleosides with minor structural differences.[4]

  • Degradation Products: The compound may degrade under improper storage conditions (e.g., exposure to high temperatures, light, or pH extremes).

  • Unlabeled or Partially Labeled Species: The sample may contain molecules with no isotopic labels or an incomplete incorporation of ¹³C and ¹⁵N atoms.

Q3: How should 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ be stored to ensure its stability?

A3: To maintain the integrity and purity of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, it is recommended to store the compound at 2-8°C in a refrigerator.[5] The container should be tightly sealed to protect it from moisture and light. For long-term storage, storing at -20°C is advisable.

Troubleshooting Guides

This section provides solutions to common issues encountered during the quality control and purity assessment of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.

High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For nucleosides, a slightly acidic pH (e.g., using an ammonium (B1175870) phosphate (B84403) buffer around pH 3.85) can improve peak shape.[6]
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Wash the column with a strong solvent or replace the column if necessary.
Unexpected Peaks in the Chromatogram Presence of impurities in the sample.Use a high-resolution method, such as a gradient elution, to separate the main peak from impurity peaks.[6] Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks and characterize the impurities.[6]
Contamination from the HPLC system or solvent.Run a blank gradient (injecting only the mobile phase) to check for system peaks. Use high-purity, HPLC-grade solvents.[7]
Inconsistent Retention Times Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Inconsistent mobile phase composition.Ensure proper mixing of the mobile phase and degas the solvents to prevent bubble formation.
Mass Spectrometry (MS) Analysis
Problem Possible Cause Troubleshooting Steps
Low Signal Intensity Poor ionization efficiency.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).
Sample matrix suppression.Dilute the sample or use a more effective sample clean-up procedure before analysis.
Incorrect Isotopic Pattern Presence of unlabeled or partially labeled species.Use high-resolution mass spectrometry to resolve the different isotopologues and determine the isotopic purity.[8]
In-source fragmentation.Optimize the MS source conditions to minimize fragmentation.[9]
Mass Inaccuracy Instrument not calibrated.Calibrate the mass spectrometer using a known standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Troubleshooting Steps
Low Signal-to-Noise Ratio Insufficient sample concentration.Increase the sample concentration if possible.
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Broad Peaks Sample aggregation.Try a different solvent or adjust the sample concentration.
Presence of paramagnetic impurities.Treat the sample with a chelating agent if metal contamination is suspected.
Complex Spectra with Unexpected Signals Presence of impurities.Compare the spectrum with a reference spectrum of the pure compound. Use 2D NMR techniques (e.g., HSQC, HMBC) to help assign signals and identify impurities.[10]
Isotope coupling.The presence of ¹³C and ¹⁵N will lead to additional couplings (e.g., ¹JCH, ²JCN), which can be used to confirm the structure and labeling pattern.[10][11]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

Objective: To determine the purity of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ using a gradient HPLC method with UV detection.

Materials:

  • 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ sample

  • HPLC-grade water

  • HPLC-grade methanol[6]

  • Ammonium phosphate buffer (pH 3.85)[6]

  • HPLC system with a UV detector

  • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm)[6]

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase to a final concentration of approximately 0.5 mg/mL.[6] Filter the sample through a 0.22 µm syringe filter.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: Ammonium phosphate buffer (pH 3.85)

    • Mobile Phase B: Methanol

  • HPLC Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm[7]

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 2
      30 80
      35 80
      36 2

      | 40 | 2 |

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Isotopic Purity and Impurity Identification by LC-MS

Objective: To confirm the isotopic enrichment and identify potential impurities using high-resolution mass spectrometry.

Materials:

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF)[6]

  • The same column and mobile phases as in Protocol 1.

Procedure:

  • Perform the HPLC separation as described in Protocol 1.

  • Mass Spectrometer Settings (Positive ESI mode):

    • Mass Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Gas Flow: 600 L/hr

  • Data Analysis:

    • Extract the mass spectrum for the main peak and confirm that the observed m/z corresponds to the expected mass of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.

    • Analyze the isotopic pattern to determine the level of ¹³C and ¹⁵N incorporation.

    • Extract the mass spectra for any impurity peaks and use the accurate mass data to propose elemental compositions for the impurities.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_analysis Data Analysis Sample 1-β-D-Arabinofuranosyluracil- ¹³C,¹⁵N₂ Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC UV_Detector UV Detection HPLC->UV_Detector MS_Detector Mass Spectrometry Detection HPLC->MS_Detector Purity Purity Assessment (% Area) UV_Detector->Purity Identity Identity Confirmation (Retention Time) UV_Detector->Identity Isotopic_Purity Isotopic Purity (Mass Spectrum) MS_Detector->Isotopic_Purity Impurity_ID Impurity Identification (Accurate Mass) MS_Detector->Impurity_ID

Caption: Workflow for Quality Control of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_ms MS Issues cluster_solutions Potential Solutions Start Analytical Issue Encountered Poor_Peak Poor Peak Shape? Start->Poor_Peak Unexpected_Peaks Unexpected Peaks? Start->Unexpected_Peaks Inconsistent_RT Inconsistent Retention Time? Start->Inconsistent_RT Low_Signal Low Signal? Start->Low_Signal Incorrect_Isotopes Incorrect Isotopic Pattern? Start->Incorrect_Isotopes Adjust_pH Adjust Mobile Phase pH Poor_Peak->Adjust_pH Yes Check_Column Check/Replace Column Poor_Peak->Check_Column Yes Run_Blank Run Blank Gradient Unexpected_Peaks->Run_Blank Yes Identify_Impurities Identify Impurities (LC-MS) Unexpected_Peaks->Identify_Impurities Yes Use_Oven Use Column Oven Inconsistent_RT->Use_Oven Yes Optimize_Source Optimize MS Source Low_Signal->Optimize_Source Yes Check_Purity Check Isotopic Purity Incorrect_Isotopes->Check_Purity Yes

Caption: Troubleshooting Decision Tree for Analytical Issues.

References

Preventing degradation of arabinofuranosyluracil during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for arabinofuranosyluracil (B3032727) (AraU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of AraU during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of arabinofuranosyluracil?

A1: The stability of arabinofuranosyluracil, like many nucleoside analogs, is primarily affected by pH, temperature, light exposure, and the presence of oxidizing agents. The glycosidic bond and the uracil (B121893) base are susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate this degradation. Exposure to UV light can also lead to photodegradation.

Q2: What are the expected degradation products of arabinofuranosyluracil?

A2: Under hydrolytic conditions, the primary degradation product is the free base, uracil, and the arabinofuranose sugar. Oxidative stress can lead to the formation of various oxidized forms of the uracil base. The exact nature and proportion of degradation products will depend on the specific stress conditions applied.

Q3: How should I store arabinofuranosyluracil to ensure its long-term stability?

A3: For long-term storage, arabinofuranosyluracil should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C in a suitable buffer, and freeze-thaw cycles should be minimized.

II. Troubleshooting Guides

Issue 1: Degradation of Arabinofuranosyluracil During HPLC Analysis

Symptoms:

  • Appearance of unexpected peaks in the chromatogram.

  • Reduced peak area of the arabinofuranosyluracil peak over time or with repeated injections.

  • Baseline noise or drift.

Probable Causes:

  • Mobile Phase pH: Acidic or basic mobile phases can cause on-column hydrolysis.

  • Temperature: Elevated column temperatures can accelerate degradation.

  • Solvent Incompatibility: The sample solvent may not be compatible with the mobile phase, leading to precipitation or degradation.

Solutions:

  • Mobile Phase Optimization:

    • Aim for a mobile phase pH as close to neutral (pH 6-8) as possible, while still achieving good chromatography.

    • Use buffers with known stability, such as phosphate (B84403) or acetate (B1210297) buffers.

  • Temperature Control:

    • Run the HPLC analysis at ambient temperature or consider using a column cooler if the compound is particularly labile.

  • Sample Preparation:

    • Dissolve the arabinofuranosyluracil sample in the initial mobile phase whenever possible to ensure compatibility.

    • Analyze samples as quickly as possible after preparation.

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to elute arabinofuranosyluracil and its potential degradation products. For example, start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Temperature: Ambient (20-25°C).

Issue 2: Degradation During Enzymatic Assays

Symptoms:

  • Non-linear reaction rates.

  • Loss of enzyme activity over time when incubated with arabinofuranosyluracil.

  • Inconsistent results between experiments.

Probable Causes:

  • Buffer pH and Composition: The optimal pH for enzyme activity may be detrimental to the stability of arabinofuranosyluracil. Certain buffer components may also promote degradation.

  • Incubation Temperature and Time: Prolonged incubation at elevated temperatures required for the enzymatic reaction can lead to significant degradation.

Solutions:

  • Buffer Optimization:

    • Perform a buffer screen to find a compromise between enzyme activity and arabinofuranosyluracil stability. Consider buffers such as HEPES, MOPS, or phosphate buffers in the pH range of 6.5-7.5.

    • Avoid buffers with components that can react with the nucleoside.

  • Minimize Incubation Time:

    • Optimize the assay to use the shortest possible incubation time that still yields a reliable signal.

  • Control Experiments:

    • Always run a control experiment with arabinofuranosyluracil in the assay buffer without the enzyme to quantify the extent of non-enzymatic degradation under the assay conditions.

Experimental Protocol: Optimizing Buffer Conditions for Enzymatic Assays

  • Prepare a series of buffers (e.g., Phosphate, HEPES, Tris-HCl) at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Incubate a known concentration of arabinofuranosyluracil in each buffer at the intended assay temperature (e.g., 37°C).

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot and analyze the remaining arabinofuranosyluracil concentration by a validated HPLC method.

  • Separately, determine the optimal pH and buffer for the enzyme's activity.

  • Select the buffer and pH that provides the best balance of enzyme activity and arabinofuranosyluracil stability.

Issue 3: Long-Term Storage Instability

Symptoms:

  • Decreased purity of the compound over time, as determined by analytical methods.

  • Changes in the physical appearance of the solid compound (e.g., discoloration).

Probable Causes:

  • Hydrolysis: Presence of moisture can lead to hydrolysis of the glycosidic bond.

  • Oxidation: Exposure to air can cause oxidative degradation.

  • Photodegradation: Exposure to light, especially UV light, can break down the molecule.

Solutions:

  • Lyophilization: For long-term storage, lyophilize the purified arabinofuranosyluracil to remove residual solvents and water.

  • Inert Atmosphere: Store the lyophilized powder under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light.

  • Low Temperature: Store at -20°C or -80°C.

Experimental Protocol: Lyophilization for Long-Term Storage

  • Dissolve the purified arabinofuranosyluracil in a minimal amount of high-purity water.

  • Freeze the solution rapidly, for example, by immersing the flask in liquid nitrogen or placing it in a -80°C freezer until completely frozen.

  • Connect the frozen sample to a lyophilizer.

  • Run a standard lyophilization cycle until all the water has sublimed, and the product is a dry, fluffy powder.

  • Backfill the lyophilizer with an inert gas like nitrogen or argon before sealing the vials.

III. Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterTypical ConditionsExpected Degradation Products
Acid Hydrolysis 0.1 M HCl60°C for 24-48 hoursUracil, Arabinofuranose
Base Hydrolysis 0.1 M NaOH60°C for 24-48 hoursUracil, Arabinofuranose
Oxidation 3% H₂O₂Room temperature for 24 hoursOxidized uracil derivatives
Thermal Degradation Dry Heat80°C for 48 hoursVarious degradation products
Photodegradation UV light (254 nm)Room temperature for 24 hoursPhotodegradation products

IV. Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_outcome Outcome cluster_degradation_pathways Potential Degradation Pathways start Start with pure Arabinofuranosyluracil dissolve Dissolve in appropriate solvent (e.g., mobile phase or stable buffer) start->dissolve hplc HPLC Analysis (Neutral pH, Ambient Temp) dissolve->hplc Immediate Analysis enzymatic Enzymatic Assay (Optimized Buffer, Min. Incubation) dissolve->enzymatic Functional Studies storage Long-Term Storage (Lyophilized, -20°C, Dark, Inert) dissolve->storage Future Use stable Stable Compound (Reliable Data) hplc->stable enzymatic->stable storage->stable degraded Degraded Compound (Inaccurate Data) improper_hplc Improper HPLC Conditions (Acidic/Basic pH, High Temp) improper_hplc->degraded improper_assay Suboptimal Assay Conditions (Unstable Buffer, Long Incubation) improper_assay->degraded improper_storage Incorrect Storage (Moisture, Light, Air, High Temp) improper_storage->degraded

Caption: Experimental workflow to minimize arabinofuranosyluracil degradation.

signaling_pathway cluster_compound Arabinofuranosyluracil cluster_stressors Stress Factors cluster_products Degradation Products arau Arabinofuranosyluracil (Intact Molecule) hydrolysis Hydrolysis (Acid/Base, Water) arau->hydrolysis oxidation Oxidation (Oxygen, Peroxides) arau->oxidation photolysis Photolysis (UV Light) arau->photolysis thermolysis Thermolysis (Heat) arau->thermolysis uracil Uracil hydrolysis->uracil sugar Arabinofuranose hydrolysis->sugar oxidized_uracil Oxidized Uracil Derivatives oxidation->oxidized_uracil other_products Other Degradants photolysis->other_products thermolysis->other_products

Caption: Major degradation pathways of arabinofuranosyluracil.

Technical Support Center: Mass Shift Correction in MS Analysis of 13C,15N₂ Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mass spectrometry (MS) analysis of biomolecules labeled with 13C and 15N stable isotopes.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from labeling to data analysis.

Issue 1: Incomplete or Low Efficiency of Isotopic Labeling

Symptoms:

  • MS1 spectra show a broad isotopic envelope for heavy-labeled peptides.[1]

  • The observed mass shift is lower than the theoretically calculated value.

  • Quantitative data shows high variability and inaccurate ratios.[2]

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Cell Doublings Ensure cells undergo a minimum of five to six doublings in the stable isotope-containing medium to achieve >97% incorporation.[3] Verify labeling efficiency with a preliminary MS analysis before conducting the main experiment.
Contamination with Light Amino Acids Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids in the culture medium.[4] Ensure all media components are free from contaminating light amino acids.
Incorrect Media Formulation Double-check the formulation of the labeling medium to confirm the complete absence of the light version of the amino acid being used for labeling.
Amino Acid Conversion Some cell lines can metabolically convert amino acids (e.g., arginine to proline).[2][4] If this is a known issue, consider using a cell line deficient in the enzyme responsible for the conversion or supplying the downstream amino acid in its heavy-labeled form as well.
Issue 2: Inaccurate Mass Shift and Peptide Identification

Symptoms:

  • The mass difference between light and heavy peptide pairs does not match the expected mass shift.

  • Difficulties in the confident identification of heavy-labeled peptides by search algorithms.

  • Monoisotopic peak assignment for heavy peptides is incorrect.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Calculation of Expected Mass Shift The theoretical mass shift must account for the exact number of 13C and 15N atoms incorporated into the peptide. Use precise atomic masses for the isotopes in your calculations.
Natural Isotope Abundance The natural abundance of 13C (~1.1%) can lead to overlapping isotopic envelopes, especially for larger peptides.[] Utilize high-resolution mass spectrometers to resolve these isotopic patterns and employ software that corrects for the natural isotope distribution.[6][7]
Post-Translational Modifications (PTMs) Unaccounted PTMs will alter the mass of the peptide. Ensure your database search parameters include potential variable modifications that may be present in your sample.
Co-elution of Isobaric Species Different peptides with the same nominal mass may co-elute, interfering with the signal of the peptide of interest. Optimize chromatographic separation to minimize co-elution.
Issue 3: Poor Co-elution of Heavy and Light Peptides

Symptoms:

  • The chromatographic peak shapes for the light and heavy versions of a peptide are different.

  • The retention times for the light and heavy peptide pairs are significantly shifted.[8]

Possible Causes and Solutions:

CauseRecommended Solution
Stereoisomer Differences If using synthetic heavy-labeled peptides as standards, ensure they have the same stereochemistry as the biological peptides.[8] Incorrect stereoisomers can lead to different chromatographic behavior.
Modifications to Synthetic Peptides Synthetic peptides may have unintended modifications (e.g., C-terminal amidation instead of a carboxyl group) that alter their retention time.[8] Verify the purity and exact mass of synthetic standards.
Sample Matrix Effects Differences in the sample matrix between the light and heavy samples (if not mixed early in the workflow) can affect chromatography. Combine samples as early as possible in the experimental protocol.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the theoretical mass shift for a peptide labeled with 13C and 15N?

A: To calculate the theoretical mass shift, you need to know the elemental composition of the peptide. The mass shift is the sum of the mass differences between the heavy and light isotopes for each atom that is labeled.

  • Mass difference for 13C vs 12C: 1.003355 Da

  • Mass difference for 15N vs 14N: 0.997035 Da

Formula: Mass Shift = (Number of 13C atoms * 1.003355) + (Number of 15N atoms * 0.997035)

For example, for a peptide containing one Arginine (13C6, 15N4) and one Lysine (13C6, 15N2), the total number of incorporated heavy isotopes would be 12 13C and 6 15N atoms.

Q2: What is the importance of high mass accuracy in analyzing 13C/15N labeled biomolecules?

A: High mass accuracy (1 ppm or better) is crucial for several reasons.[9][10] It allows for the resolution of the isotopic fine structure of peptides, which is necessary to distinguish between 13C and 15N incorporation, especially when both are present.[9] This level of accuracy improves the confidence of peptide identification and the accuracy of quantification by enabling precise determination of the monoisotopic peak.

Q3: My software is having trouble identifying the heavy-labeled peptides. What are some common reasons for this?

A: This is a common issue that can stem from several factors:

  • Incomplete Labeling: If the labeling is not close to 100%, the isotopic distribution will be complex, making it difficult for the software to identify the correct monoisotopic peak.[1]

  • Incorrect Mass Shift Specification: The software needs to be configured with the correct mass shifts for the specific labeled amino acids used in the experiment.

  • Data Quality: Low signal-to-noise ratios or poor isotopic resolution can hinder identification.

  • Software Limitations: Ensure your software is capable of handling data from metabolic labeling experiments and can account for variable mass shifts depending on the number of nitrogen atoms in a peptide.[1]

Q4: Can I use both 13C and 15N labeling in the same experiment?

A: Yes, dual labeling with both 13C and 15N is a powerful technique. It provides a larger mass shift, which helps to separate the isotopic envelopes of the light and heavy peptides, improving quantitative accuracy, especially for complex samples.[] This is a common strategy in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments.[3]

Quantitative Data Summary

Table 1: Theoretical Mass Shifts for Fully Labeled Amino Acids (13C and 15N)

Amino AcidFormula (Light)Labeled IsotopesMass Shift (Da)
Arginine (R)C₆H₁₄N₄O₂13C₆, 15N₄10.00827
Lysine (K)C₆H₁₄N₂O₂13C₆, 15N₂8.01419
Leucine (L)C₆H₁₃NO₂13C₆, 15N₁7.01716
Proline (P)C₅H₉NO₂13C₅, 15N₁6.01381
Valine (V)C₅H₁₁NO₂13C₅, 15N₁6.01381
Methionine (M)C₅H₁₁NO₂S13C₅, 15N₁6.01381
Phenylalanine (F)C₉H₁₁NO₂13C₉, 15N₁10.02723
Tyrosine (Y)C₉H₁₁NO₃13C₉, 15N₁10.02723
Tryptophan (W)C₁₁H₁₂N₂O₂13C₁₁, 15N₂13.03099

Note: The mass shifts are calculated based on the number of carbon and nitrogen atoms in the amino acid side chain and backbone that are replaced with their heavy isotopes.

Experimental Protocols

Protocol 1: SILAC Labeling of Mammalian Cells
  • Media Preparation: Prepare SILAC culture media lacking the amino acids to be labeled (e.g., Arginine and Lysine). Supplement one batch of medium with the "light" (natural abundance) amino acids and another with the "heavy" (e.g., 13C6, 15N4-Arginine and 13C6, 15N2-Lysine) amino acids. Use dialyzed fetal bovine serum to avoid contamination with light amino acids.[4]

  • Cell Culture: Grow two separate populations of cells. Culture one in the "light" medium and the other in the "heavy" medium for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acids.[3]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Cell Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[3]

Protocol 2: Mass Shift Data Analysis Workflow
  • Raw Data Conversion: Convert the raw mass spectrometry data files to a compatible format (e.g., mzXML, MGF) for the analysis software.

  • Database Searching: Perform a database search against a relevant protein database.

  • Modification Specification: Specify the heavy isotope labels as variable or fixed modifications. For example, define "Arg10" (13C6, 15N4) and "Lys8" (13C6, 15N2) as specific modifications.

  • Quantification and Ratio Calculation: The software will identify peptide pairs with and without the heavy labels and calculate the ratio of their peak intensities.

  • Normalization: Normalize the protein ratios to correct for any systematic errors in sample mixing.

  • Data Filtering and Validation: Filter the results based on peptide and protein identification scores, and require a minimum number of quantified peptides per protein for reliable quantification.

Visualizations

experimental_workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Light_Culture Cell Culture (Light Medium) Harvest_Lysis Harvest & Lyse Cells Light_Culture->Harvest_Lysis Heavy_Culture Cell Culture (Heavy Medium, 13C/15N) Heavy_Culture->Harvest_Lysis Quantify_Mix Quantify & Mix Proteins 1:1 Harvest_Lysis->Quantify_Mix Digest Protein Digestion (e.g., Trypsin) Quantify_Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Processing Data Processing & Database Search LC_MS->Data_Processing Quantification Quantification & Ratio Calculation Data_Processing->Quantification

Caption: Experimental workflow for a typical SILAC experiment.

troubleshooting_logic Start Inaccurate Mass Shift Observed Check_Labeling Check Labeling Efficiency Start->Check_Labeling Check_Calc Verify Theoretical Mass Shift Calculation Check_Labeling->Check_Calc High Incomplete_Labeling Incomplete Labeling Check_Labeling->Incomplete_Labeling Low Check_PTMs Consider Unaccounted PTMs Check_Calc->Check_PTMs Correct Incorrect_Calc Calculation Error Check_Calc->Incorrect_Calc Error Missed_PTM PTM Present Check_PTMs->Missed_PTM Yes Correct_Data Data is Correct Check_PTMs->Correct_Data No

Caption: Troubleshooting logic for inaccurate mass shifts.

References

Validation & Comparative

A Head-to-Head Comparison: 13C,15N2 vs. 3H and 14C Labeling for araU Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of therapeutic molecules are paramount. The choice of labeling strategy is a critical decision that influences experimental design, data quality, and overall project outcomes. This guide provides an objective comparison of stable isotope (13C,15N2) and traditional radiolabeling (3H, 14C) techniques for studies involving araU (arabinofuranosyluracil), a nucleoside analog with significance in antiviral and anticancer research.

This comparison guide delves into the methodologies, data presentation, and applications of these labeling techniques, supported by experimental protocols and visual workflows to aid in selecting the most appropriate method for your research needs.

Quantitative Data Summary

The selection of a labeling method for araU often depends on the specific research question, required sensitivity, and available instrumentation. Below is a summary of key performance characteristics for each labeling strategy.

Feature13C,15N2-araU (Stable Isotope)3H-araU (Radiolabel)14C-araU (Radiolabel)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Liquid Scintillation Counting (LSC), AutoradiographyLiquid Scintillation Counting (LSC), Autoradiography
Primary Application Metabolic flux analysis, quantitative proteomics, mechanistic studiesIn vitro and in vivo ADME (Absorption, Distribution, Metabolism, Excretion), receptor binding assays"Gold standard" for in vivo mass balance and ADME studies, metabolic fate mapping
Sensitivity High (picomole to femtomole range)Very High (attomole range with AMS)[1]High (picomole to femtomole range)
Quantitative Accuracy High, direct measurement of labeled vs. unlabeled speciesHigh, requires quench correctionHigh, requires quench correction
Qualitative Information Provides structural information and identifies metabolic productsLocalization in tissues and cellsComprehensive metabolic profiling and localization
Safety Non-radioactive, minimal safety concernsRadioactive, requires specialized handling and disposalRadioactive, requires specialized handling and disposal
Cost High initial cost for labeled compound and instrumentationLower cost for isotopes, but requires specialized facilitiesHigher cost for 14C-synthesis, requires specialized facilities
Throughput High-throughput with modern LC-MS systemsCan be high-throughput with automated LSCCan be high-throughput with automated LSC

Experimental Methodologies

The following sections provide detailed protocols for the key experimental techniques used with each labeling method for araU.

13C,15N2-araU: Metabolic Flux Analysis using LC-MS

This method allows for the precise quantification of araU and its metabolites, distinguishing them from endogenous unlabeled molecules.

Protocol:

  • Cell Culture and Labeling:

    • Culture cells of interest (e.g., cancer cell line) in a suitable medium.

    • Introduce 13C,15N2-labeled araU at a known concentration to the culture medium.

    • Incubate for a specified period to allow for cellular uptake and metabolism.

  • Metabolite Extraction:

    • Harvest the cells and quench metabolic activity by washing with ice-cold saline.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.[2][3][4][5]

    • Separate metabolites using a suitable chromatography column (e.g., C18).

    • Detect and quantify the mass-to-charge ratio (m/z) of 13C,15N2-araU and its labeled metabolites.

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify the labeled species.

    • Determine the rate of araU uptake, incorporation into cellular pathways, and the formation of metabolites by comparing the abundance of labeled and unlabeled molecules.

3H-araU: Cellular Uptake Assay using Liquid Scintillation Counting

This protocol is designed to measure the uptake of araU into cells over time.

Protocol:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.

  • Radiolabeling:

    • Prepare a working solution of 3H-araU in the appropriate cell culture medium.

    • Remove the existing medium from the cells and add the 3H-araU containing medium.

    • Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes).

  • Washing and Lysis:

    • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 3H-araU.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Liquid Scintillation Counting:

    • Transfer the cell lysate to a scintillation vial.

    • Add a scintillation cocktail to the vial.[6][7][8][9][10]

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the protein concentration of the cell lysate.

    • Plot the normalized radioactivity over time to determine the rate of 3H-araU uptake.

14C-araU: Tissue Distribution Study using Autoradiography

This technique provides a visual representation of the distribution of araU and its metabolites in different tissues.

Protocol:

  • Animal Dosing:

    • Administer 14C-araU to the animal model (e.g., via intravenous or oral route).

  • Tissue Collection and Sectioning:

    • At selected time points post-administration, euthanize the animal and collect the tissues of interest.

    • Freeze the tissues and prepare thin sections (e.g., 20 µm) using a cryostat.[11]

    • Mount the tissue sections onto microscope slides.

  • Autoradiography:

    • Expose the tissue sections to a phosphor imaging plate or X-ray film in a light-tight cassette.[12][13][14][15]

    • The exposure time will depend on the dose of 14C-araU administered and the specific activity of the compound.

  • Image Analysis:

    • Develop the film or scan the imaging plate to obtain an autoradiogram.

    • Analyze the image to determine the qualitative and quantitative distribution of radioactivity in different tissues and anatomical regions.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the metabolic fate of araU, the following diagrams have been generated using the DOT language.

cluster_labeling Labeling Strategy cluster_application Experimental Application cluster_output Data Output 13C,15N2-araU 13C,15N2-araU Metabolic Flux (LC-MS) Metabolic Flux (LC-MS) 13C,15N2-araU->Metabolic Flux (LC-MS) 3H-araU 3H-araU Cellular Uptake (LSC) Cellular Uptake (LSC) 3H-araU->Cellular Uptake (LSC) 14C-araU 14C-araU Tissue Distribution (Autoradiography) Tissue Distribution (Autoradiography) 14C-araU->Tissue Distribution (Autoradiography) Quantitative Metabolite Profile Quantitative Metabolite Profile Metabolic Flux (LC-MS)->Quantitative Metabolite Profile Uptake Kinetics Uptake Kinetics Cellular Uptake (LSC)->Uptake Kinetics Tissue Localization Image Tissue Localization Image Tissue Distribution (Autoradiography)->Tissue Localization Image

Caption: Workflow from labeling choice to data output.

araU_extracellular Extracellular araU (13C,15N2, 3H, or 14C labeled) araU_intracellular Intracellular araU araU_extracellular->araU_intracellular Uptake araUMP araU Monophosphate (araUMP) araU_intracellular->araUMP Phosphorylation Metabolites Catabolism & Metabolites araU_intracellular->Metabolites Degradation araUDP araU Diphosphate (araUDP) araUMP->araUDP Phosphorylation araUTP araU Triphosphate (araUTP) araUDP->araUTP Phosphorylation DNA_incorporation Incorporation into DNA araUTP->DNA_incorporation DNA Polymerase

Caption: Simplified metabolic pathway of araU.

Conclusion

The choice between stable isotope and radiolabeling for araU studies is multifaceted. 13C,15N2 labeling coupled with mass spectrometry offers a powerful, non-radioactive approach for detailed metabolic flux analysis and mechanistic studies. In contrast, 3H and 14C radiolabeling remain the methods of choice for highly sensitive in vivo studies, particularly for absorption, distribution, metabolism, and excretion (ADME) and mass balance assessments, with 14C being the preferred isotope for regulatory submissions due to its long half-life and stable label positioning.[16] By carefully considering the experimental goals, required sensitivity, and available resources, researchers can select the optimal labeling strategy to advance their understanding of araU's therapeutic potential.

References

Validation of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ as an Internal Standard for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly in drug development and clinical trials, the accuracy and reliability of analytical methods are paramount. The choice of an appropriate internal standard is a critical factor that significantly influences the quality of the data generated by liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ (AraU-¹³C,¹⁵N₂), a stable isotope-labeled internal standard (SIL-IS), with alternative internal standards for the quantification of 1-beta-D-Arabinofuranosyluracil (AraU).

The use of a SIL-IS is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend the use of an internal standard to correct for variability during sample processing and analysis.[3] A SIL-IS, being chemically identical to the analyte, co-elutes and experiences the same degree of ionization suppression or enhancement, effectively normalizing matrix-induced variations and leading to more accurate and reliable quantification.[4]

Performance Comparison: SIL-IS vs. Structural Analog

The primary alternative to a SIL-IS is a structural analog, a compound with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive, structural analogs may not fully compensate for all sources of analytical variability due to differences in physicochemical properties.[4][5]

The following table summarizes the expected performance characteristics of AraU-¹³C,¹⁵N₂ compared to a hypothetical structural analog internal standard, based on typical performance data from bioanalytical validation studies of other nucleoside analogs.

Parameter1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ (SIL-IS)Structural Analog ISJustification
Accuracy (% Bias) -2% to +2%-10% to +10%The SIL-IS more accurately tracks the analyte through sample preparation and analysis, minimizing variability.[6]
Precision (%CV) < 5%< 15%The co-elution and identical ionization behavior of the SIL-IS lead to lower variability in the analyte/IS response ratio.[4]
Matrix Effect (%CV) < 5%5% - 20%The SIL-IS experiences the same matrix effects as the analyte, providing superior normalization.[2]
Recovery Variability (%CV) < 5%10% - 25%The near-identical chemical properties of the SIL-IS ensure it is extracted and recovered with the same efficiency as the analyte.[7]

Experimental Protocols

A robust and validated bioanalytical method is essential for obtaining reliable data. The following is a detailed methodology for the quantification of AraU in human plasma using AraU-¹³C,¹⁵N₂ as an internal standard, based on established LC-MS/MS methods for similar analytes.[8][9]

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and the internal standard working solution at room temperature.

  • To 100 µL of each plasma sample, add 10 µL of the AraU-¹³C,¹⁵N₂ internal standard working solution (concentration to be optimized during method development).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm) is suitable for separation.[8]

    • Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically used.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on which provides better sensitivity for AraU.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for both AraU and AraU-¹³C,¹⁵N₂ need to be determined and optimized.

      • AraU: [M+H]⁺ → fragment ion

      • AraU-¹³C,¹⁵N₂: [M+H]⁺ → fragment ion (with the corresponding mass shift due to the isotopes)

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[3] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources.[7]

  • Calibration Curve: Linearity, accuracy, and precision of a series of calibration standards over the intended analytical range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[7]

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.[7]

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).[7]

Visualizing the Workflow and Rationale

Diagrams can effectively illustrate the experimental workflow and the underlying principles of using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_addition Add AraU-¹³C,¹⁵N₂ IS (10 µL) plasma->is_addition vortex1 Vortex is_addition->vortex1 precipitation Add Acetonitrile (300 µL) vortex1->precipitation vortex2 Vortex precipitation->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms quantification Quantification (AraU / AraU-¹³C,¹⁵N₂ Ratio)

Caption: Bioanalytical workflow for AraU quantification.

logic_diagram cluster_analyte Analyte (AraU) cluster_is Internal Standard (AraU-¹³C,¹⁵N₂) Analyte_Prep Variable Loss during Sample Prep Analyte_Ion Variable Ionization in MS Source Analyte_Prep->Analyte_Ion IS_Prep Identical Variable Loss during Sample Prep Ratio Analyte / IS Ratio Analyte_Ion->Ratio IS_Ion Identical Variable Ionization in MS Source IS_Prep->IS_Ion IS_Ion->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Rationale for using a SIL-IS.

References

Comparative Analysis of AraU (Vidarabine) and Ara-C (Cytarabine) on DNA Polymerase Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the effects of two critical nucleoside analogs, araU (Vidarabine) and ara-C (Cytarabine), on DNA polymerase activity. The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction

AraU (Vidarabine) and ara-C (Cytarabine) are structural analogs of deoxyadenosine (B7792050) and deoxycytidine, respectively. Both compounds are prodrugs that, upon intracellular phosphorylation to their triphosphate forms (ara-ATP and ara-CTP), exhibit potent inhibitory effects on DNA synthesis. While their general mechanism of action is similar, key differences in their activation, specificity for different DNA polymerases, and cellular effects underpin their distinct therapeutic applications. Ara-C is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML), whereas araU is primarily utilized as an antiviral agent against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2][3][4][5]

Mechanism of Action

Both araU and ara-C must be activated intracellularly to their triphosphate forms, ara-ATP and ara-CTP, respectively, to exert their biological activity. This phosphorylation is catalyzed by cellular kinases.[4][5]

AraU (Vidarabine):

The active form, ara-ATP, acts as a competitive inhibitor of viral DNA polymerase with respect to the natural substrate, dATP.[1][4] Upon incorporation into the growing viral DNA strand, ara-AMP's arabinose sugar moiety hinders the formation of the subsequent phosphodiester bond, leading to chain termination and the cessation of viral DNA replication.[1]

Ara-C (Cytarabine):

Similarly, ara-CTP competitively inhibits cellular DNA polymerases, primarily DNA polymerase α, with respect to dCTP.[3][6] The incorporation of ara-CMP into the nascent DNA strand creates a steric hindrance due to the 2'-hydroxyl group of the arabinose sugar, which impedes further elongation by the polymerase, ultimately triggering cell cycle arrest and apoptosis.[3]

The following diagram illustrates the general mechanism of action for both nucleoside analogs.

Mechanism_of_Action cluster_cell Target Cell cluster_phosphorylation Cellular Kinases cluster_dna_synthesis DNA Synthesis AraC ara-C (Cytarabine) AraCTP ara-CTP AraC->AraCTP Phosphorylation AraU araU (Vidarabine) AraATP ara-ATP AraU->AraATP Phosphorylation DNAPolymerase DNA Polymerase AraCTP->DNAPolymerase Competitive Inhibition (vs dCTP) AraATP->DNAPolymerase Competitive Inhibition (vs dATP) DNA DNA Strand Elongation DNAPolymerase->DNA Incorporation Termination Chain Termination DNA->Termination Inhibition of further elongation

Figure 1: General mechanism of action for araU and ara-C.

Data Presentation: Quantitative Comparison

CompoundTarget EnzymeInhibition TypeKi (µM)Natural Substrate
ara-CTP Human DNA Polymerase αCompetitive1.5[6]dCTP
ara-CTP Human DNA Polymerase βCompetitive7.6[6]dCTP
ara-ATP Viral DNA PolymeraseCompetitiveNot specifieddATP[1]

Note: The lack of a specific Ki value for ara-ATP against human DNA polymerases in the provided search results prevents a direct quantitative comparison in this table.

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol outlines a general method for determining the inhibitory potential of compounds like araU and ara-C on DNA polymerase activity.

Objective: To determine the concentration of the test compound required to inhibit 50% of the DNA polymerase activity (IC50) and the inhibition constant (Ki).

Materials:

  • Purified DNA polymerase (e.g., human DNA polymerase α or a specific viral DNA polymerase)

  • Activated calf thymus DNA (as a template-primer)

  • Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]dCTP or [³H]dATP)

  • Test compounds (ara-CTP or ara-ATP)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, and all four dNTPs, including the radiolabeled dNTP.

  • Inhibitor Addition: Add varying concentrations of the test compound (ara-CTP or ara-ATP) to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA.

  • Precipitation and Washing: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters. Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value from the dose-response curve. For Ki determination, perform the assay with varying concentrations of both the inhibitor and the natural substrate to generate data for a Lineweaver-Burk or Dixon plot.

DNA_Polymerase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, DNA Template, dNTPs, [³H]dNTP) B Add varying concentrations of ara-CTP or ara-ATP A->B C Initiate with DNA Polymerase B->C D Incubate at 37°C C->D E Terminate with cold TCA D->E F Filter and Wash E->F G Scintillation Counting F->G H Calculate % Inhibition, IC₅₀, and Ki G->H

Figure 2: Workflow for a DNA polymerase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of araU and ara-C on cultured cells.

Objective: To determine the concentration of the test compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cell line of interest (e.g., a cancer cell line for ara-C or a virus-infected cell line for araU)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (araU or ara-C)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of araU or ara-C. Include untreated control wells.

  • Incubation: Incubate the cells for a period that allows for several cell cycles (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_setup Setup cluster_incubation Incubation cluster_readout Readout S1 Seed cells in 96-well plate S2 Treat with varying concentrations of araU or ara-C S1->S2 I1 Incubate for 48-72 hours S2->I1 I2 Add MTT solution and incubate I1->I2 R1 Add solubilization solution I2->R1 R2 Measure absorbance at 570 nm R1->R2 R3 Calculate % Viability and IC₅₀ R2->R3

Figure 3: Workflow for a cell viability (MTT) assay.

Comparative Effects and Specificity

Ara-C (Cytarabine):

Studies have shown that ara-CTP differentially inhibits various human DNA polymerases. DNA polymerase α, which is crucial for the initiation of DNA replication, is the most sensitive to inhibition by ara-CTP.[6] DNA polymerase δ and ε are also inhibited, though to a lesser extent.[7] This preferential inhibition of the replicative DNA polymerases contributes to the S-phase specificity of ara-C's cytotoxic effects.

AraU (Vidarabine):

The primary therapeutic target of araU is viral DNA polymerase.[4][5] The selectivity of araU for viral over host DNA polymerases is a key factor in its therapeutic index as an antiviral agent. While it can inhibit host DNA polymerases at high concentrations, its affinity for viral polymerases is significantly greater.

The logical relationship of their cellular processing and target inhibition is depicted below.

Comparative_Signaling_Pathway cluster_araC ara-C Pathway cluster_araU araU Pathway AraC_in ara-C AraCTP_in ara-CTP AraC_in->AraCTP_in Phosphorylation Pol_alpha DNA Polymerase α AraCTP_in->Pol_alpha Strong Inhibition Cell_DNA Cellular DNA Synthesis Pol_alpha->Cell_DNA Blocks Apoptosis Apoptosis Cell_DNA->Apoptosis AraU_in araU AraATP_in ara-ATP AraU_in->AraATP_in Phosphorylation Viral_Pol Viral DNA Polymerase AraATP_in->Viral_Pol Inhibition Viral_DNA Viral DNA Synthesis Viral_Pol->Viral_DNA Blocks Viral_Rep Viral Replication Inhibition Viral_DNA->Viral_Rep

Figure 4: Comparative signaling pathways of araU and ara-C.

Conclusion

AraU and ara-C are potent inhibitors of DNA synthesis with distinct therapeutic applications driven by their differential selectivity for viral versus human DNA polymerases. Ara-C, through its active metabolite ara-CTP, is a powerful chemotherapeutic agent due to its strong inhibitory effect on human DNA polymerase α, a key enzyme in cellular replication. In contrast, araU's utility as an antiviral is derived from the preferential inhibition of viral DNA polymerases by its active form, ara-ATP. The quantitative data available for ara-CTP provides a clear basis for its potent cytotoxic effects. Further direct comparative kinetic studies on ara-ATP and ara-CTP against a range of human and viral DNA polymerases would provide a more complete understanding of their mechanisms and could guide the development of next-generation nucleoside analogs with improved selectivity and efficacy.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Arabinofuranosyluracil Analogs in Radioimmunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of arabinofuranosyluracil (B3032727) (ara-U) and its analogs is critical for pharmacokinetic studies and therapeutic monitoring. Radioimmunoassay (RIA) stands as a highly sensitive technique for this purpose, yet its utility is intrinsically linked to the specificity of the antibodies employed. This guide provides a comparative analysis of the cross-reactivity of common arabinofuranosyluracil analogs in radioimmunoassays, supported by experimental data and detailed protocols to aid in the development and interpretation of these critical assays.

The principle of radioimmunoassay is rooted in the competitive binding between a radiolabeled antigen and an unlabeled antigen for a finite number of specific antibody binding sites.[1][2][3] The degree to which structurally similar compounds, or analogs, compete with the target antigen determines the cross-reactivity of the assay, a crucial parameter for ensuring accurate measurement.

Quantitative Analysis of Cross-Reactivity

The specificity of a radioimmunoassay is paramount. While highly specific RIAs for arabinofuranosyluracil (ara-U) have been developed, the potential for cross-reactivity with structurally related analogs remains a key consideration. The following table summarizes the available quantitative data on the cross-reactivity of key ara-U analogs. It is important to note that comprehensive cross-reactivity profiles for a wide range of analogs in a dedicated ara-U RIA are not extensively published. The data presented here is compiled from studies on RIAs for both ara-U and the closely related compound, arabinofuranosylcytosine (ara-C), which often include ara-U in their cross-reactivity panels.

AnalogAssay TargetCross-Reactivity (%)Reference
Arabinofuranosylcytosine (ara-C)Arabinofuranosyluracil (ara-U)Variable, pH-dependent[4][5]
Arabinofuranosyluracil (ara-U)Arabinofuranosylcytosine (ara-C)0.008[6]
Other structurally related compoundsArabinofuranosyluracil (ara-U)Low/Negligible[7]

Note: The cross-reactivity of arabinofuranosylcytosine (ara-C) in an anti-arabinofuranosyluracil (anti-ara-U) antibody-based assay can be significant and is notably pH-dependent. One study demonstrated that the binding of ara-U to an anti-ara-C antibody is drastically affected by pH, while the binding of ara-C remains constant between pH 5.2 and 9.0.[4][5] This highlights the critical importance of pH control in assay development to modulate specificity.

Experimental Protocols

A robust and reliable radioimmunoassay protocol is fundamental to obtaining accurate and reproducible results. The following is a generalized protocol for a competitive binding RIA for the determination of arabinofuranosyluracil, synthesized from established methodologies.[8][9]

Materials and Reagents
  • Specific anti-arabinofuranosyluracil (anti-ara-U) antibody

  • Radiolabeled arabinofuranosyluracil (e.g., [³H]ara-U)

  • Arabinofuranosyluracil standard

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Separating agent (e.g., dextran-coated charcoal or a second antibody)

  • Scintillation cocktail

  • Biological samples (e.g., plasma, urine) and controls

  • Test tubes

  • Pipettes

  • Centrifuge

  • Scintillation counter

Procedure
  • Preparation of Standard Curve: Prepare a series of dilutions of the ara-U standard in the assay buffer to create a standard curve ranging from the expected lower to upper limits of quantification.

  • Assay Setup: In appropriately labeled test tubes, pipette the assay buffer, the standard dilutions or unknown samples, the radiolabeled ara-U, and the anti-ara-U antibody.

  • Incubation: Gently mix the contents of the tubes and incubate for a specified period (e.g., overnight at 4°C) to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Antigen: Add the separating agent to each tube to precipitate the antibody-bound radiolabeled ara-U. Centrifuge the tubes to pellet the precipitate.

  • Measurement of Radioactivity: Carefully decant the supernatant and measure the radioactivity of the pellet using a scintillation counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled ara-U as a function of the concentration of the unlabeled ara-U standard. Determine the concentration of ara-U in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

Visualizing Key Concepts

To further elucidate the principles and components discussed, the following diagrams are provided.

G cluster_reactants Reactants cluster_reaction Competitive Binding cluster_separation Separation Ab Anti-ara-U Antibody Bound_complex_radiolabeled Antibody-Tracer Complex Ab->Bound_complex_radiolabeled Binds Bound_complex_unlabeled Antibody-Sample Complex Ab->Bound_complex_unlabeled Binds Ag_radiolabeled Radiolabeled ara-U (Tracer) Ag_radiolabeled->Bound_complex_radiolabeled Ag_unlabeled Unlabeled ara-U (Sample/Standard) Ag_unlabeled->Bound_complex_unlabeled Competes Measurement Measure Radioactivity of Bound Fraction Bound_complex_radiolabeled->Measurement Bound_complex_unlabeled->Measurement

Figure 1: Workflow of a competitive radioimmunoassay for arabinofuranosyluracil.

G cluster_araU Arabinofuranosyluracil (ara-U) cluster_analogs Analogs cluster_antibody Antibody araU ara-U (Target Antigen) antibody Anti-ara-U Antibody araU->antibody High Affinity Binding araC Arabinofuranosylcytosine (ara-C) araC->antibody Potential Cross-Reactivity (pH-dependent) cycloU Cyclouridine cycloU->antibody Low/Negligible Cross-Reactivity anhydroU Anhydrouridine anhydroU->antibody Low/Negligible Cross-Reactivity

Figure 2: Logical relationship of binding affinity and cross-reactivity.

References

Validating the Incorporation of Arabinofuranosyluracil into DNA: A Comparative Guide to LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of therapeutic nucleoside analogs like arabinofuranosyluracil (B3032727) (Ara-U) into DNA is critical for understanding their mechanism of action, efficacy, and potential toxicity. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other established and emerging techniques for this purpose, supported by experimental data and detailed protocols.

The cornerstone of many antiviral and anticancer therapies lies in the strategic incorporation of nucleoside analogs into the DNA of target cells, thereby disrupting replication and inducing cell death. Arabinofuranosyluracil (Ara-U), a key metabolite of the chemotherapeutic agent cytarabine (B982) (ara-C), serves as a prime example. Its incorporation into DNA is a critical event, and its accurate measurement is paramount. While LC-MS/MS has emerged as a gold standard for its sensitivity and specificity, a comprehensive understanding of its performance relative to other methods is essential for selecting the most appropriate technique for a given research question.

Comparative Analysis of Detection Methodologies

The choice of analytical method for detecting Ara-U in DNA depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the research question. Here, we compare the performance of LC-MS/MS with 32P-Postlabeling, Immunoassays (ELISA), and Nanopore Sequencing.

Method Principle Sensitivity Specificity Quantitative Capability Structural Information Throughput Key Advantages Key Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation of the target molecule.High (low femtomole range)[1]Very HighExcellentYesModerate to HighHigh specificity, provides structural confirmation, good for complex matrices.[2]Requires sophisticated instrumentation and expertise.
32P-Postlabeling Enzymatic digestion of DNA, enrichment of adducted nucleotides, and radioactive labeling with 32P.[3][4][5]Extremely High (1 adduct in 10^9–10^10 nucleotides)[4][6]ModerateSemi-quantitative to QuantitativeNoLowUnparalleled sensitivity for detecting rare adducts.[6]Use of radioactivity, lacks structural information, laborious.[6]
Immunoassay (ELISA) Utilizes specific antibodies to detect the target molecule (Ara-U) within the DNA.Moderate to HighHigh (antibody-dependent)QuantitativeNoHighHigh throughput, relatively simple and cost-effective.Antibody availability and specificity are critical, potential for cross-reactivity.
Nanopore Sequencing Direct, real-time analysis of electrical signal disturbances as single DNA strands pass through a nanopore.[2]Emerging (single-molecule detection)[7]HighPotentially QuantitativeYesHighDirect detection without amplification, provides sequence context.[2]Higher error rates than other sequencing methods, data analysis is complex.[8]

Experimental Protocols

LC-MS/MS for Arabinofuranosyluracil Quantification in DNA

This protocol outlines the general steps for the sensitive and specific quantification of Ara-U incorporated into genomic DNA.

1. DNA Extraction and Purification:

  • Isolate genomic DNA from cells or tissues treated with Ara-U or its prodrugs using a standard DNA extraction kit (e.g., phenol-chloroform extraction or column-based methods).

  • Ensure high purity of the DNA, as contaminants can interfere with enzymatic digestion and LC-MS/MS analysis. DNA purity should be assessed by UV spectrophotometry (A260/A280 ratio of ~1.8).

2. Enzymatic Hydrolysis of DNA:

  • Digest the purified DNA (typically 10-50 µg) to its constituent deoxynucleosides. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.[9]

  • Incubate the DNA with DNase I in a suitable buffer at 37°C for 2-4 hours.

  • Subsequently, add nuclease P1 and alkaline phosphatase and continue the incubation at 37°C for 12-16 hours to ensure complete digestion to single nucleosides.

3. Sample Preparation:

  • Following digestion, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the deoxynucleosides.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried sample in a mobile phase-compatible solvent (e.g., 10% methanol (B129727) in water) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Separate the deoxynucleosides using a reverse-phase C18 column with a gradient elution. A typical mobile phase consists of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Ara-U and an internal standard (e.g., a stable isotope-labeled version of Ara-U) for quantification. The transition for Ara-U would be based on the fragmentation of the protonated molecule [M+H]+.

5. Quantification:

  • Generate a standard curve using known concentrations of pure Ara-U.

  • Calculate the concentration of Ara-U in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

32P-Postlabeling for DNA Adducts

This protocol provides a general workflow for the highly sensitive detection of DNA adducts, which can be adapted for Ara-U.

1. DNA Digestion:

  • Digest DNA (1-10 µg) to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[3][4][5]

2. Adduct Enrichment (Optional but Recommended):

  • Enrich the adducted nucleotides to increase sensitivity. This can be achieved by nuclease P1 treatment (which dephosphorylates normal nucleotides but not bulky adducts) or by butanol extraction.[4]

3. 32P-Labeling:

  • Label the 5'-hydroxyl group of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.[3][4][5]

4. Chromatographic Separation:

  • Separate the 32P-labeled adducts from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

5. Detection and Quantification:

  • Visualize the separated adducts by autoradiography.

  • Quantify the amount of adduct by scintillation counting or phosphorimaging of the excised TLC spots.

  • Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10^n normal nucleotides.

Visualizing the Process

Cellular Pathway of Arabinofuranosyluracil Incorporation into DNA

The following diagram illustrates the metabolic activation of Ara-U and its subsequent incorporation into DNA, leading to the inhibition of DNA synthesis.

AraU_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AraU_ext Arabinofuranosyluracil (Ara-U) AraU_int Ara-U AraU_ext->AraU_int Transport AraUMP Ara-UMP AraU_int->AraUMP Nucleoside Kinases AraUDP Ara-UDP AraUMP->AraUDP Nucleoside Monophosphate Kinases AraUTP Ara-UTP AraUDP->AraUTP Nucleoside Diphosphate Kinases DNA_Polymerase DNA Polymerase AraUTP->DNA_Polymerase Competitive Inhibition DNA DNA Incorporated_DNA DNA with incorporated Ara-U DNA_Polymerase->Incorporated_DNA Incorporation Inhibition Inhibition of DNA Synthesis Incorporated_DNA->Inhibition

Caption: Metabolic activation and DNA incorporation pathway of Arabinofuranosyluracil.

Experimental Workflow for LC-MS/MS Validation

This diagram outlines the key steps involved in the validation of Ara-U incorporation into DNA using LC-MS/MS.

LCMSMS_Workflow start Start: Cells/Tissues treated with Ara-U dna_extraction 1. DNA Extraction & Purification start->dna_extraction enzymatic_hydrolysis 2. Enzymatic Hydrolysis to Deoxynucleosides dna_extraction->enzymatic_hydrolysis sample_prep 3. Sample Preparation (Protein Precipitation) enzymatic_hydrolysis->sample_prep lc_separation 4. LC Separation (C18 Column) sample_prep->lc_separation ms_detection 5. MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification 6. Quantification (Standard Curve) ms_detection->quantification end End: Validated Ara-U Concentration in DNA quantification->end

Caption: Workflow for LC-MS/MS-based validation of Ara-U incorporation into DNA.

References

A Comprehensive Guide to Assessing the Biological Equivalence of Isotopically Labeled Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of isotopically labeled nucleosides is integral to numerous areas of biomedical research, including metabolic tracing, pharmacokinetic studies, and as internal standards for quantitative bioanalysis.[1][2][3] For these applications to yield accurate and meaningful data, it is crucial to establish that the isotopic label does not significantly alter the biological behavior of the nucleoside compared to its unlabeled counterpart. This guide provides a framework for assessing the biological equivalence of isotopically labeled nucleosides, complete with experimental protocols and data interpretation guidelines.

Core Principles of Bioequivalence

Two pharmaceutical products are considered bioequivalent if they exhibit comparable bioavailability and effects after administration under similar conditions.[4] For isotopically labeled nucleosides, this principle extends to their cellular and physiological processing, including transport, metabolism, and incorporation into nucleic acids. The fundamental question is whether the introduction of a stable isotope (e.g., 2H, 13C, 15N) creates an "isotope effect" that alters the compound's interaction with biological systems.[5]

Kinetic isotope effects are most pronounced when the isotopic substitution involves a covalent bond that is broken or formed in the rate-determining step of a reaction.[5] While significant effects are more common with heavier isotopes like deuterium (B1214612) (2H), studies have shown that labeling with 13C and 15N is less likely to alter the pharmacokinetic properties of a drug.[6]

Experimental Framework for Assessing Biological Equivalence

A multi-faceted approach is required to comprehensively evaluate the biological equivalence of an isotopically labeled nucleoside. This involves a series of in vitro and in vivo experiments designed to compare the labeled and unlabeled compounds at key stages of their biological journey.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cellular Permeability Cellular Permeability Metabolic Stability Metabolic Stability Cellular Permeability->Metabolic Stability Cellular Uptake DNA/RNA Incorporation DNA/RNA Incorporation Metabolic Stability->DNA/RNA Incorporation Intracellular Availability Pharmacokinetics Pharmacokinetics DNA/RNA Incorporation->Pharmacokinetics Cellular Fate Bioequivalence Conclusion Bioequivalence Conclusion Pharmacokinetics->Bioequivalence Conclusion Systemic Exposure

Caption: Experimental workflow for assessing biological equivalence.

Comparative Data Presentation

Objective assessment of biological equivalence relies on the direct comparison of quantitative data. The following tables provide examples of how to structure this data for clarity and ease of interpretation.

Pharmacokinetic Equivalence: A Case Study

Table 1: Pharmacokinetic Parameters of Labeled vs. Unlabeled Phenobarbital (B1680315)

ParameterUnlabeled Phenobarbital¹³C, ¹⁵N-Labeled PhenobarbitalConclusion
Half-life (t½) No significant differenceNo significant differenceEquivalent
Volume of Distribution (Vd) No significant differenceNo significant differenceEquivalent
Clearance (CL) No significant differenceNo significant differenceEquivalent
Overall Serum Concentration Profile No trend to be higher or lowerNo trend to be higher or lowerEquivalent

Source: Adapted from Browne, T. R., et al. (1982).[6]

For nucleoside analogs, bioequivalence studies are routinely conducted for generic formulations. The following table presents pharmacokinetic data from a study comparing two formulations of zidovudine/lamivudine tablets in healthy volunteers, illustrating the key parameters used to assess bioequivalence.[4]

Table 2: Pharmacokinetic Parameters of Zidovudine and Lamivudine (Mean ± SD)

ParameterZidovudineLamivudine
Cmax (ng/mL) 1083.4 ± 356.21546.7 ± 432.1
AUC₀-t (ng·h/mL) 1987.6 ± 543.85432.9 ± 1345.7
AUC₀-∞ (ng·h/mL) 2087.9 ± 576.45678.3 ± 1456.9
t½ (h) 1.1 ± 0.36.8 ± 1.5
Tmax (h) 0.5 (0.25-1.5)1.0 (0.5-3.0)

Source: Adapted from a representative bioequivalence study.[4] Note: This table compares two formulations, not labeled vs. unlabeled compounds, but demonstrates the standard parameters for bioequivalence assessment.

In Vitro Cellular Assays

Table 3: Comparative Analysis of Cellular Permeability (Caco-2 Assay)

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Unlabeled Nucleoside Insert ValueInsert Value
Isotopically Labeled Nucleoside Insert ValueInsert Value
Atenolol (Low Permeability Control) < 1.0N/A
Propranolol (High Permeability Control) > 10.0N/A

Table 4: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Unlabeled Nucleoside Insert ValueInsert Value
Isotopically Labeled Nucleoside Insert ValueInsert Value
Testosterone (High Turnover Control) < 15> 100
Warfarin (Low Turnover Control) > 60< 20

Table 5: Comparative Incorporation into DNA/RNA

CompoundIncorporation Rate (% of Control)
Unlabeled Nucleoside 100% (by definition)
Isotopically Labeled Nucleoside Insert Value
Negative Control (No Polymerase) < 1%

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cellular Permeability: Caco-2 Assay

This assay assesses the transport of a compound across a monolayer of human intestinal Caco-2 cells, which serves as an in vitro model of the intestinal barrier.

G Seed Caco-2 cells Seed Caco-2 cells Culture for 21 days Culture for 21 days Seed Caco-2 cells->Culture for 21 days Measure TEER Measure TEER Culture for 21 days->Measure TEER Dose with compound Dose with compound Measure TEER->Dose with compound Incubate and Sample Incubate and Sample Dose with compound->Incubate and Sample Analyze by LC-MS/MS Analyze by LC-MS/MS Incubate and Sample->Analyze by LC-MS/MS

Caption: Caco-2 permeability assay workflow.

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compounds (labeled and unlabeled nucleosides, and controls) are added to the apical (A) or basolateral (B) chamber at a typical concentration of 10 µM.

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: The concentration of the compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, typically in liver microsomes or hepatocytes.

G Prepare microsome/hepatocyte suspension Prepare microsome/hepatocyte suspension Add test compound Add test compound Prepare microsome/hepatocyte suspension->Add test compound Initiate reaction with NADPH Initiate reaction with NADPH Add test compound->Initiate reaction with NADPH Incubate and collect samples at time points Incubate and collect samples at time points Initiate reaction with NADPH->Incubate and collect samples at time points Quench reaction Quench reaction Incubate and collect samples at time points->Quench reaction Analyze remaining parent compound by LC-MS/MS Analyze remaining parent compound by LC-MS/MS Quench reaction->Analyze remaining parent compound by LC-MS/MS

Caption: Metabolic stability assay workflow.

  • Incubation:

    • Liver microsomes (e.g., human, rat) or hepatocytes are pre-incubated with the test compounds (labeled and unlabeled nucleosides, and controls) at a typical concentration of 1 µM in a buffer solution at 37°C.

    • The metabolic reaction is initiated by adding a cofactor, such as NADPH.

    • Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the linear portion of the natural log of the percent remaining versus time plot. Intrinsic clearance (CLint) is then calculated.

DNA/RNA Incorporation Assay

This assay measures the extent to which a nucleoside analog is incorporated into newly synthesized DNA or RNA by a polymerase.

G Prepare reaction mix Prepare Reaction Mix (Template, Primer, Polymerase, dNTPs/NTPs) Add labeled or unlabeled nucleoside Add labeled or unlabeled nucleoside Prepare reaction mix->Add labeled or unlabeled nucleoside Incubate to allow polymerization Incubate to allow polymerization Add labeled or unlabeled nucleoside->Incubate to allow polymerization Purify nucleic acid product Purify nucleic acid product Incubate to allow polymerization->Purify nucleic acid product Quantify incorporation Quantify Incorporation (e.g., Radioactivity, LC-MS/MS) Purify nucleic acid product->Quantify incorporation

Caption: DNA/RNA incorporation assay workflow.

  • Reaction Setup:

    • A reaction mixture is prepared containing a DNA or RNA template, a primer, a DNA or RNA polymerase, and a mix of deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs).

    • The labeled or unlabeled test nucleoside (in its triphosphate form) is added to the reaction. A common method involves using a radiolabeled tracer (e.g., [α-³²P]dGTP) to indirectly measure the incorporation of the test nucleoside.[7]

  • Polymerization: The reaction is incubated at the optimal temperature for the polymerase (e.g., 37°C for mesophilic enzymes, 72°C for thermophilic enzymes) for a set period (e.g., 30-60 minutes).[7]

  • Product Purification: The newly synthesized, labeled nucleic acid is purified from unincorporated nucleotides using methods such as spin columns or gel electrophoresis.

  • Quantification: The amount of incorporated nucleoside is determined. If a radiolabel was used, this can be done by scintillation counting. Alternatively, the purified nucleic acid can be digested into individual nucleosides and analyzed by LC-MS/MS to quantify the amount of the incorporated test nucleoside.[2][8]

Conclusion

Assessing the biological equivalence of isotopically labeled nucleosides is a critical step in validating their use in research and drug development. By systematically comparing the cellular permeability, metabolic stability, nucleic acid incorporation, and in vivo pharmacokinetics of labeled and unlabeled analogs, researchers can confidently determine whether the isotopic label introduces any significant biological perturbations. The experimental framework and protocols provided in this guide offer a robust approach to generating the necessary comparative data to support the use of isotopically labeled nucleosides as reliable tools in scientific investigation.

References

A Comparative Guide to the Antiviral Efficacy of FMAU, FIAU, and Arabinofuranosyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antiviral nucleoside analogs FMAU (2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil), FIAU (1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil), and arabinofuranosyluracil (B3032727) (araU). It is intended for researchers, scientists, and professionals in drug development, offering insights into their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy. By mimicking natural nucleosides, these compounds can be incorporated into viral DNA or RNA, or can inhibit the viral polymerases essential for replication. FMAU, FIAU, and arabinofuranosyluracil are all pyrimidine (B1678525) nucleoside analogs that have been investigated for their antiviral properties, primarily against herpesviruses and hepatitis B virus (HBV). Their efficacy and clinical utility are dictated by their selective phosphorylation in virus-infected cells and their interaction with viral DNA polymerases.

Mechanism of Action

The antiviral activity of FMAU, FIAU, and arabinofuranosyluracil derivatives is dependent on their conversion to the triphosphate form within the host cell. This process is preferentially catalyzed by viral thymidine (B127349) kinases (TK) in infected cells, leading to a higher concentration of the active compound in these cells compared to uninfected cells. The resulting triphosphate analog then competes with the natural deoxynucleoside triphosphate for incorporation into the elongating viral DNA chain. Once incorporated, these analogs can act as chain terminators or, as in the case of FIAU, their presence in multiple adjacent positions can dramatically impair further DNA elongation by the viral DNA polymerase.[1]

A critical aspect of FIAU's profile is its mitochondrial toxicity. This is attributed to the inhibition of the human mitochondrial DNA polymerase gamma (pol γ) by FIAU triphosphate.[1][2] This off-target activity can lead to impaired mitochondrial DNA replication, mitochondrial dysfunction, and severe clinical side effects such as lactic acidosis and liver failure.[2] In contrast, L-FMAU has been reported to not be incorporated into mitochondrial DNA, suggesting a better safety profile in this regard.

Below is a generalized signaling pathway for the activation and mechanism of action of these nucleoside analogs.

Antiviral_Mechanism General Mechanism of Action of Nucleoside Analogs cluster_cell Infected Host Cell Nucleoside Analog Nucleoside Analog Viral Thymidine Kinase Viral Thymidine Kinase Nucleoside Analog->Viral Thymidine Kinase Phosphorylation Cellular Kinases Cellular Kinases Viral Thymidine Kinase->Cellular Kinases Further Phosphorylation Triphosphate Analog Triphosphate Analog Cellular Kinases->Triphosphate Analog Viral DNA Polymerase Viral DNA Polymerase Triphosphate Analog->Viral DNA Polymerase Viral DNA Synthesis Viral DNA Synthesis Viral DNA Polymerase->Viral DNA Synthesis Incorporation Inhibition of Replication Inhibition of Replication Viral DNA Synthesis->Inhibition of Replication

Caption: Generalized pathway of nucleoside analog activation and antiviral action.

Comparative Antiviral Efficacy

Direct comparison of the antiviral efficacy of FMAU, FIAU, and a non-derivatized arabinofuranosyluracil from a single study with identical experimental conditions is challenging to find in the published literature. The following tables summarize available data from various sources. It is crucial to interpret these findings with caution, as the experimental setups (cell lines, virus strains, and assay methods) differ.

In Vitro Anti-Herpes Simplex Virus (HSV) Activity

A study comparing a series of 5-substituted 1-β-D-arabinofuranosyluracil (araU) analogs against HSV-1 and HSV-2 in human embryonic lung fibroblast (HELF) cells provided a qualitative ranking of their potency.

Table 1: Qualitative Ranking of Anti-HSV-2 Activity in HELF Cells

RankCompound/Analog
1FIAC (analog of FIAU) = FMAU
2araT (5-methyl-araU)
3Acyclovir (B1169) (ACV)
45-vinyl-araU
5BrVUdR
6CF3araU
7IaraU
8FaraU = EaraU
9BrVaraU
10araU
11faraU

Source: Adapted from a study on 5-substituted uracil (B121893) arabinosyl nucleosides.

This ranking suggests that FMAU and a close analog of FIAU (FIAC) exhibit the highest potency against HSV-2 in this particular cell line, being more active than acyclovir and various arabinofuranosyluracil derivatives. The unsubstituted arabinofuranosyluracil (araU) showed lower activity in this assay.

Another study provided quantitative data for the 50% effective dose (ED50) of FMAU and a related compound, FEAU, against HSV.

Table 2: Comparative Anti-HSV Activity and Cytotoxicity of FMAU and FEAU

CompoundVirusED50 (µM)Cell Growth Inhibitory ED50 (µM)
FMAUHSV< 0.25200 - 2,060
FEAUHSV< 0.25> 2,060

Source: Adapted from a study comparing the biological activities of FEAU and FMAU.

In Vitro Anti-Hepatitis B Virus (HBV) Activity

Data for the anti-HBV activity of L-FMAU and FIAU are available from separate studies, making a direct comparison challenging due to different cell lines and assay endpoints (EC50 vs. IC50).

Table 3: In Vitro Anti-HBV Activity of L-FMAU and FIAU

CompoundCell LineVirusParameterValue (µM)
L-FMAUH1 cellsHBVEC505.0
FIAUHuman Hepatoblastoma (transfected with HBV)HBV (subtype adw)IC500.90
FIAUHuman HepatomaDuck HBVIC500.075
FIAUChicken LiverDuck HBVIC50156

Sources: Data compiled from separate preclinical investigations of L-FMAU and FIAU.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the antiviral efficacy of these compounds.

Plaque Reduction Assay for Herpes Simplex Virus

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

Workflow Diagram:

Plaque_Reduction_Assay Plaque Reduction Assay Workflow A Seed host cells (e.g., Vero, HELF) in multi-well plates B Incubate to form a confluent monolayer A->B C Infect cells with HSV at a known multiplicity of infection (MOI) B->C D Add serial dilutions of antiviral compounds C->D E Overlay with a semi-solid medium (e.g., methylcellulose) to restrict virus spread D->E F Incubate for 2-3 days to allow plaque formation E->F G Fix and stain cells (e.g., with crystal violet) F->G H Count plaques and calculate the percentage of inhibition G->H I Determine the IC50 value H->I

Caption: A typical workflow for a plaque reduction assay.

Detailed Steps:

  • Cell Seeding: Plate a suitable host cell line, such as human embryonic lung fibroblast (HELF) or Vero cells, into 24- or 48-well plates at a density that will yield a confluent monolayer the following day.

  • Virus Infection: The next day, remove the culture medium and infect the cell monolayers with a dilution of HSV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds (FMAU, FIAU, arabinofuranosyluracil) in the appropriate cell culture medium. After the virus adsorption period, remove the virus inoculum and add the medium containing the various concentrations of the compounds to the wells.

  • Overlay: To prevent the non-specific spread of the virus through the liquid medium, an overlay of semi-solid medium (e.g., 1.2% methylcellulose (B11928114) in culture medium) is added to each well.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 days, or until visible plaques have formed.

  • Staining and Counting: After incubation, remove the overlay and fix the cells with a solution such as 10% formalin. Stain the cells with a dye like 0.5% crystal violet, which will stain the living cells but not the plaques (areas of dead cells). The plaques can then be counted visually or with an automated counter.

  • Data Analysis: The number of plaques in the wells treated with the compounds is compared to the number of plaques in the untreated control wells. The 50% inhibitory concentration (IC50) is then calculated using a dose-response curve.

HBV Replication Assay in HepG2 Cells

This assay measures the inhibition of HBV DNA replication in a human hepatoma cell line that is capable of supporting HBV replication.

Detailed Steps:

  • Cell Culture and Transfection/Infection: Culture HepG2 cells in a suitable medium. To initiate HBV replication, cells can be transfected with a plasmid containing the HBV genome or infected with a recombinant baculovirus carrying the HBV genome.

  • Compound Treatment: Following transfection or infection, treat the cells with various concentrations of the antiviral compounds. The medium containing the compounds is typically replaced every 2-3 days.

  • DNA Extraction: After a defined incubation period (e.g., 7-10 days), harvest the cells and extract the intracellular HBV DNA replicative intermediates. Extracellular HBV DNA from the culture supernatant can also be analyzed.

  • Southern Blot Analysis: The extracted DNA is separated by agarose (B213101) gel electrophoresis and transferred to a membrane. The membrane is then hybridized with a radiolabeled HBV-specific DNA probe.

  • Quantification: The amount of HBV DNA is quantified by phosphorimaging or densitometry. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is determined by comparing the levels of HBV DNA in treated versus untreated cells.

Conclusion

FMAU and FIAU have demonstrated potent antiviral activity against herpesviruses and HBV. Comparative data, although not from a single head-to-head study, suggests that FMAU and FIAU are generally more potent than unsubstituted arabinofuranosyluracil against HSV. The clinical development of FIAU was halted due to severe mitochondrial toxicity, a factor that appears less prominent with L-FMAU. The choice of an antiviral agent for further development depends on a careful balance of its efficacy against the target virus and its safety profile, particularly concerning off-target effects on host cellular processes. The experimental protocols described herein provide a framework for the continued evaluation and comparison of these and other novel antiviral candidates.

References

Benchmarking 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ against Other Metabolic Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ with other commonly used metabolic tracers for studying pyrimidine (B1678525) nucleotide metabolism. We will delve into the metabolic pathways, present supporting experimental data for analogous tracers, and provide detailed experimental protocols to aid in the design of your future research.

Introduction to Metabolic Tracers in Nucleotide Metabolism

Stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways. By introducing molecules labeled with heavy isotopes (such as ¹³C, ¹⁵N, or ²H) into a biological system, researchers can track the fate of these atoms as they are incorporated into downstream metabolites. This allows for the quantification of metabolic flux, providing a dynamic view of cellular processes that cannot be obtained from static metabolite measurements alone.[1]

Nucleotide metabolism is a central process in all living organisms, providing the building blocks for DNA and RNA synthesis. It is comprised of two main pathways: de novo synthesis, which builds nucleotides from simple precursors like amino acids and bicarbonate, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[2][3] Understanding the regulation and interplay of these pathways is critical in various fields, including cancer research and drug development, as many therapeutic agents target nucleotide metabolism.[2]

This guide focuses on 1-beta-D-Arabinofuranosyluracil (ara-U), a uridine (B1682114) analog, and its potential as a metabolic tracer when labeled with ¹³C and ¹⁵N. While direct experimental data for 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ is not yet widely available, its utility can be inferred from the known metabolism of its unlabeled form and related compounds. Ara-U is a known metabolite of the chemotherapeutic drug 1-beta-D-arabinofuranosylcytosine (ara-C).[4] This indicates that cells possess the machinery to metabolize arabinofuranosyl-containing nucleosides, suggesting that labeled ara-U could serve as a tracer for the pyrimidine salvage pathway.

We will compare the potential application of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ with established tracers that target different aspects of pyrimidine nucleotide biosynthesis:

  • [amide-¹⁵N]-Glutamine: Traces the nitrogen contribution to the de novo synthesis of the pyrimidine ring.[5][6]

  • [¹³C₆]-Glucose: Traces the carbon contribution to the ribose backbone of the nucleotide.[7][8]

  • [¹⁵N₂]-Uridine: A direct tracer for the pyrimidine salvage pathway.[9]

Comparative Analysis of Metabolic Tracers

The choice of a metabolic tracer depends on the specific biological question being addressed. 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ offers the potential for dual-label tracing, which can provide more comprehensive information in a single experiment.[1]

TracerMetabolic Pathway TargetedLabeled MoietyKey InsightsPotential Advantages
1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ Pyrimidine Salvage PathwayUracil base (¹³C, ¹⁵N) and Arabinose sugar (¹³C)Activity of the pyrimidine salvage pathway; incorporation into RNA/DNA (if any).Dual label allows for simultaneous tracking of the base and sugar moieties; provides a more complete picture of nucleoside salvage.
[amide-¹⁵N]-Glutamine De novo Pyrimidine SynthesisPyrimidine ring nitrogenRate of de novo pyrimidine synthesis; contribution of glutamine to nucleotide pools.Directly measures the contribution of a key nitrogen donor to de novo synthesis.[5][6]
[¹³C₆]-Glucose Pentose Phosphate Pathway (Ribose Synthesis)Ribose sugarRate of ribose synthesis for nucleotide production; links central carbon metabolism to nucleotide synthesis.Traces the carbon backbone of the sugar component, essential for all nucleotides.[7][8]
[¹⁵N₂]-Uridine Pyrimidine Salvage PathwayUracil base (¹⁵N)Rate of uridine salvage and incorporation into UTP and CTP pools.A direct and commonly used tracer for the pyrimidine salvage pathway.[9]

Signaling Pathways and Experimental Workflows

To visualize the metabolic routes and experimental procedures, we provide the following diagrams created using Graphviz.

Caption: Pyrimidine metabolism, highlighting the entry points of different tracers.

Experimental_Workflow Cell Culture Cell Culture Tracer Incubation Tracer Incubation Cell Culture->Tracer Incubation Add labeled tracer Metabolite Extraction Metabolite Extraction Tracer Incubation->Metabolite Extraction Quench metabolism LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Separate and detect Data Analysis Data Analysis LC-MS Analysis->Data Analysis Isotopologue distribution Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation Modeling

Caption: A generalized workflow for a stable isotope tracing experiment.

Experimental Protocols

A generalized protocol for a stable isotope tracing experiment in cell culture is provided below. This protocol can be adapted for use with 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ and other tracers.

1. Cell Culture and Tracer Incubation:

  • Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

  • For the experiment, replace the standard medium with a tracer-containing medium. This medium should be identical to the standard medium except for the substitution of the unlabeled metabolite with its labeled counterpart (e.g., replace unlabeled uridine with [¹⁵N₂]-uridine).

  • The concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Incubate the cells with the tracer medium for a time course determined by the expected rate of the metabolic pathway being studied. This can range from minutes to hours.

2. Metabolite Extraction:

  • To halt metabolic activity, rapidly quench the cells. A common method is to aspirate the medium and wash the cells quickly with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a cold extraction solvent, such as 80% methanol, to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Perform a series of freeze-thaw cycles to ensure complete cell lysis.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the metabolites.

3. LC-MS Analysis:

  • Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS).

  • The choice of LC column and mobile phase will depend on the specific metabolites of interest. For nucleotides, a HILIC-based separation is often effective.[10]

  • The mass spectrometer should be operated in a mode that allows for the detection and quantification of different isotopologues of the target metabolites.

4. Data Analysis:

  • Process the raw LC-MS data to identify and quantify the different mass isotopologues of the metabolites of interest.

  • Correct for the natural abundance of stable isotopes.

  • Calculate the fractional enrichment of the label in each metabolite pool.

  • Use metabolic flux analysis (MFA) software to model the data and calculate the rates of metabolic pathways.

Concluding Remarks

While direct comparative data for 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ is still emerging, its potential as a dual-labeled tracer for the pyrimidine salvage pathway is significant. Its use, in conjunction with established tracers like [amide-¹⁵N]-glutamine and [¹³C₆]-glucose, can provide a more holistic understanding of nucleotide metabolism. The experimental protocols and comparative framework provided in this guide are intended to empower researchers to design and execute robust metabolic tracing studies, ultimately advancing our knowledge of cellular metabolism in health and disease.

References

Safety Operating Guide

Proper Disposal of 1-beta-D-Arabinofuranosyluracil-13C,15N2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-beta-D-Arabinofuranosyluracil-13C,15N2, a stable isotope-labeled compound used in various research applications.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses or goggles.
Lab Coat Standard laboratory coat.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound (e.g., unused compound, contaminated labware, gloves) as chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be compatible with the chemical nature of the compound.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any relevant hazard warnings as per your institution's guidelines.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • The storage area should be well-ventilated and away from incompatible materials. The compound itself is recommended to be stored at 2-8°C.

  • Disposal Request:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with all necessary information about the waste, including its chemical identity.

Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound.

A Identify Waste (this compound and contaminated materials) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B Safety First C Select Designated Hazardous Waste Container B->C D Label Container with Full Chemical Name and Hazards C->D E Securely Seal and Store in Designated Waste Area D->E F Contact EHS for Waste Pickup and Disposal E->F

References

Essential Safety and Logistics for Handling 1-beta-D-Arabinofuranosyluracil-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling 1-beta-D-Arabinofuranosyluracil-13C,15N2 should adhere to stringent safety protocols due to its potential biological activity and the presence of isotopic labels.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The parent compound, 1-beta-D-Arabinofuranosyluracil, has demonstrated anti-inflammatory and analgesic properties and has been shown to reduce the proliferation of mouse lymphoma cells, suggesting potential cytotoxic or cytostatic activity.[1] Therefore, handling the isotopically labeled version requires precautions similar to those for cytotoxic agents to minimize exposure.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various procedures involving this compound.

Procedure Required PPE Justification
Weighing and Aliquoting (Solid) - Double Nitrile Gloves (ASTM D6978) - Disposable Gown (solid front, back closure) - Safety Goggles with Side Shields - N95 or higher RespiratorTo prevent inhalation of fine particles and skin contact with the potent compound.
Solubilization and Dilution - Double Nitrile Gloves (ASTM D6978) - Disposable Gown (solid front, back closure) - Safety Goggles and Face ShieldTo protect against splashes and aerosols of the concentrated stock solution.
In-vitro/In-vivo Administration - Nitrile Gloves (single pair sufficient if no direct contact) - Lab Coat - Safety GlassesStandard laboratory practice for handling diluted solutions with reduced risk of exposure.
Waste Disposal - Double Nitrile Gloves (ASTM D6978) - Disposable Gown - Safety Goggles and Face ShieldTo protect against contact with contaminated waste materials.
Spill Cleanup - Double Nitrile Gloves (ASTM D6978) - Disposable Gown - Safety Goggles and Face Shield - N95 or higher RespiratorTo provide maximum protection during cleanup of potentially hazardous spills.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Ensure a calibrated analytical balance is available within the containment area for accurate weighing.

  • Prepare all necessary equipment, including vials, spatulas, and solvents, before introducing the compound into the work area.

  • An emergency spill kit should be readily accessible.

2. Weighing and Solubilization:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh the required amount of the solid compound directly into a tared vial.

  • Add the desired solvent to the vial, cap it securely, and mix gently until the compound is fully dissolved. Heating or sonication may be used to aid dissolution if precipitation occurs.[1]

  • Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

3. Dilution and Experimental Use:

  • Perform all dilutions within the chemical fume hood.

  • Use calibrated pipettes to ensure accurate dilutions.

  • When administering the compound in experimental settings, wear appropriate PPE to prevent accidental exposure.

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[4]

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, gowns, pipette tips, weighing paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles and syringes used for administration must be disposed of in a designated sharps container for cytotoxic waste.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictograms.

  • Store waste containers in a designated, secure area away from general laboratory traffic until collection by authorized waste management personnel.

3. Decontamination:

  • All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution (e.g., 10% bleach solution followed by a water rinse) should be used.

Experimental Workflow

Handling_and_Disposal_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Don Appropriate PPE setup Prepare Fume Hood and Equipment prep->setup weigh Weigh Solid Compound setup->weigh Enter Containment dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Dilutions dissolve->dilute experiment Perform Experiment dilute->experiment segregate Segregate Waste (Solid, Liquid, Sharps) experiment->segregate Post-Experiment decontaminate Decontaminate Surfaces and Equipment segregate->decontaminate dispose Store for Hazardous Waste Pickup decontaminate->dispose

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.